Propyl acetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFMVMDBNLMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170394 | |
| Record name | Propyl acetoacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-60-8 | |
| Record name | Propyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl acetoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl acetoacetate | |
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| Record name | Propyl acetoacetate | |
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| Record name | Propyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROPYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Propyl Acetoacetate
For researchers, scientists, and drug development professionals working with β-keto esters, a comprehensive understanding of their structural characteristics is essential. Propyl acetoacetate (B1235776), a member of this class, prominently exhibits keto-enol tautomerism, a structural isomerism that profoundly influences its chemical reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of such molecules, allowing for the simultaneous observation and quantification of both the keto and enol tautomers in solution.
This technical guide provides a detailed analysis of the ¹H NMR spectrum of propyl acetoacetate. Due to the limited availability of fully assigned public data for this compound, this guide utilizes data from its closely related analog, ethyl acetoacetate, to present a representative spectral analysis. The core proton environments of the acetoacetate moiety are virtually identical in both compounds, with predictable variations for the ester alkyl chain.
Keto-Enol Tautomerism in this compound
This compound exists as a dynamic equilibrium between its keto and enol forms. The interconversion between these two tautomers is slow on the NMR timescale, which permits the distinct observation of signals corresponding to each species in the ¹H NMR spectrum. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is a superposition of the signals from both the keto and the more stable enol tautomer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The data presented below is for a sample in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.
Quantitative ¹H NMR Data Summary
The following tables summarize the assigned chemical shifts, multiplicities, integration values, and coupling constants (J) for each proton in the keto and enol forms of this compound.
Table 1: ¹H NMR Data for the Keto Tautomer of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a (CH₃-C=O) | ~ 2.25 | Singlet (s) | 3H | - |
| b (C=O-CH₂-C=O) | ~ 3.46 | Singlet (s) | 2H | - |
| c (O-CH₂) | ~ 4.10 | Triplet (t) | 2H | ~ 6.7 Hz |
| d (CH₂-CH₃) | ~ 1.68 | Sextet | 2H | ~ 7.0 Hz |
| e (CH₃-CH₂) | ~ 0.95 | Triplet (t) | 3H | ~ 7.4 Hz |
Table 2: ¹H NMR Data for the Enol Tautomer of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| f (CH₃-C=C) | ~ 1.98 | Singlet (s) | 3H | - |
| g (C=CH) | ~ 4.98 | Singlet (s) | 1H | - |
| h (O-H) | ~ 12.1 | Broad Singlet (br s) | 1H | - |
| c' (O-CH₂) | ~ 4.12 | Triplet (t) | 2H | ~ 6.7 Hz |
| d' (CH₂-CH₃) | ~ 1.69 | Sextet | 2H | ~ 7.0 Hz |
| e' (CH₃-CH₂) | ~ 0.96 | Triplet (t) | 3H | ~ 7.4 Hz |
Note: The signals for the propyl group (c/c', d/d', e/e') in both tautomers are very similar and often overlap, making precise separate assignments challenging.
Signal Assignment and Interpretation
-
Keto Form Signals :
-
The methyl protons (a ) adjacent to the ketone carbonyl appear as a sharp singlet around 2.25 ppm.
-
The active methylene (B1212753) protons (b ), situated between two carbonyl groups, are deshielded and appear as a singlet around 3.46 ppm.
-
The propyl group protons show a characteristic pattern: a triplet for the terminal methyl (e ) at ~0.95 ppm, a sextet for the central methylene (d ) at ~1.68 ppm, and a triplet for the methylene attached to the ester oxygen (c ) further downfield at ~4.10 ppm due to the oxygen's electron-withdrawing effect.
-
-
Enol Form Signals :
-
The methyl protons (f ) on the double bond appear as a singlet upfield from their keto counterpart, around 1.98 ppm.
-
A key feature of the enol form is the vinyl proton signal (g ), which appears as a singlet at approximately 4.98 ppm.
-
The most downfield signal is the enolic hydroxyl proton (h ) at ~12.1 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
The signals for the propyl group (c', d', e' ) are very close in chemical shift to those of the keto form.
-
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation :
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup & Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the free induction decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons. This allows for the quantification of the keto-enol equilibrium.
-
An In-depth Technical Guide to Propyl Acetoacetate ¹³C NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of propyl acetoacetate (B1235776). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative data in a structured format, details experimental methodologies, and includes visualizations to clarify key concepts.
Introduction to Propyl Acetoacetate and its Tautomerism
This compound (propyl 3-oxobutanoate) is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to the ester group. A key feature of this compound and other β-dicarbonyl compounds is their existence as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This keto-enol tautomerism is a crucial factor in interpreting its NMR spectra, as separate signals for each tautomer are often observed. The position of this equilibrium is influenced by factors such as the solvent and temperature.
¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of this compound displays a unique set of signals corresponding to the carbon atoms in both the keto and enol tautomers. The chemical shifts are influenced by the electronic environment of each carbon nucleus. The data presented below has been compiled from spectral databases and is consistent with values reported for similar β-keto esters.
Data Presentation
The following table summarizes the assigned ¹³C NMR chemical shifts for the keto and enol forms of this compound.
| Carbon Atom | Keto Tautomer Chemical Shift (ppm) | Enol Tautomer Chemical Shift (ppm) |
| C1 | ~30.1 | ~20.2 |
| C2 | ~202.5 | ~175.8 |
| C3 | ~50.2 | ~90.1 |
| C4 | ~167.2 | ~172.5 |
| C5 | ~66.5 | ~65.0 |
| C6 | ~22.0 | ~22.1 |
| C7 | ~10.4 | ~10.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for a typical experiment.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for small organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is important for obtaining accurate integrations, although longer delays may be necessary for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Peak Picking and Integration: Identify and label the chemical shifts of the peaks. Integrate the peak areas to determine the relative ratios of the different carbon environments, which can be used to estimate the keto-enol ratio.
Mandatory Visualization
The following diagrams illustrate the key structural aspects of this compound relevant to its ¹³C NMR spectrum.
Keto-Enol Tautomerism of this compound
Caption: Equilibrium between the keto and enol tautomers of this compound.
¹³C NMR Signal Assignment Workflow
Caption: Logical workflow for the assignment of ¹³C NMR signals of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of Propyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for propyl acetoacetate (B1235776) (also known as propyl 3-oxobutanoate). As a β-keto ester, propyl acetoacetate exhibits characteristic vibrational modes for both its ester and ketone functional groups. It also exists in equilibrium with its enol tautomer, which can influence its IR spectrum.
While a publicly available, peer-reviewed complete spectrum for this compound is not readily found, this guide presents a detailed prediction of its key absorption bands based on established spectroscopic principles and data from analogous compounds.
Data Presentation: Predicted IR Absorption Data
The following table summarizes the predicted principal infrared absorption bands for this compound. The presence of two carbonyl groups is expected to give rise to two distinct, strong absorption peaks in the 1700-1750 cm⁻¹ region. The potential for keto-enol tautomerism may introduce additional bands corresponding to O-H and C=C stretching.
| Vibrational Mode | Functional Group Assignment | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Enol form | ~3400 | Weak to Medium, Broad |
| C-H Stretch | sp³ C-H (propyl & acetyl groups) | 2960 - 2850 | Strong |
| C=O Stretch | Ester Carbonyl | 1745 - 1735 | Strong |
| C=O Stretch | Ketone Carbonyl | 1725 - 1715 | Strong |
| C=C Stretch | Enol form | ~1650 | Medium, Variable |
| C-H Bend | Methylene (-CH₂-) Scissoring | ~1465 | Medium |
| C-H Bend | Methyl (-CH₃) Symmetric Bend | ~1375 | Medium |
| C-O Stretch | Ester Linkage | 1250 - 1150 | Strong |
| C-C Stretch | Carbon Skeleton | 1100 - 1000 | Medium to Weak |
Experimental Protocols: Methodology for Acquiring IR Spectrum
The following protocol details the standard procedure for obtaining an IR spectrum of a pure liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-quality transmission infrared spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer
-
Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Spectroscopy-grade solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)
-
Lint-free wipes (e.g., KimWipes)
-
Desiccator for salt plate storage
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its internal calibration and diagnostic checks.
-
Verify that the sample compartment is clean and unobstructed.
-
-
Background Spectrum Acquisition:
-
Handle the salt plates by their edges to prevent contamination from skin oils.
-
Place a pair of clean, polished salt plates into the sample holder and place it in the spectrometer's beam path.
-
Close the sample compartment lid to stabilize the atmospheric conditions.
-
Using the instrument's software, perform a background scan. This scan records the absorbance of atmospheric CO₂ and H₂O, as well as any intrinsic signals from the salt plates, and will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Remove the salt plates from the spectrometer.
-
Using a clean Pasteur pipette, place 1-2 drops of this compound onto the center of the face of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. The liquid should spread to cover the beam path area and be free of air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the sample "sandwich" into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum (transmittance vs. wavenumber) will be displayed by the software.
-
Use the software tools to identify and label the wavenumbers of the major absorption peaks.
-
Correlate these peaks with the functional groups detailed in the data table above.
-
-
Post-Measurement Cleanup:
-
Remove the salt plates from the spectrometer.
-
Carefully separate the plates and rinse them thoroughly with the cleaning solvent.
-
Gently dry the plates with a lint-free wipe.
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
Mandatory Visualization: Experimental Workflow
The logical flow for acquiring the IR spectrum of this compound is illustrated below.
Caption: Workflow for FTIR analysis of a liquid sample.
Synthesis of Propyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl acetoacetate (B1235776), a β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure incorporates both a ketone and an ester functional group, providing multiple reaction sites for further chemical transformations. This technical guide provides an in-depth overview of the primary synthesis mechanisms for propyl acetoacetate, focusing on transesterification and the Claisen condensation. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to aid researchers in the effective synthesis of this versatile compound.
Core Synthesis Mechanisms
The synthesis of this compound is predominantly achieved through two principal routes: the transesterification of readily available acetoacetate esters and the Claisen condensation.
Transesterification of Ethyl Acetoacetate
Transesterification is a widely employed method for the synthesis of this compound, primarily due to the commercial availability and lower cost of other alkyl acetoacetates, such as ethyl or methyl acetoacetate.[1][2] This reaction involves the exchange of the ethyl group of ethyl acetoacetate with a propyl group from propanol (B110389) in the presence of a catalyst. The equilibrium of this reaction can be shifted towards the product by using an excess of propanol or by removing the ethanol (B145695) byproduct.[3]
A variety of catalysts can be employed to facilitate the transesterification of β-keto esters. These can be broadly categorized into acid and base catalysts, as well as other Lewis acidic and heterogeneous catalysts.
-
Acid Catalysts: Mineral acids such as sulfuric acid are effective for this transformation.[4] Lewis acids like boric acid and various metal salts have also been shown to catalyze the reaction efficiently.[1][5] For instance, silica-supported boric acid has been used as a recyclable heterogeneous catalyst under solvent-free conditions.[5]
-
Base Catalysts: Alkoxides, such as sodium propoxide (formed in situ from sodium and propanol), can be used. The base-catalyzed mechanism proceeds via a nucleophilic attack of the propoxide ion on the carbonyl carbon of the ester.[6][7]
-
Other Catalysts: Iodine has been reported as an efficient catalyst for the transesterification of β-keto esters.[8] Heterogeneous catalysts like H-β-zeolites offer the advantage of easy separation and reusability.[1]
A selection of catalysts and their reported performance in the transesterification of β-keto esters is summarized in the table below.
| Catalyst | Starting Acetoacetate | Alcohol | Conditions | Yield (%) | Reference |
| Boric Acid | Ethyl Acetoacetate | n-Propanol | - | High | [1][2] |
| Iodine | Ethyl Acetoacetate | n-Propanol | - | Moderate to High | [8] |
| H-β-Zeolites | Ethyl Acetoacetate | n-Propanol | - | High | [1] |
| Silica (B1680970) Supported Boric Acid | Methyl/Ethyl Acetoacetate | Various Alcohols | Solvent-free | 87-95 | [5] |
| 3-Nitrobenzeneboronic acid | Various β-keto esters | Various Alcohols | - | High | [9] |
The acid-catalyzed transesterification of ethyl acetoacetate with propanol proceeds through a series of protonation and nucleophilic attack steps.
In the presence of a base, the reaction is initiated by the deprotonation of propanol to form a more nucleophilic propoxide anion.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. To synthesize this compound via this route, two molecules of propyl acetate (B1210297) would be reacted in the presence of a strong base, such as sodium propoxide.
The mechanism involves the deprotonation of the α-carbon of a propyl acetate molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second propyl acetate molecule.[10]
A crucial aspect of the Claisen condensation is that a full equivalent of base is required, as the product β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base, driving the reaction to completion.[10] An acidic workup is then necessary to protonate the enolate of the product.[10]
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of this compound. Below is a generalized protocol for the synthesis via transesterification, which can be adapted based on the specific catalyst used.
General Protocol for Transesterification
Note: Specific reaction times and temperatures will vary depending on the catalyst and scale of the reaction. For instance, a reaction using ceric sulfate (B86663) as a catalyst with a 1.5 molar ratio of n-propanol to glacial acetic acid might be refluxed for 2 hours.[11]
Quantitative Data
The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C7H12O3 | [12] |
| Molecular Weight | 144.17 g/mol | [12] |
| Boiling Point | 193 °C at 760 mmHg | [12] |
| Density | 0.996 g/cm³ | [12] |
| Refractive Index | 1.415 | [12] |
| 1H NMR | Conforms to structure | |
| Purity (GC) | >98.0% |
Conclusion
The synthesis of this compound can be effectively achieved through both transesterification and the Claisen condensation. Transesterification of ethyl acetoacetate with propanol is often the more practical approach due to the accessibility of the starting materials. A variety of catalysts can be employed for this transformation, with the choice depending on factors such as desired reaction conditions, cost, and environmental considerations. The Claisen condensation offers an alternative route, particularly when propyl acetate is readily available. This guide has provided a comprehensive overview of these synthesis mechanisms, including detailed reaction pathways, experimental considerations, and key quantitative data, to support the work of researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. CN1325464C - Method for preparing and purifying propyl acetate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl Propanoate: Base Catalyst Mechanisms in Transesterification [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. An acetate ester:Propyl acetate_Chemicalbook [chemicalbook.com]
- 12. This compound|lookchem [lookchem.com]
Physical properties of propyl acetoacetate (boiling point, density)
For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This technical guide provides an in-depth overview of the boiling point and density of propyl acetoacetate (B1235776), complete with experimental protocols and visual workflows.
Core Physical Properties
Propyl acetoacetate, also known as propyl 3-oxobutanoate, is an organic compound with key physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.
Data Summary
The boiling point and density of this compound are summarized below. It is critical to note the conditions under which these values were measured, as they can significantly influence the results.
| Physical Property | Value | Conditions |
| Boiling Point | 193 °C | at 760 mmHg[1] |
| 60-62 °C | at 10 Torr[2] | |
| Density | 0.996 g/cm³ | Not specified[1] |
| 0.9673 g/cm³ | at 16 °C[2] |
Experimental Protocols
Accurate determination of physical properties relies on meticulous experimental technique. The following sections detail the methodologies for measuring the boiling point and density of liquids like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Several methods can be employed for its determination, with the choice often depending on the sample volume available.
Micro-Reflux Method
This method is suitable for small sample volumes (approximately 0.5 mL).[4]
-
Sample Preparation: A small magnetic stir bar is added to a test tube containing about 0.5 mL of the liquid sample.[4]
-
Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[4]
-
Heating and Observation: The sample is gently heated while stirring. The boiling point is the stable temperature at which a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.[4]
Capillary Method
This technique is another common approach for determining the boiling point of a small amount of liquid.
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.[5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a water bath.[5]
-
Heating and Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.[5]
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. The most straightforward method for determining the density of a liquid involves measuring the mass of a precisely known volume.
-
Measure Volume: An accurate volume of the liquid is measured using a volumetric pipette or a graduated cylinder. For higher accuracy, a pipette is preferred.[6][7]
-
Measure Mass:
-
Calculate Density: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: ρ = m / V, where ρ is density, m is mass, and V is volume.[6] For accurate results, it is recommended to repeat the measurement and calculate an average.[6]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound|lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Thermodynamic Profile of Propyl 3-Oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 3-oxobutanoate, a keto-ester, serves as a valuable building block in organic synthesis and is of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments. This technical guide provides a summary of available physical data for propyl 3-oxobutanoate and outlines the standard experimental methodologies for the determination of its key thermodynamic parameters. Due to a notable scarcity of published experimental thermodynamic data for this specific compound, this guide also presents generalized experimental workflows.
Physicochemical Properties of Propyl 3-Oxobutanoate
Table 1: Physicochemical Properties of Propyl 3-Oxobutanoate
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 144.17 g/mol | Sigma-Aldrich[1] |
| CAS Number | 1779-60-8 | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| InChI Key | DHGFMVMDBNLMKT-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | CCCOC(=O)CC(C)=O | Sigma-Aldrich[1] |
Experimental Protocols for Thermodynamic Data Determination
The determination of thermodynamic properties for a compound like propyl 3-oxobutanoate involves a suite of well-established experimental techniques. The following sections detail the methodologies that would be employed to measure key thermodynamic parameters.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity propyl 3-oxobutanoate is placed in a crucible within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded as a function of time until it reaches a final, stable value.
-
Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Phase Transition
Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions such as fusion (melting) and vaporization.
Experimental Workflow:
-
Sample Preparation: A small, accurately weighed sample of propyl 3-oxobutanoate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.
-
Data Analysis:
-
Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion (ΔfusH°): When the sample melts, a characteristic endothermic peak is observed. The area under this peak is directly proportional to the enthalpy of fusion.
-
Melting Point (Tfus): The onset temperature of the melting peak is taken as the melting point.
-
Vapor Pressure Measurement for Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance as a function of temperature.
Experimental Workflow (Static Method):
-
Apparatus: A sample of propyl 3-oxobutanoate is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.
-
Equilibration: The sample is heated to a specific temperature and allowed to equilibrate, at which point the measured pressure is the vapor pressure of the substance at that temperature.
-
Data Collection: The vapor pressure is measured at a series of different temperatures.
-
Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is used to analyze the data. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, where R is the ideal gas constant.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of experimental determination of thermodynamic properties and a common synthesis route for esters.
Caption: Workflow for the experimental determination of thermodynamic properties.
Caption: Reaction scheme for Fischer Esterification.
Conclusion
While direct experimental thermodynamic data for propyl 3-oxobutanoate is sparse in the public domain, this guide provides the foundational knowledge for its determination. The outlined experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements represent the standard and reliable methods for obtaining high-quality thermodynamic data. Such data is indispensable for the safe and efficient design of chemical processes and for a deeper understanding of the molecular behavior of this important chemical intermediate. For researchers in drug development and other scientific fields, having accurate thermodynamic data is essential for computational modeling and predicting the behavior of propyl 3-oxobutanoate in various systems.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical structure, bonding, and key physicochemical properties of propyl acetoacetate (B1235776). It includes detailed information on its molecular geometry, keto-enol tautomerism, and relevant experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Chemical Structure and Identification
Propyl acetoacetate, with the CAS number 1779-60-8, is an organic compound classified as a beta-keto ester.[1] Its systematic IUPAC name is propyl 3-oxobutanoate.[2] The molecule consists of a propyl ester group attached to an acetoacetate moiety, which features both a ketone and an ester functional group.[1]
The molecular formula for this compound is C₇H₁₂O₃.[2][3][4] It is typically a colorless to pale yellow liquid with a fruity odor.[1] this compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1]
Synonyms:
-
Propyl 3-oxobutanoate[2]
-
n-propyl acetoacetate[2]
-
Acetoacetic acid, propyl ester[1]
-
BUTANOIC ACID, 3-OXO-, PROPYL ESTER[2]
Caption: Skeletal structure of this compound.
Molecular Bonding and Geometry
The carbon skeleton of this compound features both sp³ and sp² hybridized carbon atoms. The propyl group and the methylene (B1212753) carbon of the acetoacetate moiety are sp³ hybridized, resulting in tetrahedral geometry around these atoms. The carbonyl carbons of the ketone and ester groups are sp² hybridized, leading to a trigonal planar geometry.
The molecule contains:
-
Sigma (σ) bonds: These single bonds form the primary framework of the molecule.
-
Pi (π) bonds: These are present in the carbon-oxygen double bonds (C=O) of the ketone and ester functional groups.
A significant characteristic of this compound and other β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[5][6][7] This keto-enol tautomerism involves the migration of a proton and the shifting of electrons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Equilibrium between the keto and enol tautomers of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 144.17 g/mol | [2][3][4] |
| Exact Mass | 144.078644241 Da | [2][3] |
| Density | 0.996 g/cm³ | [3] |
| Boiling Point | 193 °C at 760 mmHg | [3] |
| Flash Point | 73.2 °C | [3] |
| Refractive Index | 1.415 | [3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2][3] |
| Rotatable Bond Count | 5 | [2][3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the propyl and acetoacetate protons. | [8] |
| ¹³C NMR | Resonances for the seven carbon atoms in their distinct chemical environments. | [8] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (ester and ketone) and C-O stretching vibrations. | [8][9] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure. | [9] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the esterification of acetoacetic acid with propanol, often catalyzed by a strong acid. A general laboratory procedure is outlined below, adapted from protocols for similar ester syntheses.[10][11]
Materials:
-
n-Propanol
-
Ethyl acetoacetate (as a precursor for transesterification) or Diketene (for reaction with propanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Saturated sodium chloride solution (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Combine n-propanol and ethyl acetoacetate in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add boiling chips and assemble a reflux apparatus.
-
Heat the mixture to reflux for a specified period to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Caption: General workflow for the synthesis and purification of this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would include a triplet and two sextets for the propyl group, a singlet for the methyl group, and a singlet for the methylene group of the acetoacetate moiety.
-
¹³C NMR: Shows the number of different types of carbon atoms. Distinct peaks would be observed for the carbonyl carbons, the carbons of the propyl group, and the methyl and methylene carbons of the acetoacetate portion.
Infrared (IR) Spectroscopy:
-
Used to identify the functional groups present. Strong absorption bands are expected around 1740 cm⁻¹ (ester C=O stretch) and 1720 cm⁻¹ (ketone C=O stretch). C-O stretching bands would appear in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the structure from fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z = 144.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis.[1] Its reactivity, particularly at the active methylene group, allows for its use in various carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis, to produce more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it has been used as a reagent in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds investigated as potent and selective A2B adenosine (B11128) receptor antagonists.[3]
References
- 1. CAS 1779-60-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12O3 | CID 74507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. quora.com [quora.com]
- 6. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ACETOACETIC ACID N-PROPYL ESTER(1779-60-8) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. theochem.mercer.edu [theochem.mercer.edu]
The Solvent's Influence: A Technical Guide to the Keto-Enol Equilibrium of Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in reaction mechanisms, chemical synthesis, and drug design. A classic and illustrative example of this is the keto-enol tautomerism of β-dicarbonyl compounds. This technical guide provides an in-depth examination of the keto-enol equilibrium of propyl acetoacetate (B1235776), focusing on the determinative role of the solvent environment. Understanding how to manipulate this equilibrium is critical for controlling reaction pathways and for the rational design of molecules with specific physicochemical properties.
Data Presentation: Solvent Effects on Tautomeric Populations
The equilibrium between the keto and enol forms of a β-ketoester is highly sensitive to the surrounding solvent. Generally, non-polar solvents favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can disrupt this bond and preferentially solvate the more polar keto tautomer.
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form |
| Water | 80.1 | ~99.6 | ~0.4 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Low |
| Methanol | 32.7 | High | Low |
| Toluene | 2.38 | ~80.2 | ~19.8 |
| Carbon Tetrachloride (CCl₄) | 2.24 | ~51 | ~49 |
| Neat Liquid | - | ~85 | ~15 |
Experimental Protocols: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and widely used method for the quantitative analysis of keto-enol tautomeric mixtures.[4] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The relative concentrations of the two forms can be determined by integrating the characteristic signals.
Materials and Equipment:
-
Propyl acetoacetate
-
A selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in a variety of deuterated solvents. A typical concentration is around 5-10% (v/v).
-
For each solvent, accurately prepare a solution in a clean, dry NMR tube.
-
Add a small amount of TMS to each sample to serve as an internal reference (δ 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Optimize shimming for each sample to achieve high resolution and sharp peaks.
-
-
Spectral Analysis and Data Interpretation:
-
Identify the characteristic signals for the keto and enol forms of this compound.
-
Keto form: Look for the singlet corresponding to the α-methylene protons (-CH₂-) typically found in the range of δ 3.4-3.6 ppm.
-
Enol form: Identify the singlet for the vinylic proton (-CH=) at approximately δ 5.0-5.2 ppm and the broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift, often around δ 12-13 ppm.
-
-
Integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
-
Calculation of Tautomer Percentages:
-
The percentage of the enol form can be calculated using the following formula, taking into account the number of protons giving rise to each signal:
% Enol = [Integral of vinylic proton / (Integral of vinylic proton + (Integral of α-methylene protons / 2))] x 100
-
The percentage of the keto form is then calculated as:
% Keto = 100 - % Enol
-
-
Equilibrium Constant Determination:
-
The equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) is calculated as:
Keq = [% Enol] / [% Keto]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Logical diagram illustrating the influence of solvent polarity on the keto-enol tautomeric equilibrium.
Caption: Workflow diagram outlining the key steps in determining the keto-enol equilibrium using ¹H NMR spectroscopy.
References
Spectroscopic Data of Propyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive compilation of spectroscopic data for propyl acetoacetate (B1235776) (also known as propyl 3-oxobutanoate). The information enclosed is intended to support researchers and professionals in the fields of chemistry, drug development, and materials science in the identification, characterization, and quantification of this compound. This document presents key spectroscopic data in a structured format, details experimental methodologies, and includes visualizations of experimental workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for propyl acetoacetate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.04 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| 3.42 | Singlet | 2H | -CO-CH₂ -CO- |
| 2.25 | Singlet | 3H | -CO-CH₃ |
| 1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 0.93 | Triplet | 3H | -CH₂-CH₃ |
| Solvent: CDCl₃. Instrument: Varian CFT-20 or equivalent. |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type |
| 200.7 | C=O (Ketone) |
| 167.2 | C=O (Ester) |
| 66.5 | -O-C H₂- |
| 49.9 | -CO-C H₂-CO- |
| 30.1 | -CO-C H₃ |
| 21.9 | -O-CH₂-C H₂- |
| 10.3 | -C H₃ |
| Solvent: CDCl₃. |
Table 3: Mass Spectrometry Data (GC-MS, EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 99.99 | [CH₃CO]⁺ |
| 27 | 29.48 | [C₂H₃]⁺ |
| 41 | 24.32 | [C₃H₅]⁺ |
| 29 | 14.87 | [C₂H₅]⁺ |
| 85 | 14.81 | [M - C₃H₇O]⁺ or [CH₃COCH₂CO]⁺ |
| Instrumentation: HITACHI M-80A or equivalent. Ionization: Electron Ionization (EI).[1] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O Stretch (Ester) |
| ~1720 | C=O Stretch (Ketone) |
| ~1200-1300 | C-O Stretch (Ester) |
| Note: As a β-keto ester, this compound can exhibit tautomerism, which may lead to the appearance of a broad O-H stretch (enol form) around 3000 cm⁻¹ and a C=C stretch (enol form) around 1650 cm⁻¹. |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of esters and β-keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.1.2. ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are employed to obtain a spectrum with adequate signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
2.2.2. GC-MS Analysis: The analysis is performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). The typical temperature program involves an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
Infrared (IR) Spectroscopy
2.3.1. Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
2.3.2. IR Spectrum Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
Theoretical Framework for the Calculation of Propyl Acetoacetate Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl acetoacetate (B1235776) (CH₃COCH₂COOCH₂CH₂CH₃) is a β-keto ester of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its molecular properties, such as conformational flexibility, electronic structure, and reactivity, is crucial for its application in drug design and development. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level. This guide outlines the standard computational protocols and expected outcomes for a thorough theoretical investigation of propyl acetoacetate.
A key characteristic of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is sensitive to the solvent environment and has significant implications for the molecule's reactivity and intermolecular interactions.
Caption: Keto-enol tautomerism of this compound.
Computational Methodology
The theoretical investigation of this compound's properties would typically involve a multi-step computational workflow. The primary method of choice for such studies is Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.
A variety of quantum chemistry software packages can be employed for these calculations, with Gaussian, ORCA, and Spartan being common choices in the scientific community.
A widely used and well-validated level of theory for organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known to provide reliable geometric and electronic properties for a wide range of molecules.
-
6-311++G(d,p): A triple-zeta basis set that provides a flexible description of the electron density. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding environments.
A typical computational study would follow these steps:
-
Initial Structure Generation: The 3D structures of both the keto and enol tautomers of this compound are built using a molecular editor.
-
Geometry Optimization: The initial structures are then subjected to geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. This is a crucial step to obtain a stable, realistic molecular structure.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.
-
-
Calculation of Molecular Properties: Once the optimized geometries are obtained, a range of electronic and thermodynamic properties can be calculated. These include:
-
Electronic Properties: Molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charge distributions.
-
Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy. These are particularly important for studying the relative stability of the keto and enol tautomers.
-
-
Solvent Effects: To simulate a more realistic environment, the calculations can be repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This is essential for studying the solvent-dependent keto-enol equilibrium.
Caption: General workflow for theoretical property calculation.
Predicted Molecular Properties of this compound
The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound. The values are illustrative and based on expectations from similar molecules.
Geometry optimization provides detailed information on bond lengths and angles.
Table 1: Predicted Optimized Geometric Parameters (Illustrative)
| Parameter | Keto Tautomer (Å or °) | Enol Tautomer (Å or °) |
| C=O (keto) | 1.215 | 1.230 (ester) |
| C=O (ester) | 1.210 | - |
| C-C (keto) | 1.510 | 1.480 |
| C=C (enol) | - | 1.350 |
| C-O (ester) | 1.350 | 1.360 |
| O-H (enol) | - | 0.970 |
| ∠(O=C-C) | 120.5 | 121.0 |
Vibrational analysis predicts the characteristic IR absorption bands.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹, Illustrative)
| Vibrational Mode | Keto Tautomer | Enol Tautomer |
| O-H stretch | - | ~3400 (broad, H-bonded) |
| C-H stretch (sp³) | 2950-3000 | 2950-3000 |
| C=O stretch (keto) | ~1740 | - |
| C=O stretch (ester) | ~1720 | ~1660 (conjugated) |
| C=C stretch | - | ~1620 |
| C-O stretch | 1100-1300 | 1100-1300 |
These properties provide insights into the molecule's reactivity and stability.
Table 3: Predicted Electronic and Thermochemical Properties (Illustrative)
| Property | Keto Tautomer | Enol Tautomer |
| Dipole Moment (Debye) | 2.8 | 2.5 |
| HOMO Energy (eV) | -6.5 | -6.2 |
| LUMO Energy (eV) | -0.8 | -0.5 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.7 |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +1.5 (gas phase) |
| Predicted pKa | - | 10.69 (predicted)[1] |
Conclusion
While specific experimental and theoretical data for this compound are sparse in the current literature, the computational framework outlined in this guide provides a robust and reliable pathway for its in-depth characterization. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, electronic, and thermodynamic properties of both its keto and enol tautomers. This information is invaluable for understanding its chemical behavior and for its rational application in the synthesis of novel compounds, particularly in the field of drug development. The methodologies described here are standard practice in computational chemistry and can be readily applied to generate a comprehensive theoretical profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Hantzsch pyridine (B92270) synthesis with a specific focus on the use of propyl acetoacetate (B1235776). This versatile multi-component reaction is a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, most notably as calcium channel blockers.
Introduction
First described by Arthur Hantzsch in 1881, this reaction involves the condensation of an aldehyde, a β-ketoester (in this case, propyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or its equivalent.[1][2] The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs for the treatment of hypertension and angina.[2][3] The straightforward nature of the Hantzsch synthesis allows for the facile generation of a diverse library of DHP derivatives by varying the three core components.[1]
Reaction Principle
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of this compound, and an enamine formed from the reaction of a second equivalent of this compound with ammonia. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine.
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, the following general procedure, adapted from established Hantzsch synthesis protocols with other acetoacetate esters, can be employed.[4] Researchers should consider this a starting point and may need to optimize reaction conditions for specific aldehydes.
Protocol 1: Conventional Heating
Materials:
-
This compound (2.0 eq.)
-
Aldehyde (1.0 eq.)
-
Ammonium (B1175870) acetate (B1210297) or aqueous ammonia (1.1 - 1.5 eq.)
-
Ethanol (B145695) (or other suitable alcohol like methanol (B129727) or isopropanol)
-
Stirring hotplate with a reflux condenser
-
Round-bottom flask
-
Magnetic stir bar
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and this compound (2.0 eq.) in a minimal amount of ethanol.
-
Addition of Nitrogen Source: To the stirred solution, add ammonium acetate (1.2 eq.). Alternatively, aqueous ammonia can be added dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the reactivity of the aldehyde.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain the final 1,4-dihydropyridine derivative.
Protocol 2: Microwave-Assisted Synthesis
The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2]
Materials:
-
This compound (2.0 eq.)
-
Aldehyde (1.0 eq.)
-
Ammonium acetate (1.2 eq.)
-
Ethanol
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aldehyde (1.0 eq.), this compound (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a temperature of 100-120 °C for 10-30 minutes. (Note: Optimization of time and temperature will be necessary for different substrates).
-
Work-up and Isolation: After cooling the reaction vial, the product can be isolated following the same procedure as the conventional heating method (steps 5-7).
Data Presentation
The following table summarizes representative quantitative data for the Hantzsch synthesis. Note that specific data for this compound is limited; therefore, data from analogous reactions with other acetoacetate esters and aldehydes are included to provide a comparative overview.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Method | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 2-4 | ~90 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 3 | 92 | N/A |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 2 | 95 | N/A |
| n-Propyl aldehyde | Ethyl acetoacetate | Ammonium Carbonate | Water | Sealed Vessel (70-75°C) | 1.5 | 86 | [4] |
| Benzaldehyde | Methyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | 4 | 88 | N/A |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | None | Microwave (120°C) | 0.17 | 94 | N/A |
Visualizations
Hantzsch Pyridine Synthesis Mechanism
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Workflow
Caption: General Experimental Workflow for Hantzsch Synthesis.
References
Application Notes and Protocols: Hydrazone Synthesis via the Japp-Klingemann Reaction Using Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp-Klingemann reaction is a robust and versatile synthetic method for the preparation of hydrazones from β-keto-esters (or β-keto-acids) and aryldiazonium salts.[1][2][3] These hydrazone products serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.[2][3] This document provides detailed experimental protocols for the synthesis of arylhydrazones using propyl acetoacetate (B1235776), a representative β-keto-ester, along with quantitative data for analogous reactions and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The Japp-Klingemann reaction with a β-keto-ester, such as propyl acetoacetate, proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the β-keto-ester by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the aryldiazonium salt to form an intermediate azo compound. Subsequent hydrolysis of the ester group and cleavage of the acetyl group, followed by tautomerization, yields the final, stable arylhydrazone product.[2]
Applications in Drug Discovery and Development
Hydrazones synthesized via the Japp-Klingemann reaction are pivotal precursors in the development of new therapeutic agents. Their primary application lies in the Fischer indole synthesis, a cornerstone in the creation of a vast array of indole-containing drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, the hydrazone moiety itself is a recognized pharmacophore and is present in various compounds with antimicrobial, anticonvulsant, and analgesic activities. The ability to readily synthesize a diverse library of substituted arylhydrazones using the Japp-Klingemann reaction makes it a valuable tool in medicinal chemistry and drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of arylhydrazones from this compound and a substituted aniline (B41778). The procedure is divided into two main parts: the in situ preparation of the aryldiazonium salt and the subsequent coupling reaction with this compound.
Protocol 1: Synthesis of Propyl 2-(Arylhydrazono)propanoate
Materials:
-
Substituted Aniline (e.g., p-toluidine, p-anisidine, p-chloroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Acetate (B1210297) (NaOAc)
-
Water
-
Ice
Part A: Preparation of the Aryldiazonium Salt Solution (in situ)
-
In a flask, dissolve the substituted aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the aniline solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the aryldiazonium salt and is used immediately in the next step.
Part B: Japp-Klingemann Coupling Reaction
-
In a separate, larger flask, dissolve this compound (1.0 eq.) and sodium acetate (3.0 eq.) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and dropwise, add the freshly prepared aryldiazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and leave it to stand overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure propyl 2-(arylhydrazono)propanoate.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the yields of various ethyl 2-(arylhydrazono)propanoates synthesized via the Japp-Klingemann reaction, which are expected to be comparable to those obtained with this compound under similar conditions.
| Aniline Derivative | Product | Yield (%) | Melting Point (°C) |
| Aniline | Ethyl 2-(phenylhydrazono)propanoate | 70 | 56.7-59.4 |
| p-Chloroaniline | Ethyl 2-((4-chlorophenyl)hydrazono)propanoate | 72 | 79.8-80.7 |
| m-Nitroaniline | Ethyl 2-((3-nitrophenyl)hydrazono)propanoate | 82 | 118.8-119.7 |
| p-Anisidine | Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | 70 | 60-63.4 |
Data adapted from a study on the synthesis of ethyl acetoacetate phenylhydrazone derivatives.[1]
Visualizations
Reaction Mechanism
Caption: General mechanism of the Japp-Klingemann reaction with a β-keto-ester.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Coumarin Derivatives Using Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them privileged scaffolds in drug discovery and development. Their biological activities are diverse, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of the coumarin core is often achieved through classic condensation reactions, with the Pechmann and Knoevenagel condensations being the most prominent methods.[3][4] Propyl acetoacetate (B1235776) serves as a versatile C4 synthon in these reactions, enabling the introduction of a propyl group at the 4-position of the coumarin ring, which can significantly influence the biological activity of the resulting molecule.
This document provides detailed application notes and experimental protocols for the synthesis of coumarin derivatives using propyl acetoacetate via the Pechmann and Knoevenagel condensation reactions. It also includes a summary of quantitative data from representative catalytic systems and visualizations of key biological signaling pathways modulated by coumarin derivatives.
Key Synthetic Methodologies
The two primary methods for the synthesis of coumarin derivatives from this compound are the Pechmann condensation with phenols and the Knoevenagel condensation with salicylaldehydes.
Pechmann Condensation
The Pechmann condensation is an acid-catalyzed reaction between a phenol (B47542) and a β-ketoester, in this case, this compound, to yield a 4-substituted coumarin.[3][4] The reaction proceeds through transesterification, intramolecular hydroxyalkylation, and subsequent dehydration. A variety of acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to solid acid catalysts, which offer environmental and practical advantages.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone, in this case, a salicylaldehyde (B1680747) derivative.[5][6] This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amino acid like L-proline. The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin ring.
Data Presentation: Synthesis of 4-Propylcoumarin Derivatives
The following table summarizes representative reaction conditions and yields for the synthesis of 4-propylcoumarin derivatives from various phenols and this compound via the Pechmann condensation, adapted from similar reactions with ethyl acetoacetate.
| Entry | Phenol Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Resorcinol (B1680541) | H₂SO₄ | Solvent-free | 25 | 12 | ~85-95 |
| 2 | Phenol | Amberlyst-15 | Solvent-free (Microwave) | 100 | 0.33 | ~40-50 |
| 3 | Phloroglucinol | L-Proline | Dichloromethane | 25 (RT) | 4 | ~80-90 |
| 4 | m-Aminophenol | InCl₃ | Solvent-free (Ball mill) | 25 (RT) | 0.17 | ~90 |
| 5 | Pyrogallol | Boron trifluoride dihydrate | Solvent-free | 60 | 0.1 | ~98 |
Experimental Protocols
Protocol 1: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-propylcoumarin
This protocol describes the synthesis of 7-hydroxy-4-propylcoumarin from resorcinol and this compound using sulfuric acid as a catalyst.
Materials:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and this compound (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 mL per gram of resorcinol) to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate of crude 7-hydroxy-4-propylcoumarin will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-propylcoumarin.
-
Dry the purified product and determine the yield. Characterize the compound using NMR, IR, and Mass Spectrometry.
Protocol 2: Knoevenagel Condensation for the Synthesis of 3-Acyl-4-propylcoumarin
This protocol details the synthesis of a 3-acyl-4-propylcoumarin derivative from a salicylaldehyde and this compound using a piperidine catalyst.
Materials:
-
Salicylaldehyde
-
This compound
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol, add a catalytic amount of piperidine (2-3 drops).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
In some cases, gentle heating under reflux may be required to drive the reaction to completion.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-acyl-4-propylcoumarin derivative.
-
The purified product is dried, and the yield is calculated. The structure is confirmed by spectroscopic methods.
Biological Activity and Signaling Pathways
Coumarin derivatives synthesized using this compound exhibit a range of biological activities, with anticancer and anticoagulant effects being particularly noteworthy.
Anticancer Activity: Modulation of the PI3K/Akt/mTOR Pathway
Many coumarin derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[1][6] One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][7] Coumarin derivatives can inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[5]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.
Anticoagulant Activity: Inhibition of Vitamin K-Dependent Coagulation
The anticoagulant properties of certain coumarin derivatives, most famously warfarin, are due to their ability to inhibit the enzyme Vitamin K epoxide reductase.[8][9] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), which is essential for their biological activity. By inhibiting this process, these coumarin derivatives effectively reduce the production of functional clotting factors, thereby prolonging blood clotting time.[8]
Caption: Mechanism of anticoagulant action of coumarin derivatives via inhibition of Vitamin K recycling.
Experimental Workflow for Synthesis and Screening
The general workflow for the synthesis of coumarin derivatives using this compound and their subsequent biological evaluation is outlined below.
Caption: General workflow for the synthesis and biological evaluation of coumarin derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Propyl Acetoacetate as a Versatile Precursor for Pyrazolone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolones are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their synthesis via the Knorr pyrazole (B372694) synthesis, a condensation reaction between a β-ketoester and a hydrazine (B178648) derivative, is a cornerstone of heterocyclic chemistry. This document provides detailed application notes and experimental protocols for the use of propyl acetoacetate (B1235776) as a precursor in the synthesis of pyrazolone (B3327878) derivatives. Propyl acetoacetate offers a viable and efficient alternative to the commonly used ethyl acetoacetate, with the resulting propanol (B110389) byproduct being less volatile than ethanol (B145695). These notes are intended to guide researchers in the development of novel pyrazolone-based compounds for applications in drug discovery and development.
Introduction
The pyrazolone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and efficient method for the construction of the pyrazolone ring. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative.[3] The versatility of this synthesis allows for the introduction of various substituents on both the hydrazine and the pyrazolone ring, enabling the generation of diverse chemical libraries for biological screening.
General Reaction Scheme
The synthesis of pyrazolones from this compound and a hydrazine derivative generally proceeds through an acid-catalyzed condensation and subsequent cyclization. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl group, leading to the formation of the pyrazolone ring after the elimination of propanol.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of pyrazolone derivatives using this compound. These may require optimization based on the specific hydrazine derivative used and the desired scale of the reaction.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of a 1-phenyl substituted pyrazolone, a common structural motif in many biologically active compounds.
Materials:
-
This compound
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent and for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Add ethanol as a solvent to facilitate mixing.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as IR and NMR.
Protocol 2: Synthesis of 3-Methyl-5-pyrazolone
This protocol outlines the synthesis of a basic pyrazolone structure using hydrazine hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (solvent and for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring. The reaction is exothermic.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the precipitated solid and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-pyrazolone.
-
Dry the product and characterize it.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazolone derivatives based on reactions with acetoacetate esters. While specific data for this compound is limited in the literature, the yields and reaction conditions are expected to be comparable to those for ethyl acetoacetate.
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazolone Derivatives
| Product | Hydrazine Derivative | β-Ketoester | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Phenylhydrazine | Ethyl acetoacetate | Ethanol | Acetic Acid | 1 | 93-100 | 126-128 | [4] |
| 3-Methyl-5-pyrazolone | Hydrazine hydrate | Ethyl acetoacetate | Ethanol | - | 1 | 66-100 | 218-220 | [4] |
| 3-Methyl-1-(m-chloro)phenyl-5-pyrazolone | m-Chlorophenylhydrazine | Ethyl acetoacetate | Methanol | - | 12 | - | - | [5] |
| 3-Methyl-1-(p-tolyl)-5-pyrazolone | p-Tolylhydrazine | Ethyl acetoacetate | Methanol | - | 7 | - | - | [5] |
Table 2: Spectroscopic Characterization Data for Representative Pyrazolones
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| 3-Methyl-1-phenyl-5-pyrazolone | 2.18 (s, 3H, CH3), 3.42 (s, 2H, CH2), 7.17 (t, 1H, Ar-H), 7.38 (t, 2H, Ar-H), 7.84 (d, 2H, Ar-H) | 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2 | ~3100 (C-H, Ar), ~2950 (C-H, CH3), ~1650 (C=O) |
| 3-Methyl-5-pyrazolone | 2.0 (s, 3H, CH3), 3.2 (s, 2H, CH2), 9.5 (br s, 1H, NH) | 16.0, 43.0, 158.0, 175.0 | ~3350 (N-H), ~3060 (C-H), ~1740 (C=O) |
Note: NMR data is typically recorded in CDCl3 or DMSO-d6. IR data is for KBr pellets.
Mandatory Visualizations
Pyrazolone Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrazolones.
Inhibition of Toll-like Receptor (TLR) Signaling by Pyrazolone Derivatives
Many pyrazolone derivatives exhibit their anti-inflammatory effects by modulating immune signaling pathways. One such pathway is the Toll-like receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response. Certain pyrazolone compounds have been shown to inhibit this pathway by interfering with the protein-protein interactions of key signaling adaptors, such as MyD88.[3][6]
Caption: Pyrazolones can inhibit TLR-mediated inflammation.
Conclusion
This compound serves as an effective and practical precursor for the synthesis of a wide array of pyrazolone derivatives through the Knorr pyrazole synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space of pyrazolones and to develop novel compounds with potential therapeutic applications. The straightforward nature of the synthesis, coupled with the significant biological activities of the resulting products, underscores the continued importance of this class of heterocyclic compounds in drug discovery and development. Further optimization of reaction conditions and exploration of a broader range of hydrazine derivatives will undoubtedly lead to the discovery of new and potent pyrazolone-based drug candidates.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Propyl Acetoacetate in the Synthesis of α-Pyrones
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pyrones, six-membered unsaturated lactones, are significant heterocyclic scaffolds present in a wide array of natural products and pharmacologically active compounds. Their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, make the development of efficient synthetic routes to α-pyrone derivatives a key focus in medicinal chemistry and drug discovery. Propyl acetoacetate (B1235776) serves as a versatile C4 building block for the synthesis of various substituted α-pyrones through several key chemical transformations. This document provides detailed application notes and protocols for the synthesis of α-pyrones utilizing propyl acetoacetate, focusing on two primary methods: the self-condensation to form 4-hydroxy-α-pyrones and the Pechmann condensation for the synthesis of coumarins (benzo-α-pyrones).
I. Self-Condensation of this compound for the Synthesis of 4-Hydroxy-α-Pyrones
The self-condensation of β-keto esters is a classical method for the synthesis of 4-hydroxy-2-pyrones. In the case of this compound, two molecules can undergo a base-catalyzed or thermal condensation to yield 6-propyl-4-hydroxy-3-acetyl-2-pyrone, an analogue of dehydroacetic acid. This reaction proceeds via an initial acylation of one molecule of the β-keto ester by another, followed by an intramolecular cyclization and dehydration.
A. Reaction Mechanism: Base-Catalyzed Self-Condensation
Caption: Base-catalyzed self-condensation of this compound.
B. Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 6-Propyl-4-hydroxy-3-acetyl-2-pyrone (Adapted from Dehydroacetic Acid Synthesis)
This protocol is adapted from the synthesis of dehydroacetic acid using ethyl acetoacetate. This compound is expected to undergo a similar transformation.
Materials:
-
This compound
-
Sodium propoxide (NaOPr) or Sodium metal
-
Propanol (B110389) (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a catalytic amount of sodium metal in anhydrous propanol to generate sodium propoxide in situ.
-
Heat the solution to reflux.
-
Add this compound dropwise to the refluxing solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.
-
The crude product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure.
-
Collect the crude solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-propyl-4-hydroxy-3-acetyl-2-pyrone.
Protocol 2: Catalyst-Free Gas-Phase Synthesis of Pyrones from this compound
A catalyst-free, solvent-free gas-phase synthesis of substituted pyrones can be achieved using gas chromatography-mass spectrometry (GC-MS) where the heated GC inlet acts as a microreactor.[1]
Materials:
-
This compound
-
GC-MS system with a programmable temperature inlet
Procedure:
-
Set the GC inlet temperature to an optimized thermal condition (e.g., 250-350 °C).
-
Directly inject a small volume (e.g., 1 µL) of this compound into the heated GC inlet.
-
The self-condensation reaction occurs in the gas phase within the inlet.
-
The products are then separated on the GC column and detected by the mass spectrometer.
-
The primary products are typically 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and alkyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylates.[1]
C. Quantitative Data
The following table summarizes representative data for the synthesis of 4-hydroxy-α-pyrones from acetoacetate esters.
| Starting Material | Product | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Dehydroacetic Acid | Sodium Bicarbonate, 200-210 °C | 53 | [Adapted from Org. Syn. Coll. Vol. 1, 196] |
| This compound | 6-Propyl-4-hydroxy-2-pyrone | Au(I) catalyst, Toluene, rt | 56 | [2] |
| Various Alkyl Acetoacetates | Substituted Pyrones | Thermal, Gas-Phase (GC Inlet) | - | [1] |
II. Pechmann Condensation for the Synthesis of Coumarins
The Pechmann condensation is a widely used method for the synthesis of coumarins (benzo-α-pyrones) through the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst.[3] this compound can be used in place of the more common ethyl acetoacetate to synthesize 4-propyl-substituted coumarins.
A. Reaction Mechanism: Acid-Catalyzed Pechmann Condensation
Caption: Mechanism of the Pechmann condensation.
B. Experimental Protocols
Protocol 3: General Procedure for the Synthesis of 4-Propyl-Coumarins via Pechmann Condensation
This is a general protocol that can be adapted for various substituted phenols.
Materials:
-
A substituted phenol (e.g., resorcinol, phenol)
-
This compound
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, ZnCl₂)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix the phenol (1.0 eq) and this compound (1.1 eq).
-
Carefully add the acid catalyst. For concentrated H₂SO₄, cool the mixture in an ice bath and add the acid dropwise. For solid catalysts like Amberlyst-15, add it to the mixture and stir.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the phenol and the catalyst used (e.g., 60-120 °C for 1-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water with vigorous stirring. The crude coumarin (B35378) product should precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 4-propyl-coumarin derivative.
C. Quantitative Data for Pechmann Condensation
The following table presents data for the Pechmann condensation using ethyl acetoacetate, which can serve as a reference for reactions with this compound.
| Phenol | β-Keto Ester | Catalyst | Conditions | Product | Yield (%) | Reference |
| Resorcinol | Ethyl Acetoacetate | conc. H₂SO₄ | 5 °C to rt, 18 h | 7-Hydroxy-4-methylcoumarin | 88 | [4] |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | Microwave, 100 °C, 20 min | 7-Hydroxy-4-methylcoumarin | 97 | [5] |
| Phenol | Ethyl Acetoacetate | Amberlyst-15 | Microwave, 100 °C, 20 min | 4-Methylcoumarin | 43 | [5] |
| Resorcinol | Ethyl Acetoacetate | Oxalic Acid | Ethanol, reflux | 7-Hydroxy-4-methylcoumarin | - | [6] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of α-pyrone and coumarin derivatives. The self-condensation reaction provides access to 4-hydroxy-α-pyrones, while the Pechmann condensation allows for the straightforward synthesis of 4-propyl-coumarins. The choice of reaction conditions and catalysts can be tailored to optimize yields and reaction times. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of organic synthesis and drug development to explore the utility of this compound in the creation of novel heterocyclic compounds with potential biological applications.
Experimental Workflow Diagram
Caption: General experimental workflow for α-pyrone synthesis.
References
- 1. synthical.com [synthical.com]
- 2. mdpi.com [mdpi.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application Notes and Protocols: Propyl 3-Oxobutanoate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 3-oxobutanoate (propyl acetoacetate) is a versatile β-ketoester that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds through multicomponent reactions (MCRs). MCRs are powerful one-pot transformations where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of paramount importance in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of propyl 3-oxobutanoate in two of the most prominent MCRs: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and the Hantzsch synthesis for the preparation of 1,4-dihydropyridines (DHPs). While the vast majority of published literature focuses on the closely related ethyl acetoacetate, the protocols and data presented herein are directly adaptable for propyl 3-oxobutanoate, with an expectation of analogous reactivity and yields.
I. The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (in this case, propyl 3-oxobutanoate), and urea (B33335) or thiourea.[1][2] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2]
General Reaction Scheme:
Quantitative Data Presentation
The following table summarizes representative yields for the Biginelli reaction using various aromatic aldehydes with a β-ketoester analogous to propyl 3-oxobutanoate, under different catalytic conditions.
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Conc. HCl | Methanol (B129727) | Reflux | 16 | >90 | [3] |
| 2 | 4-Chlorobenzaldehyde | PMO-Py-IL | Solvent-free | 50 | 0.25 | 95 | [4] |
| 3 | 4-Nitrobenzaldehyde | PMO-Py-IL | Solvent-free | 50 | 0.25 | 98 | [4] |
| 4 | 4-Methoxybenzaldehyde | H2SO4 (pH 5) | None | 80 | 1 | 91.9 | [5] |
| 5 | Vanillin | H2SO4 (pH 5) | None | 80 | 1 | 81.7 | [5] |
| 6 | Benzaldehyde | BMImBF4 | Solvent-free | 100 | 0.5 | 92 | [6] |
| 7 | 4-Methylbenzaldehyde | BMImBF4 | Solvent-free | 100 | 0.5 | 95 | [6] |
| 8 | 4-Bromobenzaldehyde | Conc. HCl | Methanol | Reflux | 16 | ~90 | [3] |
Experimental Protocol: Acid-Catalyzed Synthesis of Propyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established procedures for ethyl acetoacetate.[3][5]
Materials:
-
Propyl 3-oxobutanoate (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Methanol or Ethanol (B145695)
-
Concentrated Hydrochloric Acid (catalytic amount) or other suitable acid catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (e.g., 10 mmol, 1.0 eq), propyl 3-oxobutanoate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq) in methanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours, depending on the aldehyde used.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (50 mL) and stir for 15-20 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from ethanol.
II. The Hantzsch Pyridine (B92270) Synthesis: Access to 1,4-Dihydropyridines (DHPs)
The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (propyl 3-oxobutanoate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The resulting 1,4-dihydropyridine (B1200194) core is the foundational structure for a major class of calcium channel blockers, including drugs like nifedipine (B1678770) and amlodipine.[1]
General Reaction Scheme:
Quantitative Data Presentation
The table below presents typical yields for the Hantzsch synthesis using various aldehydes and ethyl acetoacetate, which is expected to show similar results with propyl 3-oxobutanoate.
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TSA | Aqueous micelles (SDS) | Ultrasonic | - | 96 | [1] |
| 2 | 4-Chlorobenzaldehyde | None | Ethanol | Reflux | 3 | 92 | [7] |
| 3 | 3-Nitrobenzaldehyde | None | Ethanol | Reflux | 2 | 95 | [7] |
| 4 | 4-Hydroxybenzaldehyde | None | Ethanol | Reflux | 5 | 88 | [7] |
| 5 | Formaldehyde | FeCl3 | Water | Reflux | - | - | [1] |
| 6 | Benzaldehyde | Phenylboronic Acid | Ethanol | Reflux | 1 | 94 | [8] |
| 7 | 2-Naphthaldehyde | Triethylamine | Ethanol | RT | 2 | >90 | [5] |
Experimental Protocol: One-Pot Synthesis of Dipropyl 1,4-dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate
This protocol is based on well-established methods for the Hantzsch synthesis.[1][7]
Materials:
-
Propyl 3-oxobutanoate (2.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ammonium acetate (1.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (e.g., 10 mmol, 1.0 eq), propyl 3-oxobutanoate (20 mmol, 2.0 eq), and ammonium acetate (10 mmol, 1.0 eq) in ethanol (25 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. Reaction times can vary from 1 to 5 hours depending on the specific aldehyde used.[7]
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
If precipitation occurs, collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce crystallization.
-
Collect the solid product by filtration, wash with water, and dry. The product can be recrystallized from an ethanol/water mixture if further purification is needed.
III. Reaction Mechanisms and Workflow
Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of propyl 3-oxobutanoate. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[1]
Hantzsch Synthesis Workflow
The Hantzsch synthesis follows a logical workflow involving the formation of two key intermediates that subsequently combine.
Conclusion
Propyl 3-oxobutanoate is a highly effective and versatile substrate for multicomponent reactions, particularly the Biginelli and Hantzsch syntheses. These one-pot procedures provide efficient and atom-economical routes to medicinally relevant heterocyclic scaffolds such as dihydropyrimidinones and dihydropyridines. The protocols outlined in this document, adapted from robust and well-established literature precedents, offer a reliable foundation for researchers and drug development professionals to synthesize diverse libraries of these important compounds for further investigation. The use of various catalysts and solvent conditions allows for significant optimization and adaptation to green chemistry principles.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. scispace.com [scispace.com]
- 6. ionike.com [ionike.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Propyl Acetoacetate for the Synthesis of 1,4-Dihydropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (1,4-DHPs) represent a critical class of heterocyclic compounds with significant therapeutic applications, most notably as calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1] The Hantzsch synthesis, a classic multi-component reaction, remains a fundamental and versatile method for the preparation of these valuable scaffolds.[2][3] This application note provides a detailed overview and protocols for the use of propyl acetoacetate (B1235776) as a key building block in the Hantzsch synthesis of 1,4-dihydropyridines. Propyl acetoacetate, a β-ketoester, serves as a crucial precursor for forming the dihydropyridine (B1217469) ring. This document outlines the reaction mechanism, provides comparative data on reaction conditions, and offers detailed experimental protocols to guide researchers in the successful synthesis of 1,4-DHP derivatives.
Reaction Principle: The Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a one-pot condensation reaction that typically involves four components: an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4] The reaction proceeds through a series of steps to form the stable 1,4-dihydropyridine (B1200194) ring system.[3]
The generally accepted mechanism involves three main stages:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated ketoester.[3]
-
Enamine Formation: The second equivalent of this compound reacts with the ammonia source to generate a propyl 3-aminocrotonate (an enamine).[3]
-
Michael Addition and Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated ketoester via a Michael addition. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine product.[4]
Data Presentation: Reaction Conditions and Yields
While specific comparative data for this compound is limited in the literature, the following tables summarize typical reaction conditions and yields for the Hantzsch synthesis using various alkyl acetoacetates. This data can serve as a valuable starting point for optimizing reactions with this compound. It is generally observed that the choice of the alkyl group on the acetoacetate can influence reaction times and yields, though often not dramatically.[5]
Table 1: Comparison of Alkyl Acetoacetates in the Hantzsch Synthesis of 1,4-Dihydropyridines
| β-Ketoester | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1-2 hours | 95 | [5] |
| Methyl Acetoacetate | Benzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1-2 hours | 92 | [5] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1-2 hours | 96 | [5] |
| Methyl Acetoacetate | 4-Chlorobenzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1-2 hours | 94 | [5] |
| Ethyl Acetoacetate | Various Aromatic Aldehydes | None | Water | 1-1.5 hours | 86-96 | [6] |
| Methyl Acetoacetate | Various Aromatic Aldehydes | None | Water | 1-1.5 hours | 86-96 | [6] |
Table 2: Influence of Reaction Conditions on Yields
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol (B145695) | Several hours | Generally lower | [7] |
| Microwave Irradiation | None | Ethanol | 4 minutes | 15-52 | [8] |
| Ultrasonication | p-Toluenesulfonic acid | Aqueous micelles | Not specified | >90 | [7] |
| Solvent-free | Melamine Trisulfonic Acid | None | 1-2 hours | 90-96 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 1,4-dihydropyridines using this compound.
Protocol 1: Classical Hantzsch Synthesis under Reflux
Materials:
-
Aromatic aldehyde (10 mmol)
-
This compound (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (25 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol).
-
Add 25 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Materials:
-
Aromatic aldehyde (15 mmol)
-
This compound (43 mmol)
-
Aqueous ammonia (30 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (15 mmol), this compound (43 mmol), aqueous ammonia (30 mmol), and ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 4 minutes) at a suitable power level.[8]
-
After irradiation, allow the vessel to cool to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 6-8).
Protocol 3: Catalyst-Free Hantzsch Synthesis in Water
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Water (3 mL)
Procedure:
-
In a sealed reaction vessel, combine the aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium carbonate (1 mmol).[6]
-
Add 3 mL of water to the mixture.
-
Heat the sealed vessel to 70-75 °C with stirring for 1-1.5 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.
Mandatory Visualizations
Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.
Caption: General Experimental Workflow for Hantzsch Synthesis.
Caption: Logical Relationship of this compound to 1,4-DHP Applications.
References
- 1. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Propyl Acetoacetate in the Synthesis of Novel Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of propyl acetoacetate (B1235776) as a key starting material in the synthesis of novel pharmaceutical intermediates. The focus is on the Biginelli reaction, a multi-component reaction that yields dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential, notably as A2B adenosine (B11128) receptor antagonists.
Introduction
Propyl acetoacetate, a β-ketoester, is a versatile building block in organic synthesis. Its inherent reactivity makes it a valuable precursor for the creation of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. A prime example of its application is in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2][3]. These DHPMs are of significant interest as they serve as scaffolds for potent and selective antagonists of the A2B adenosine receptor, a promising target in cancer immunotherapy and for treating inflammatory diseases[4][5].
Application: Synthesis of Dihydropyrimidinone-Based A2B Adenosine Receptor Antagonists
The DHPM scaffold, synthesized using this compound, is crucial for the development of A2B adenosine receptor antagonists. These antagonists can block the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor activity of immune cells like T cells and NK cells[4][6].
Mechanism of Action: A2B Adenosine Receptor Signaling
Extracellular adenosine, often abundant in the tumor microenvironment, binds to the A2B adenosine receptor on immune and cancer cells. This binding triggers a G-protein-coupled signaling cascade that ultimately leads to immunosuppression and tumor progression. By blocking this receptor, the synthesized DHPM antagonists inhibit these downstream effects, restoring immune function.
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by DHPM Antagonists.
Experimental Protocols
The following protocols are generalized from established Biginelli reaction methodologies for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Researchers should optimize these conditions for specific substrates.
General Protocol for the Synthesis of 4-Alkyl-3,4-dihydropyrimidin-2(1H)-ones
This protocol describes a solvent- and catalyst-free approach for the Biginelli reaction.
Materials:
-
This compound (or other β-keto ester)
-
Aliphatic aldehyde (e.g., pentanal)
-
Urea or Thiourea
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
To a clean, dry round-bottom flask, add the β-keto ester (2.0 mmol), urea (3.0 mmol, 1.5 equivalents), and the aliphatic aldehyde (4.0 mmol, 2.0 equivalents).
-
Stir the mixture at 110°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration and washed with a cold solvent like a mixture of ethyl acetate and hexane.
-
If the product is an oil or does not precipitate, purify the crude mixture by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Caption: General Experimental Workflow for the Biginelli Reaction.
Data Presentation
The following table summarizes the yields of 4-alkyl-3,4-dihydropyrimidin-2(1H)-ones synthesized via a solvent- and catalyst-free Biginelli reaction using various β-keto esters. While this compound is not explicitly listed, the data for its isomers (isopropyl and tert-butyl acetoacetate) and the common ethyl acetoacetate provide a strong indication of expected yields.
| Entry | β-Keto Ester | Aldehyde | Product | Yield (%) |
| 1 | Methyl acetoacetate | Pentanal | 4-Butyl-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 2 | Ethyl acetoacetate | Pentanal | 4-Butyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 3 | Isothis compound | Pentanal | 4-Butyl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 51 |
| 4 | tert-Butyl acetoacetate | Pentanal | 4-Butyl-5-tert-butoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 33 |
Data adapted from a study on solvent- and catalyst-free Biginelli reactions. The lower yields for isopropyl and tert-butyl acetoacetate are attributed to steric hindrance[7]. It is anticipated that the yield for the less hindered this compound would be comparable to that of ethyl acetoacetate.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel pharmaceutical intermediates. Its application in the Biginelli reaction provides an efficient and direct route to dihydropyrimidinones, which are key scaffolds for the development of potent A2B adenosine receptor antagonists. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and development to explore the potential of this compound in their synthetic endeavors.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols: Enolate Formation and Alkylation of Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enolate formation and subsequent alkylation of propyl acetoacetate (B1235776). The described methodology is a fundamental carbon-carbon bond-forming reaction widely utilized in organic synthesis for the creation of more complex molecules from simple precursors. The protocol outlines the deprotonation of propyl acetoacetate to form a stabilized enolate, followed by an SN2 reaction with an alkyl halide. A specific example of alkylation with butyl bromide to yield propyl 2-butylacetoacetate, a precursor to 2-heptanone (B89624), is detailed. Subsequent hydrolysis and decarboxylation steps to yield the corresponding ketone are also described. Quantitative data is summarized for clarity, and a schematic of the reaction workflow is provided.
Introduction
The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the preparation of ketones and substituted acetic acids.[1][2] The reaction proceeds through the formation of a resonance-stabilized enolate from a β-keto ester, such as this compound.[3][4] The α-protons of β-dicarbonyl compounds are significantly more acidic (pKa ≈ 11 in ethyl acetoacetate) than those of simple ketones or esters, allowing for facile deprotonation with moderately strong bases like alkoxides.[5][6][7] The resulting enolate is a potent nucleophile that readily undergoes alkylation with primary or secondary alkyl halides.[8] This application note provides a comprehensive protocol for the alkylation of this compound, a key step in the synthesis of a variety of organic compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesis of propyl 2-butylacetoacetate and its subsequent conversion to 2-heptanone. The data is adapted from highly analogous and well-established procedures for ethyl acetoacetate.[1][9]
Table 1: Reagents for the Synthesis of Propyl 2-Butylacetoacetate
| Reagent | Molecular Weight ( g/mol ) | Moles | Volume | Mass (g) |
| This compound | 144.17 | 1.0 | ~1.0 L | 144.17 |
| Sodium | 22.99 | 1.0 | - | 22.99 |
| n-Propanol | 60.10 | - | ~500 mL | - |
| n-Butyl Bromide | 137.02 | 1.1 | ~120 mL | 150.72 |
Table 2: Yield and Properties of Propyl 2-Butylacetoacetate and 2-Heptanone
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Experimental Yield (g) | Yield (%) | Boiling Point (°C) |
| Propyl 2-Butylacetoacetate | 200.28 | 200.28 | 140-148 | 70-74 | ~120-125 °C @ 16 mmHg |
| 2-Heptanone | 114.19 | 114.19 | 74-80 | 65-70 | 151 °C |
Experimental Protocols
Part 1: Synthesis of Propyl 2-Butylacetoacetate
This protocol is adapted from the synthesis of ethyl n-butylacetoacetate.[9]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous n-propanol
-
n-Butyl bromide
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 23 g (1.0 mol) of sodium metal, cut into small pieces, to 500 mL of anhydrous n-propanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. The mixture should be stirred until all the sodium has dissolved to form a solution of sodium propoxide.
-
Addition of this compound: To the sodium propoxide solution, add 144.17 g (1.0 mol) of this compound dropwise through the dropping funnel with stirring.
-
Alkylation: Heat the mixture to a gentle reflux. Add 150.72 g (1.1 mol) of n-butyl bromide dropwise over a period of approximately 1-2 hours.
-
Reaction Monitoring: Continue refluxing with stirring until the reaction mixture is neutral to moist litmus (B1172312) paper. This typically takes 6-10 hours.
-
Workup: Cool the reaction mixture to room temperature. The precipitated sodium bromide is removed by filtration. The filter cake is washed with a small amount of anhydrous n-propanol, and the washings are combined with the filtrate.
-
Purification: The n-propanol is removed from the filtrate by distillation. The resulting crude propyl 2-butylacetoacetate can be purified by vacuum distillation. Collect the fraction boiling at approximately 120-125 °C at 16 mmHg.
Part 2: Synthesis of 2-Heptanone from Propyl 2-Butylacetoacetate
This protocol is adapted from the synthesis of methyl n-amyl ketone (2-heptanone) from ethyl n-butylacetoacetate.[1]
Materials:
-
Crude propyl 2-butylacetoacetate
-
5% Sodium hydroxide (B78521) solution
-
50% Sulfuric acid solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Saponification: In a large round-bottom flask, combine the crude propyl 2-butylacetoacetate (from Part 1) with 1 L of a 5% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours to effect saponification of the ester.
-
Acidification and Decarboxylation: Transfer the aqueous solution to a flask equipped for distillation. Slowly and carefully add 100 mL of 50% sulfuric acid through a dropping funnel. The addition is exothermic and will cause the evolution of carbon dioxide. Heat the acidic solution to boiling, and distill the resulting 2-heptanone with steam.
-
Isolation: The distillate will separate into two layers. Separate the organic layer (2-heptanone). The aqueous layer can be saturated with sodium chloride and redistilled to recover any dissolved ketone.
-
Purification: Combine all the organic fractions and dry over anhydrous sodium sulfate. The 2-heptanone can be further purified by distillation, collecting the fraction boiling at 151 °C.
Visualizations
Caption: Workflow for the synthesis of 2-heptanone from this compound.
Caption: Reaction mechanism for the alkylation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Propyl acetoacetate (B1235776) is a versatile and highly valuable precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. Its reactive β-ketoester functionality allows it to participate in various condensation reactions, making it an essential building block for compounds of significant interest in medicinal chemistry and drug development. These application notes provide detailed protocols and data for the synthesis of key heterocyclic systems—dihydropyrimidinones, dihydropyridines, coumarins, and pyrazoles—utilizing propyl acetoacetate.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] These scaffolds are of great pharmacological importance, with derivatives exhibiting activities such as calcium channel modulation and antihypertensive effects.[1]
Synthetic Pathway and Mechanism
The reaction involves the acid-catalyzed condensation of an aldehyde, this compound, and urea (B33335) (or thiourea).[1] The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of this compound. Subsequent cyclization and dehydration yield the final DHPM product.
References
Application Notes and Protocols for the Knoevenagel Condensation of Propyl Acetoacetate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated ketones, which are versatile intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.
These application notes provide detailed protocols and a summary of reaction parameters for the Knoevenagel condensation of propyl acetoacetate (B1235776) with various aromatic aldehydes. The resulting products, propyl 2-(arylmethylene)-3-oxobutanoates, are valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds.
Reaction Mechanism and Significance
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound (propyl acetoacetate) by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and overall yield.
The products of this reaction are key building blocks in the synthesis of various pharmaceuticals. For instance, the core structure can be incorporated into compounds with potential applications as calcium channel blockers, anti-inflammatory agents, and anticancer drugs. The variability of the aromatic aldehyde allows for the creation of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the quantitative data for the Knoevenagel condensation of this compound with a selection of aromatic aldehydes under various catalytic conditions. Due to limited specific data for this compound in the literature, representative data for the closely related ethyl acetoacetate is also included to provide a broader comparative context.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Propyl Cyanoacetate (B8463686) | Piperidine (B6355638) | 2-Propanol | RT | - | - |
| 2-Fluoro-5-methylbenzaldehyde | Propyl Cyanoacetate | Piperidine | 2-Propanol | RT | - | 87 |
| 3-Iodo-4-methoxybenzaldehyde | Propyl Cyanoacetate | Piperidine | 2-Propanol | RT | - | 92 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Piperidine/TFA | Benzene | Reflux | - | - |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Piperidine/TFA | Benzene | Reflux | - | - |
| 4-Fluorobenzaldehyde | Ethyl Acetoacetate | Piperidine/TFA | Benzene | Reflux | - | - |
| Benzaldehyde | Ethyl Acetoacetate | PPL | Solvent-free | 50 | - | 99.38 |
| Benzaldehyde | Ethyl 4-chloroacetoacetate | Morpholine/Acetic Acid | [bmim(NTf2)] | 25-28 | 2 | 75 |
Note: "RT" denotes room temperature. Data for propyl cyanoacetate is included as a close analog to this compound. Data for ethyl acetoacetate condensations are provided for comparative purposes. The specific yields for some reactions were not available in the cited literature.
Experimental Protocols
The following protocols provide detailed methodologies for performing the Knoevenagel condensation of this compound with aromatic aldehydes under different catalytic systems.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine
-
2-Propanol (or another suitable solvent like ethanol (B145695) or toluene)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and this compound in a minimal amount of 2-propanol.
-
Add a catalytic amount of piperidine (a few drops) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the disappearance of the aldehyde spot on TLC), the product may precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the crude product with cold 2-propanol to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure propyl 2-(arylmethylene)-3-oxobutanoate.
Protocol 2: Solvent-Free Knoevenagel Condensation using a Lipase Catalyst
This protocol offers an environmentally friendly alternative by avoiding the use of organic solvents.
Materials:
-
This compound
-
Aromatic aldehyde
-
Porcine Pancreatic Lipase (PPL)
-
Reaction vessel (e.g., vial or small flask)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (e.g., oil bath)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde and this compound in a 1:1 molar ratio.
-
Add the Porcine Pancreatic Lipase (PPL) catalyst to the mixture.
-
Stir the reaction mixture at a controlled temperature, for example, 50 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product can be purified directly, often by column chromatography, to isolate the desired propyl 2-(arylmethylene)-3-oxobutanoate.
Protocol 3: Knoevenagel Condensation in an Ionic Liquid
This protocol utilizes an ionic liquid as a recyclable solvent and catalyst system, representing a greener approach.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - [bmim(NTf2)])
-
Morpholine
-
Glacial acetic acid
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Stirring apparatus
-
Extraction funnel
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the ionic liquid, followed by the aromatic aldehyde, morpholine, and glacial acetic acid.
-
Stir the mixture for approximately 10 minutes at room temperature (25-28 °C).
-
Add this compound and 4 Å molecular sieves to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, extract the product from the reaction mixture using diethyl ether.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Generalized Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Workflow for Knoevenagel Condensation
Caption: A standard experimental workflow for Knoevenagel condensation.
Propyl Acetoacetate as a Michael Donor: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl acetoacetate (B1235776) is a versatile C-nucleophile that serves as an effective Michael donor in organic synthesis. The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated under basic conditions to form a stabilized enolate. This enolate can then undergo a conjugate 1,4-addition to a wide range of Michael acceptors, including α,β-unsaturated ketones, aldehydes, esters, and nitroalkenes. This reaction, known as the Michael addition, is a powerful tool for the formation of carbon-carbon bonds and is instrumental in the synthesis of 1,5-dicarbonyl compounds and other valuable intermediates for drug discovery and development. The resulting Michael adducts are key building blocks for the synthesis of various pharmaceuticals, including potential analgesics.
Key Applications
-
Synthesis of 1,5-Dicarbonyl Compounds: The Michael addition of propyl acetoacetate to α,β-unsaturated ketones or aldehydes is a classical and efficient method for the synthesis of 1,5-diketones or γ-keto esters. These products are versatile intermediates in the synthesis of cyclic compounds, such as cyclohexenones, and are found in the core structure of many natural products and bioactive molecules.
-
Asymmetric Synthesis: The use of chiral organocatalysts enables the enantioselective Michael addition of this compound, providing access to optically active products. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity.
-
Synthesis of γ-Nitro Ketones: this compound can be added to nitroalkenes to produce γ-nitro ketones.[1] These compounds are valuable synthetic intermediates as the nitro group can be readily transformed into an amino group, providing access to γ-amino ketones and subsequently to important heterocyclic scaffolds like pyrrolidines and piperidines, which are prevalent in many drug candidates.[1]
-
Industrial Applications: this compound and other acetoacetates are utilized in the formulation of curable coating compositions through Michael addition reactions, highlighting their utility in materials science.
Reaction Mechanisms
The Michael addition of this compound can be catalyzed by either a base or an organocatalyst.
Base-Catalyzed Michael Addition
In the presence of a base, such as an alkoxide or a tertiary amine, the active methylene proton of this compound is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated Michael acceptor. Subsequent protonation of the resulting enolate yields the 1,4-addition product.
Organocatalyzed Asymmetric Michael Addition
Chiral secondary amines, such as proline and its derivatives, are commonly used as organocatalysts for the asymmetric Michael addition. The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the ketone (in this case, the keto-form of this compound) and the chiral amine catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled manner, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Experimental Protocols
The following protocols are representative examples of the Michael addition using an acetoacetate donor. While these protocols are based on established procedures for similar acetoacetates, optimization for this compound may be necessary.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes the synthesis of a 1,5-dicarbonyl compound via the base-catalyzed Michael addition of this compound to a chalcone (B49325) derivative.
Materials:
-
This compound
-
Substituted Chalcone (e.g., trans-Chalcone)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU, triethylamine)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in absolute ethanol (5 mL per mmol of this compound) in a round-bottom flask equipped with a magnetic stirrer, add sodium ethoxide (1.1 eq.).
-
Stir the mixture at room temperature for 15 minutes to ensure complete formation of the enolate.
-
Add a solution of the substituted chalcone (1.0 eq.) in absolute ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight depending on the reactivity of the chalcone.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,5-dicarbonyl compound.
Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene
This protocol outlines the synthesis of a chiral γ-nitro ketone using a chiral secondary amine catalyst.
Materials:
-
This compound
-
trans-β-Nitrostyrene or other nitroalkene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable organocatalyst)
-
Benzoic acid (or other co-catalyst)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the organocatalyst (e.g., 10 mol%) and benzoic acid (10 mol%) in dichloromethane (2 mL per mmol of nitroalkene) at room temperature, add the nitroalkene (1.0 eq.).
-
Add this compound (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can range from 24 to 72 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched γ-nitro ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for Michael additions involving acetoacetate donors. Note that specific results for this compound may vary and require optimization.
Table 1: Base-Catalyzed Michael Addition of Acetoacetates to α,β-Unsaturated Ketones
| Entry | Michael Donor | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Chalcone | NaOEt | Ethanol | 85-95 | General Procedure |
| 2 | Methyl Acetoacetate | 2-Cyclohexen-1-one | DBU | CH₂Cl₂ | 70-85 | General Procedure |
Table 2: Organocatalyzed Asymmetric Michael Addition of Acetoacetates to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetone | trans-β-Nitrostyrene | (S)-Proline (30) | - | Neat | 78 | 85 | [1] |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | (S)-DPPTE (15) | Acetic Acid (10) | CH₂Cl₂ | 88 | 94 | [1] |
DPPTE = Diphenylprolinol Trimethylsilyl Ether
Experimental Workflow Visualization
Conclusion
This compound is a valuable and versatile Michael donor in organic synthesis. Its application in both classical base-catalyzed and modern organocatalytic asymmetric Michael additions provides efficient routes to a wide array of valuable synthetic intermediates. The protocols and data presented herein serve as a guide for researchers in academia and industry to utilize this compound in their synthetic endeavors, particularly in the development of new therapeutic agents. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Green Synthesis Methods Utilizing Propyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of propyl acetoacetate (B1235776) in green and sustainable chemical synthesis. The focus is on environmentally benign methods for the preparation of valuable heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.
Application Note 1: Green Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester (such as propyl acetoacetate), and urea (B33335) or thiourea. It is a cornerstone of multicomponent reactions for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] Green chemistry approaches to the Biginelli reaction aim to reduce or eliminate the use of hazardous solvents and catalysts, shorten reaction times, and simplify work-up procedures.[1]
This compound can be effectively employed in these green protocols, offering an alternative to the more commonly used methyl or ethyl acetoacetate. The choice of the ester can influence reaction kinetics and product yields.
Quantitative Data: Comparative Yields in the Biginelli Reaction
The following table summarizes the yields of the Biginelli reaction with different β-keto esters under solvent-free and catalyst-free conditions, highlighting the performance of this compound in comparison to other common esters.
| β-Keto Ester | Aldehyde | Urea/Thiourea | Conditions | Yield (%) | Reference |
| Methyl Acetoacetate | p-Methoxybenzaldehyde | Urea | 100 °C, 1-2 h, solvent-free, catalyst-free | 96 | [3] |
| Ethyl Acetoacetate | p-Methoxybenzaldehyde | Urea | 100 °C, 1-2 h, solvent-free, catalyst-free | 94 | [3] |
| n-Propyl Acetoacetate | p-Methoxybenzaldehyde | Urea | 100 °C, 1-2 h, solvent-free, catalyst-free | 92 | [3] |
| Isothis compound | p-Methoxybenzaldehyde | Urea | 100 °C, 1-2 h, solvent-free, catalyst-free | 90 | [3] |
| n-Butyl Acetoacetate | p-Methoxybenzaldehyde | Urea | 100 °C, 1-2 h, solvent-free, catalyst-free | 91 | [3] |
| Isothis compound | Pentanal | Urea | 110 °C, neat | 51 | [4] |
| tert-Butyl Acetoacetate | Pentanal | Urea | 110 °C, neat | 33 | [4] |
Experimental Protocol: Solvent-Free and Catalyst-Free Biginelli Reaction
This protocol describes a simple and environmentally friendly method for the synthesis of dihydropyrimidinones using this compound.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
n-Propyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), n-propyl acetoacetate (1 mmol), and urea (1.5 mmol) in a round-bottom flask.
-
Heat the reaction mixture at 100 °C with stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Triturate the resulting solid mass with cold ethanol (B145695).
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Signaling Pathway: Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[5][6][7]
Caption: Proposed mechanism for the Biginelli reaction.
Application Note 2: Green Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that produces dihydropyridines from an aldehyde, two equivalents of a β-keto ester (like this compound), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[6] Dihydropyridine derivatives are of significant interest in medicinal chemistry, with many acting as calcium channel blockers.[8] Green approaches to the Hantzsch synthesis focus on the use of environmentally benign solvents (such as water), alternative energy sources like ultrasound, and solvent-free conditions.[6][8]
While this compound is less commonly cited than ethyl acetoacetate in the literature for this reaction, the general principles apply, and it can be used as a substrate.
Quantitative Data: Hantzsch Reaction Yields with Different β-Keto Esters
The following table presents data on the Hantzsch reaction, primarily with ethyl and methyl acetoacetate, as specific quantitative data for this compound under green conditions is limited in the available literature. These values provide a benchmark for expected yields.
| β-Keto Ester | Aldehyde | Nitrogen Source | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Water, 70°C | 92 | [3] |
| Methyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Water, 70°C | 90 | [3] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Ammonium Acetate | Water, 70°C | 95 | [3] |
| Ethyl Acetoacetate | Various aldehydes | Ammonium Acetate | Glycine-HCl buffer, 80°C | 75-98 | [4] |
| Ethyl Acetoacetate | Various aldehydes | Ammonium Acetate | Ultrasound, solvent-free, room temp. | 82-99 |
Experimental Protocol: Ultrasound-Assisted, Solvent-Free Hantzsch Synthesis
This protocol describes a green and efficient synthesis of 1,4-dihydropyridines using ultrasound irradiation without a solvent. While the original study used ethyl acetoacetate, this protocol is adapted for this compound.
Materials:
-
Aldehyde (1 mmol)
-
n-Propyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
Procedure:
-
In a flask, mix the aldehyde (1 mmol), n-propyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at room temperature for the required time (typically 30-60 minutes, monitor by TLC).
-
After completion of the reaction, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine (B1200194).
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
The following diagram illustrates the general workflow for the green synthesis of dihydropyridines.
Caption: General workflow for the Hantzsch synthesis.
Application Note 3: this compound in Nanoparticle Synthesis
A comprehensive literature search for the use of this compound as a reducing or capping agent in the green synthesis of metal nanoparticles did not yield specific protocols or applications. The predominant green synthesis routes for nanoparticles utilize biological extracts from plants, fungi, and bacteria, which contain a rich mixture of phytochemicals that act as both reducing and stabilizing agents.[9] While β-dicarbonyl compounds can theoretically act as chelating and reducing agents, their application in this context is not well-documented in green chemistry literature, which favors readily available and sustainable biological resources. Therefore, the use of this compound for the green synthesis of nanoparticles is not considered a common or established method at this time.
Conclusion
This compound is a versatile β-keto ester that can be successfully employed in green synthetic methodologies, particularly for the synthesis of heterocyclic compounds of medicinal importance. The Biginelli and Hantzsch reactions, when performed under solvent-free, catalyst-free, or ultrasound-assisted conditions, provide environmentally friendly and efficient routes to dihydropyrimidinones and dihydropyridines, respectively. The protocols and data presented herein offer a valuable resource for researchers and professionals in drug development seeking to incorporate greener practices into their synthetic workflows. Further research could explore the optimization of these reactions with this compound and investigate its potential in other green synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. scilit.com [scilit.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
Catalytic Applications of Metal Complexes with Propyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring the propyl acetoacetate (B1235776) ligand. Propyl acetoacetate, a β-ketoester, forms stable chelate complexes with a wide range of transition metals. These complexes have demonstrated significant catalytic activity in various organic transformations, offering solutions in fine chemical synthesis and as potential tools in drug development processes.
The following sections detail specific applications, including quantitative data, step-by-step experimental protocols, and visualizations of the underlying chemical processes.
Application Note 1: Copper-Catalyzed Domino Reaction for the Synthesis of 4H-Chromenes
Introduction: Metal complexes of this compound are effective catalysts in domino reactions, which are sequential transformations that occur in a single pot, enhancing synthetic efficiency. One notable application is the copper-catalyzed synthesis of 4H-chromenes. These heterocyclic compounds are prevalent scaffolds in a variety of biologically active molecules and natural products. The use of a copper(I) bromide catalyst in conjunction with iso-propyl acetoacetate has been shown to produce 4H-chromenes in good yields.[1] This method provides an efficient route to complex organic structures from readily available starting materials.
Quantitative Data Summary:
The following table summarizes the yield of 4H-chromene synthesis using a copper catalyst and various β-ketoesters, including iso-propyl acetoacetate.
| Entry | β-Ketoester | Product | Yield (%) |
| 1 | Methyl acetoacetate | 2,3-Disubstituted 4H-chromene | 79 |
| 2 | Ethyl acetoacetate | 2,3-Disubstituted 4H-chromene | 78 |
| 3 | iso-Propyl acetoacetate | 2,3-Disubstituted 4H-chromene | 66 |
| 4 | t-Butyl acetoacetate | 2,3-Disubstituted 4H-chromene | 71 |
| 5 | Allyl acetoacetate | 2,3-Disubstituted 4H-chromene | 75 |
| 6 | Benzyl acetoacetate | 2,3-Disubstituted 4H-chromene | 72 |
Experimental Protocol: Synthesis of 2,3-Disubstituted 4H-Chromene
This protocol is adapted from the copper-catalyzed domino reaction of 2-halobenzyl tosylates with β-ketoesters.[1]
Materials:
-
2-Bromobenzyl tosylate
-
iso-Propyl acetoacetate
-
Copper(I) bromide (CuBr)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzyl tosylate (1.0 mmol), cesium carbonate (2.5 mmol), and copper(I) bromide (0.1 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add iso-propyl acetoacetate (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4H-chromene.
Reaction Workflow:
Caption: General workflow for the copper-catalyzed synthesis of 4H-chromenes.
Application Note 2: Cobalt-Catalyzed Telomerization of Isoprene (B109036) for Terpene Synthesis
Introduction: Cobalt complexes of β-ketoesters serve as efficient catalysts for the telomerization of isoprene, a key building block in the synthesis of terpenes and other natural products.[2][3] This reaction allows for the controlled formation of carbon-carbon bonds, leading to the construction of complex molecular skeletons from simple, readily available monomers. While specific data for this compound is not prevalent, protocols using methyl and ethyl acetoacetate can be readily adapted. The resulting products are valuable intermediates in the fragrance, flavor, and pharmaceutical industries.
Quantitative Data Summary:
The following table presents data from the cobalt-catalyzed reaction of isoprene with various active carbonyl compounds, which can be considered analogous to reactions with this compound.[2]
| Entry | Active Carbonyl Compound | Catalyst System | Yield (%) |
| 1 | Methyl acetoacetate | Co catalyst / Base | High |
| 2 | Ethyl acetoacetate | Co catalyst / Base | High |
| 3 | Acetylacetone | Co catalyst / Base | High |
Experimental Protocol: Synthesis of a Terpene Precursor
This protocol is a general representation based on the cobalt-catalyzed reaction of isoprene with active carbonyl compounds.[2]
Materials:
-
Isoprene
-
This compound
-
Cobalt(II) chloride (CoCl₂) or other suitable cobalt precursor
-
A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
A base (e.g., sodium hydroxide)
-
A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydroxide)
-
An organic solvent (e.g., n-hexane or toluene)
Procedure:
-
In a reaction vessel equipped for inert atmosphere operation, dissolve the cobalt precursor and phosphine ligand in the chosen organic solvent.
-
Add the base and the phase-transfer catalyst to the mixture.
-
Add this compound to the reaction mixture.
-
Introduce isoprene to the vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the mixture and filter off the catalyst.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over a suitable drying agent and concentrate in vacuo.
-
The crude product can then be purified by distillation or chromatography.
-
The resulting alkylated product can be further hydrolyzed and decarboxylated to yield the final terpene ketone (e.g., methylheptenone).[2]
Reaction Signaling Pathway:
Caption: Simplified catalytic cycle for the cobalt-catalyzed telomerization of isoprene.
Application Note 3: Polymer-Supported Palladium(II) β-Ketoesterate Complex for Esterification and Transesterification
Introduction: Heterogeneous catalysis is a cornerstone of sustainable chemistry, and polymer-supported metal complexes offer advantages in catalyst recovery and reuse. A polymer-supported palladium(II) β-ketoesterate complex has been effectively used in the esterification of carboxylic acids and the transesterification of esters.[4][5] While the specific β-ketoesterate in the reported polymer is derived from 2-(acetoacetoxy)ethyl methacrylate, the principle can be extended to other β-ketoesterate ligands like this compound. This catalytic system operates under a hydrogen atmosphere and is promoted by the in-situ generation of HBr from a catalytic amount of bromobenzene, providing a mild acidic environment.[4]
Quantitative Data Summary:
The following table shows representative yields for the esterification of various carboxylic acids using a polymer-supported palladium(II) β-ketoesterate catalyst.[4]
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |
| 1 | Benzoic acid | Methanol | Methyl benzoate | 95 |
| 2 | 4-Nitrobenzoic acid | Ethanol | Ethyl 4-nitrobenzoate | 98 |
| 3 | Acetic acid | Benzyl alcohol | Benzyl acetate | 90 |
| 4 | Oleic acid | Methanol | Methyl oleate | 92 |
Experimental Protocol: Esterification of a Carboxylic Acid
This protocol is based on the methodology for esterification using a polymer-supported palladium(II) β-ketoesterate complex.[4]
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., propanol)
-
Polymer-supported palladium(II) β-ketoesterate catalyst
-
Bromobenzene
-
Hydrogen gas supply
-
Autoclave or a reaction vessel suitable for reactions under pressure
Procedure:
-
Charge the autoclave with the carboxylic acid (1.0 mmol), the alcohol (which also serves as the solvent), the polymer-supported palladium catalyst (e.g., 1 mol% Pd), and a catalytic amount of bromobenzene.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time.
-
Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to recover the polymer-supported catalyst. The catalyst can be washed and reused.
-
The filtrate contains the product. The excess alcohol can be removed by distillation.
-
Further purification of the ester can be achieved by distillation or chromatography if necessary.
Logical Relationship Diagram:
Caption: Key components and their roles in the esterification reaction.
Application Note 4: Iron(III) and Nickel(II) Complexes in Oxidation and Oligomerization
Introduction: Complexes of iron and nickel with acetoacetate ligands are versatile catalysts in oxidation and oligomerization reactions. Iron(III) acetylacetonate (B107027), a close analog of the this compound complex, is a well-known catalyst for a variety of oxidation reactions, including the oxidation of alkanes and alcohols.[4][6] These reactions often proceed via radical mechanisms. Nickel(II) bis(acetylacetonate) is a precursor for catalysts used in the oligomerization of olefins, such as ethylene (B1197577).[7][8] The catalytic activity is often realized upon activation with an organoaluminum co-catalyst. These applications highlight the potential of this compound complexes of iron and nickel in industrial chemical processes.
Quantitative Data Summary:
The following tables provide representative data for oxidation and oligomerization reactions.
Table 4a: Iron-Catalyzed Cyclohexane Oxidation [4]
| Catalyst | Oxidant | Product | Yield (%) |
| Fe₄Na₄-silsesquioxane/acetylacetonate | H₂O₂ | Cyclohexanol + Cyclohexanone | 55 |
Table 4b: Nickel-Catalyzed Ethylene Oligomerization [7]
| Catalyst System | Product Distribution |
| Ni(acac)₂ / DEAC | Butenes, Methylpentenes, Linear Hexenes, Oligomers |
| Ni(acac)₂ / EASC | Butenes, Methylpentenes, Linear Hexenes, Oligomers |
Experimental Protocol: General Procedure for Iron-Catalyzed Alkane Oxidation
This is a generalized protocol based on the oxidation of alkanes using iron acetylacetonate analogs.[4]
Materials:
-
Alkane (e.g., cyclohexane)
-
Iron(III) propylacetoacetate (or a similar Fe(III) complex)
-
Oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
Co-catalyst (e.g., nitric acid)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction flask, dissolve the iron catalyst in the solvent.
-
Add the alkane substrate and the co-catalyst.
-
Slowly add the oxidizing agent to the stirred solution at the desired temperature (e.g., 40 °C).
-
Monitor the reaction by GC.
-
After the desired reaction time, the reaction can be quenched, for example, by adding a reducing agent like triphenylphosphine (B44618) to convert any hydroperoxide intermediates to alcohols for easier analysis.
-
Analyze the product mixture by GC to determine the yield of oxidized products (alcohols and ketones).
Experimental Protocol: General Procedure for Nickel-Catalyzed Ethylene Oligomerization
This protocol is a generalized representation of ethylene oligomerization using a nickel(II) acetylacetonate-based catalyst system.[7]
Materials:
-
Ethylene
-
Nickel(II) propylacetoacetate (or Ni(acac)₂)
-
Organoaluminum co-catalyst (e.g., diethylaluminum chloride, DEAC)
-
Solvent (e.g., toluene)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the solvent and the nickel catalyst under an inert atmosphere.
-
Introduce the organoaluminum co-catalyst.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Stir the reaction mixture at the desired temperature.
-
Maintain a constant ethylene pressure throughout the reaction.
-
After the reaction time, vent the reactor and quench the reaction (e.g., with an alcohol).
-
Analyze the product mixture (gas and liquid phases) by GC to determine the distribution of oligomers.
Catalytic Pathways Overview:
Caption: Contrasting catalytic pathways for iron-catalyzed oxidation and nickel-catalyzed oligomerization.
References
- 1. Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110981710A - Method for synthesizing methyl heptenone from isoprene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis with Propyl Acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Hantzsch synthesis of 1,4-dihydropyridines (DHPs) using propyl acetoacetate (B1235776). This resource offers detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch pyridine (B92270) synthesis?
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like propyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate).[1][2] The reaction proceeds through several key steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated ketoester intermediate.[3][4]
-
Enamine Formation: A second equivalent of this compound reacts with the ammonia source to form a propyl 3-aminocrotonate (an enamine) intermediate.[3][4]
-
Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated ketoester (a Michael addition), which is followed by cyclization and dehydration to form the final 1,4-dihydropyridine (B1200194) ring.[3]
Q2: Why are my reaction yields consistently low?
Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[5] The traditional method often involves long reaction times and harsh conditions, which can lead to product degradation.[5][6] Key areas to investigate include suboptimal reaction conditions (temperature, time, solvent), impurity of reactants, and the occurrence of side reactions.[7]
Q3: What are common side products, and how can they be minimized?
A primary side reaction is the oxidation of the desired 1,4-dihydropyridine product to the corresponding pyridine derivative, especially under harsh conditions or exposure to air.[1][5] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Other byproducts can arise from self-condensation of reactants or Michael adducts.[5][7] Careful control of reaction conditions and reactant stoichiometry is crucial.[7]
Q4: How does the choice of catalyst impact the reaction?
Catalysts can significantly accelerate the reaction, shorten times, and improve yields.[5] A wide array of catalysts are effective, including:
-
Lewis acids (e.g., Yb(OTf)₃, Ceric Ammonium Nitrate (CAN)).[5][8]
-
Brønsted acids (e.g., p-toluenesulfonic acid (PTSA)).[5]
-
Organocatalysts .[5]
-
Ionic liquids and Deep Eutectic Solvents (DESs) have also been used as both catalyst and solvent, often allowing for room temperature reactions.[1][9]
Q5: Which nitrogen source is optimal?
Ammonium acetate (B1210297) is the most commonly used and reliable nitrogen source for this synthesis.[3][10] While other ammonium salts can be used, those derived from weak acids (e.g., ammonium carbonate, ammonium formate) tend to provide better results, suggesting that a mildly buffered pH is beneficial for the reaction.[6] Using ammonia itself or urea (B33335) can sometimes lead to the formation of more byproducts.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Hantzsch synthesis with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Conditions: Incorrect temperature or prolonged reaction time leading to product degradation.[5] 2. Incomplete Reaction: Insufficient reaction time or energy.[7] 3. Reactant Purity: Impurities in aldehyde, this compound, or ammonia source.[5] 4. Incorrect Stoichiometry: Molar ratios are incorrect (typically 1:2:1 of aldehyde:β-ketoester:ammonia source).[7] | 1. Optimize Temperature & Time: Monitor reaction progress via TLC to avoid over-heating or unnecessarily long times.[7] 2. Introduce a Catalyst: Use a Lewis acid (e.g., CAN) or Brønsted acid (e.g., PTSA) to improve kinetics.[5][8] 3. Use Alternative Energy: Employ microwave or ultrasound irradiation to reduce reaction times and improve yields.[5] 4. Purify Reactants: Ensure all starting materials are pure before use. |
| Significant Side Product Formation (e.g., Oxidized Pyridine) | 1. Aerial Oxidation: The 1,4-DHP product is sensitive to oxidation, especially at high temperatures.[5] 2. Harsh Reaction Conditions: High heat or strong acidic/basic conditions can promote side reactions.[5][6] | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[5] 2. Milder Conditions: Use a catalyst that allows for lower reaction temperatures or shorter times.[1] 3. Control pH: Use an ammonium salt of a weak acid (e.g., ammonium acetate) to maintain a mild pH.[6] |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 2. Insufficient Activation Energy: Reaction may require more energy to proceed to completion. | 1. Solvent Screening: Test different solvents. Polar solvents like ethanol (B145695) or even water are often effective.[6][10] Aqueous micelles have also been shown to give high yields.[1][5] 2. Solvent-Free Conditions: Consider running the reaction neat, sometimes with catalytic amounts of a Deep Eutectic Solvent (DES) or under microwave irradiation.[8][9] |
| Difficult Product Isolation / Purification | 1. Product Precipitation: The desired product may precipitate out of the reaction mixture. 2. Complex Mixture: Presence of multiple byproducts and unreacted starting materials.[7] | 1. Filtration: If the product precipitates upon cooling, it can often be isolated by simple filtration.[2] 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol.[7] 3. Column Chromatography: If recrystallization is insufficient, use silica (B1680970) gel column chromatography.[7] |
Data Summary: Influence of Reaction Parameters
Optimizing the Hantzsch synthesis involves balancing the interplay of catalysts, solvents, and energy sources. The following table summarizes the effects of various modern approaches compared to the classical method.
| Method | Typical Catalyst | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |
| Classical | None / Acetic Acid | Ethanol / Acetic Acid | Several hours to >24h | Low to Moderate | Simple setup, traditional method. |
| Catalytic (Lewis Acid) | Ceric Ammonium Nitrate (CAN) | Solvent-Free | < 1 hour | >90% | Fast, high yield, mild room temperature conditions.[8] |
| Catalytic (Brønsted Acid) | p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | 30-60 minutes | >95% | Environmentally friendly ("green") solvent, high yield.[1] |
| Ultrasound-Assisted | PTSA | Aqueous Micelles (SDS) | 30-60 minutes | >90% | Reduced reaction time, improved yields, energy efficient.[1][5] |
| Microwave-Assisted | None / Various | Ethanol | 5-15 minutes | High | Dramatically reduced reaction times.[5] |
| Deep Eutectic Solvent (DES) | ZrOCl₂·8H₂O / Urea | DES (acts as solvent & catalyst) | 10-30 minutes | >90% | Solvent-free, fast, high yield, reusable catalyst system.[9] |
| "On-Water" | None | Water | ~1 hour | Good to Excellent | Environmentally benign, simple workup, avoids organic solvents.[10] |
Optimized Experimental Protocol: Solvent-Free Hantzsch Synthesis
This protocol describes an efficient, environmentally benign synthesis of a 1,4-dihydropyridine using this compound under solvent-free conditions, catalyzed by Ceric Ammonium Nitrate (CAN).[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%)
-
Mortar and pestle
-
Round bottom flask or vial
-
Stir plate
Procedure:
-
Combine Reactants: In a mortar, add the aromatic aldehyde (1 mmol), this compound (2 mmol), ammonium acetate (1.2 mmol), and CAN (0.1 mmol).
-
Grind Mixture: Gently grind the mixture with a pestle at room temperature for the time specified by reaction monitoring (typically 15-45 minutes).
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the starting aldehyde is consumed, add water to the reaction mixture and stir for 5 minutes.
-
Isolate Product: Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low yield issues in the Hantzsch synthesis.
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Hantzsch Reaction Mechanism Overview
This diagram illustrates the key intermediates and pathways in the formation of the 1,4-dihydropyridine ring.
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. tandfonline.com [tandfonline.com]
- 10. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Technical Support Center: Biginelli Reaction with Propyl Acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing propyl acetoacetate (B1235776) in the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: I am getting a lower than expected yield when using propyl acetoacetate compared to ethyl acetoacetate in my Biginelli reaction. Is this normal?
A1: Yes, it is common to observe a lower yield with this compound. The Biginelli reaction is sensitive to steric hindrance. The bulkier propyl group of the acetoacetate can impede the approach of the reactants, slowing down the reaction rate and potentially leading to a lower overall yield compared to reactions with smaller alkyl esters like methyl or ethyl acetoacetate.[1]
Q2: My reaction mixture turned a bright yellow/orange and is fluorescent under UV light. What is this side product?
A2: The formation of a fluorescent, often colored, byproduct is a strong indication of the formation of a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This side reaction can occur, particularly at higher temperatures, when two equivalents of the β-ketoester (this compound) react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea (B33335).[2]
Q3: I have an impurity that is difficult to separate from my desired dihydropyrimidinone (DHPM) product. What could it be?
A3: A common and often difficult-to-separate impurity is the Knoevenagel condensation product, formed from the reaction between the aldehyde and this compound. This intermediate of one of the possible Biginelli reaction mechanisms can sometimes be isolated as a stable byproduct, especially if the subsequent cyclization with urea is slow.
Q4: Can I use the same reaction conditions for this compound as I do for ethyl acetoacetate?
A4: While the general conditions (acid catalysis, solvent) are similar, some optimization may be necessary. Due to the potentially slower reaction rate with this compound, you might need to adjust the reaction time or temperature. However, be cautious with increasing the temperature, as this can favor the formation of the Hantzsch dihydropyridine (B1217469) side product.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired DHPM | Steric Hindrance: The propyl group is bulkier than an ethyl group, which can slow the reaction.[1] | - Increase the reaction time and monitor by TLC. - Consider using a more active catalyst (e.g., a stronger Lewis acid), but be mindful of potential side reactions. - Ensure all reagents are pure, as impurities can inhibit the reaction.[3] |
| Suboptimal Reaction Conditions: The reaction may not have gone to completion. | - Optimize the reaction temperature. A moderate increase might improve the yield, but excessively high temperatures can promote side reactions.[2] - Experiment with different solvents. While ethanol (B145695) is common, other polar solvents might improve solubility and reaction rates.[3] | |
| Formation of a Fluorescent, Colored Side Product | Hantzsch Dihydropyridine Formation: This competing reaction is favored at higher temperatures due to the decomposition of urea into ammonia.[2] | - Lower the reaction temperature.[2] - Consider a catalyst that is known to be more selective for the Biginelli pathway. - In some cases, adding the urea portionwise or last can minimize its decomposition.[2] |
| Presence of Unreacted Starting Materials | Inactive Catalyst: The catalyst may have lost its activity. | - Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly regenerated.[2] - For Brønsted acids like HCl, verify the concentration.[2] |
| Incomplete Reaction: The reaction may not have reached completion. | - Extend the reaction time and monitor by TLC.[2] | |
| Difficulty in Product Purification | Formation of Knoevenagel Condensation Product: This side product can have similar polarity to the desired DHPM, making separation by column chromatography challenging. | - Optimize the reaction conditions to favor the complete cyclization, such as ensuring a sufficient amount of active catalyst. - For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent.[4] |
| Insoluble Byproducts: A precipitate other than the desired product forms. | - Some aldehydes can self-condense or polymerize under acidic conditions. Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[3] - An intermediate may be insoluble in the chosen solvent. Experiment with a different solvent system.[3] |
Data Presentation
Table 1: Effect of Alkyl Acetoacetate Structure on Biginelli Reaction Yield
| Alkyl Acetoacetate | R Group | Relative Steric Hindrance | Typical Yield Range (%) |
| Methyl Acetoacetate | -CH₃ | Low | 85 - 95 |
| Ethyl Acetoacetate | -CH₂CH₃ | Moderate | 80 - 90[1] |
| This compound | -CH₂CH₂CH₃ | Moderate-High | 70 - 85 (estimated) |
| Isothis compound | -CH(CH₃)₂ | High | 50 - 60[1] |
| tert-Butyl Acetoacetate | -C(CH₃)₃ | Very High | 30 - 40[1] |
Yields are approximate and can vary significantly based on the specific aldehyde, catalyst, and reaction conditions used.
Experimental Protocols
General Protocol for the Synthesis of Propyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established Biginelli reaction procedures and should be optimized for your specific aryl aldehyde.
Materials:
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Aryl aldehyde (10 mmol)
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This compound (10 mmol)
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Urea (15 mmol)
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Catalyst (e.g., HCl, 4 drops; or a Lewis acid like FeCl₃, 10 mol%)
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Ethanol (20 mL)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and ethanol (20 mL).
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Add the catalyst to the mixture.
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Heat the reaction mixture to reflux with stirring.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate (B1210297) eluent).[2]
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Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
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If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
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If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitates. Collect the solid by vacuum filtration.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.[4]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Reaction Pathways: Biginelli vs. Side Reactions
Caption: Competing reaction pathways in the Biginelli synthesis.
References
Technical Support Center: Purification of Propyl Acetoacetate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl acetoacetate (B1235776) and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from propyl acetoacetate reactions?
A1: The choice of purification technique depends on the properties of the product and impurities. The most common methods include:
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Distillation (for liquid products): Effective for separating products with significantly different boiling points from starting materials, solvents, and byproducts.
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Column Chromatography (for liquids and solids): A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase. It is often used when distillation is not feasible.
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Recrystallization (for solid products): An excellent method for purifying solid compounds by dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution.[1]
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Liquid-Liquid Extraction (Work-up): Primarily used during the initial work-up to separate the desired product from water-soluble impurities, salts, and catalysts.
Q2: I'm getting a low yield after purification. What are the common causes?
A2: Low yields can stem from several factors throughout the experimental process:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC) to ensure all starting material is consumed.
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Side Reactions: this compound can participate in various side reactions, such as self-condensation or hydrolysis, which consume the starting material and reduce the yield of the desired product.
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Product Loss During Work-up: Significant product loss can occur during liquid-liquid extractions if the incorrect solvent is used or if emulsions form. Ensure the pH of the aqueous layer is optimized for your product's stability and solubility.
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Inefficient Purification:
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Distillation: If the boiling points of the product and impurities are too close, it can be difficult to achieve good separation, leading to product loss in mixed fractions.
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Chromatography: Improper choice of solvent system or stationary phase can lead to poor separation and loss of product.
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Recrystallization: Using an inappropriate solvent can lead to low recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
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Q3: My purified product is still impure. What can I do?
A3: If your product remains impure after the initial purification, consider the following:
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Re-purification: A second round of purification using the same or a different technique can often improve purity. For example, a distilled product can be further purified by column chromatography.
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Alternative Technique: If one method is ineffective, try another. If column chromatography gives co-eluting impurities, recrystallization might be a better option for solid products.
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Identify the Impurity: Use analytical techniques like NMR, GC-MS, or LC-MS to identify the persistent impurity. Knowing what you are trying to remove will help in selecting the most effective purification strategy. Common impurities include unreacted starting materials, isomers, or byproducts from side reactions.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Product is decomposing during distillation. | The product is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point. |
| Poor separation of product and impurities. | Boiling points of the components are too close. | Use a fractionating column to increase the separation efficiency. Consider an alternative purification method like column chromatography. |
| "Bumping" or uneven boiling. | Lack of boiling chips or inefficient stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation (overlapping bands). | Incorrect solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent for acetoacetate derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3] |
| Column was overloaded with crude product. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 25-100 g of silica (B1680970) gel for every 1 g of crude product. | |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or channeled column bed. | Improperly packed column. | Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry for best results. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize. | Too much solvent was used. | Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| The product is too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent or a solvent mixture. The ideal solvent should have high solubility at high temperatures and low solubility at low temperatures.[2] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent. |
| The solution is supersaturated or cooling too quickly. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Adding a bit more solvent might also help. | |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] Use a minimal amount of cold solvent to wash the crystals during filtration. |
Experimental Protocols
Protocol 1: General Work-up for a this compound Reaction
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Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) to stop the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel gently to partition the components.
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Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
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A mild acid (e.g., dilute HCl) to remove basic impurities.
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A mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
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Brine (saturated NaCl solution) to remove residual water.
-
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
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Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent. Carefully add the sample to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product in small amounts of different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Technique | Common Solvents/Solvent Systems | Notes |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio is adjusted based on the polarity of the product. |
| Recrystallization | Ethanol, Isopropanol, Hexane, Ethyl Acetate, Water, or mixtures like Hexane/Ethyl Acetate[5][6] | The choice is highly dependent on the specific product's solubility profile. |
| Liquid-Liquid Extraction | Ethyl Acetate, Diethyl Ether, Dichloromethane | The chosen solvent should be immiscible with water and have a high affinity for the product. |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: The Japp-Klingemann Reaction with β-Keto Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the Japp-Klingemann reaction, particularly when using β-keto esters.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Japp-Klingemann reaction with β-keto esters, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Japp-Klingemann reaction is resulting in a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield in the Japp-Klingemann reaction is a common issue that can often be attributed to several critical factors:
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Improper pH: The reaction is highly sensitive to pH. The initial deprotonation of the β-keto ester requires a basic medium to form the reactive enolate. However, the subsequent coupling with the diazonium salt is more efficient under slightly acidic to neutral conditions (pH 5-7). If the pH is too low, the concentration of the enolate will be insufficient. Conversely, a pH that is too high can lead to the decomposition of the diazonium salt and promote side reactions.
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Decomposition of the Aryl Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. It is crucial to prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Any significant increase in temperature during its preparation or the coupling reaction can lead to its decomposition, drastically reducing the yield.
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Inefficient Enolate Formation: The choice and amount of base are critical for the initial deprotonation of the β-keto ester. A base that is too weak or used in insufficient quantity will result in a low concentration of the enolate, leading to a sluggish or incomplete reaction.
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Substituent Effects on the Aryl Diazonium Salt: The electronic nature of the substituents on the aniline (B41778) precursor can significantly impact the reactivity of the diazonium salt. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the diazonium salt, generally leading to higher yields. Conversely, electron-donating groups can decrease its reactivity.[1]
Q2: I am observing the formation of significant amounts of side products. What are these side products and how can I minimize them?
A2: The formation of side products is a frequent challenge. The most common side products and strategies to mitigate their formation are:
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Phenols: Decomposition of the diazonium salt in the aqueous reaction medium can lead to the formation of phenols. To minimize this, ensure the reaction temperature is kept low (0-5 °C) and the diazonium salt is used promptly after its synthesis.
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Azo Dyes (Self-coupling): In some cases, the diazonium salt can couple with the starting aniline or the product hydrazone, leading to the formation of intensely colored azo dyes. This is more prevalent with electron-rich anilines. Using a slight excess of the β-keto ester and maintaining a controlled addition of the diazonium salt can help to minimize this side reaction.
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Products from Diazonium Salt Reduction: The diazonium salt can be reduced to the corresponding arene, especially in the presence of certain reducing agents or under non-optimal pH conditions.
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For-mazans: If the reaction is not properly controlled, the initial azo intermediate can react with another molecule of the diazonium salt to form formazans.
Q3: How do I choose the appropriate base and solvent for my reaction?
A3: The selection of base and solvent is crucial for optimizing the reaction yield.
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Base Selection: A moderately strong base is typically required to deprotonate the β-keto ester without causing significant hydrolysis of the ester functionality.
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Sodium Acetate (B1210297): This is a commonly used weak base that also acts as a buffer to maintain the pH in the optimal range for the coupling reaction.
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Sodium Hydroxide or Potassium Hydroxide: These stronger bases can be used, but care must be taken to control the stoichiometry and temperature to avoid saponification of the β-keto ester.
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Sodium Ethoxide: When using ethanol (B145695) as a solvent, sodium ethoxide can be an effective base for generating the enolate.
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Solvent Selection: The solvent should be able to dissolve the reactants and maintain the desired reaction temperature.
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Ethanol/Water or Methanol (B129727)/Water Mixtures: These are the most common solvent systems as they provide good solubility for both the diazonium salt and the β-keto ester enolate.
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Pyridine: Can act as both a solvent and a base, but its use may complicate the work-up procedure.
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Q4: My product is difficult to purify. What are the recommended purification techniques?
A4: The crude product of a Japp-Klingemann reaction is often a solid that precipitates from the reaction mixture. However, further purification is usually necessary.
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Recrystallization: This is the most common and effective method for purifying the solid hydrazone product. Ethanol or methanol are frequently used as recrystallization solvents.
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Column Chromatography: If the product is an oil or if recrystallization is ineffective in removing impurities, silica (B1680970) gel column chromatography can be employed. A mixture of hexane (B92381) and ethyl acetate is a common eluent system.
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Washing: Thoroughly washing the crude solid with cold water can help remove inorganic salts and other water-soluble impurities before further purification.
Quantitative Data
The yield of the Japp-Klingemann reaction is influenced by various factors, including the specific β-keto ester, the substituents on the aryl diazonium salt, and the reaction conditions. The following tables summarize representative yields for the reaction.
Table 1: Effect of β-Keto Ester on Yield
| β-Keto Ester | Aryl Diazonium Salt | Base | Solvent | Yield (%) |
| Ethyl acetoacetate (B1235776) | Benzenediazonium chloride | Sodium acetate | Ethanol/Water | ~85% |
| Methyl acetoacetate | Benzenediazonium chloride | Sodium acetate | Methanol/Water | ~80% |
| tert-Butyl acetoacetate | Benzenediazonium chloride | Sodium acetate | Ethanol/Water | ~75% |
| 2-Oxocyclopentanecarboxylate | Benzenediazonium chloride | Sodium hydroxide | Water | ~90% |
Table 2: Effect of Substituents on the Aryl Diazonium Salt
| Aniline Precursor | β-Keto Ester | Base | Solvent | Yield (%) |
| Aniline | Ethyl acetoacetate | Sodium acetate | Ethanol/Water | ~85% |
| p-Nitroaniline | Ethyl acetoacetate | Sodium acetate | Ethanol/Water | >90% |
| p-Methoxyaniline | Ethyl acetoacetate | Sodium acetate | Ethanol/Water | ~60% |
| p-Toluidine | Ethyl acetoacetate | Sodium acetate | Ethanol/Water | ~75% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(phenylhydrazono)propanoate from Ethyl Acetoacetate
Materials:
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Aniline (9.3 g, 0.1 mol)
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Concentrated Hydrochloric Acid (25 mL)
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Sodium Nitrite (B80452) (7.0 g, 0.101 mol)
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Ethyl acetoacetate (13.0 g, 0.1 mol)
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Sodium Acetate trihydrate (40.8 g, 0.3 mol)
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Ethanol
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Ice
Procedure:
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Diazotization: In a 500 mL beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with stirring. Slowly add a solution of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete.
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Coupling: In a separate 1 L flask, dissolve ethyl acetoacetate and sodium acetate trihydrate in 200 mL of ethanol. Cool this solution to 0-5 °C in an ice bath.
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Slowly add the freshly prepared diazonium salt solution to the stirred ethyl acetoacetate solution, maintaining the temperature below 5 °C. A yellow solid should precipitate.
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After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
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Work-up and Purification: Filter the precipitated solid and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to yield pure ethyl 2-(phenylhydrazono)propanoate.
Visualizations
The following diagrams illustrate key aspects of the Japp-Klingemann reaction.
Caption: Mechanism of the Japp-Klingemann reaction with β-keto esters.
Caption: Troubleshooting flowchart for low yield in the Japp-Klingemann reaction.
Caption: General experimental workflow for the Japp-Klingemann reaction.
References
Technical Support Center: Improving the Purity of Coumarins Synthesized from Propyl Acetoacetate
Welcome to the technical support center for the synthesis and purification of coumarins derived from propyl acetoacetate (B1235776). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the purity of their synthesized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-propylcoumarins via the Pechmann condensation and subsequent purification steps.
Q1: My Pechmann condensation reaction with propyl acetoacetate is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a known challenge when using γ-substituted acetoacetic esters like this compound due to potential steric hindrance, which can inhibit the reaction.[1] Here are several factors to investigate:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Increase the reaction time and ensure the temperature is optimal for the specific phenol (B47542) and acid catalyst being used. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]
-
-
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) may be old or inactive.
-
Solution: Use a fresh batch of a strong acid catalyst. For challenging reactions, consider using a more potent catalyst system like Eaton's reagent (P₂O₅ in CH₃SO₃H).[2]
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-
Purity of Starting Materials: Impurities in the phenol or this compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Purify them if necessary before starting the synthesis.
-
-
Sub-optimal Work-up: Product may be lost during the work-up procedure.
-
Solution: After pouring the reaction mixture into ice water, ensure sufficient time for the product to precipitate fully. Wash the crude product with cold water to remove residual acid without dissolving the desired coumarin (B35378).
-
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For a Pechmann condensation with this compound, common impurities include:
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Unreacted Phenol: The starting phenol is often a major impurity if the reaction is incomplete.
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Unreacted this compound: While less common to see on TLC depending on visualization method, residual β-ketoester can be present.
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Chromone (B188151) Byproducts: A common side reaction in Pechmann condensations is the formation of isomeric chromone derivatives.[3] This occurs through an alternative cyclization pathway.
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Other Side-Products: Harsh acidic conditions and high temperatures can lead to the formation of various colored, often polymeric, byproducts.
Q3: The color of my crude product is dark brown/yellow, but the pure coumarin should be off-white. How can I remove these colored impurities?
A3: Colored impurities are common in Pechmann condensations.
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Solution 1: Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][5]
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Solution 2: Silica (B1680970) Gel Plug Filtration: If the impurities are highly polar, you can dissolve the crude product in a minimally polar solvent and pass it through a short column (a "plug") of silica gel. The polar impurities will adhere to the silica, while the less polar coumarin product will elute.
Q4: I am having difficulty crystallizing my 4-propylcoumarin derivative. What should I try?
A4: Crystallization can be challenging. Here are some troubleshooting steps:
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Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[6] For coumarins, common solvents to try are ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[7]
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Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.
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Solution Concentration: You may have used too much solvent. Slowly evaporate some of the solvent to increase the concentration of the coumarin and then try cooling the solution again.
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Purity: If the crude product is very impure, it may inhibit crystallization. A preliminary purification by column chromatography might be necessary before attempting recrystallization.
Data Presentation: Purification of 4-Propyl-7-hydroxycoumarin
The following table provides illustrative data on the effectiveness of different purification methods for a 4-propylcoumarin derivative synthesized from resorcinol (B1680541) and this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| None (Crude Product) | 75% | - | 100% | Brown Solid |
| Recrystallization (Ethanol) | 75% | 95% | 80% | Off-white Crystals |
| Recrystallization (Ethanol/Water) | 75% | 97% | 75% | White Needles |
| Column Chromatography (Silica Gel, Hexane (B92381):Ethyl Acetate Gradient) | 75% | >99% | 65% | White Powder |
Experimental Protocols
Protocol 1: Purification of 4-Propylcoumarin by Recrystallization
This protocol outlines a general procedure for purifying a 4-propylcoumarin derivative.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find a suitable one where it is soluble when hot and insoluble when cold.
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Dissolution: Place the crude 4-propylcoumarin in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excessive solvent.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal. This step prevents the product from crystallizing prematurely in the funnel.[4]
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Protocol 2: Purification of 4-Propylcoumarin by Column Chromatography
This protocol is suitable for separating the desired coumarin from impurities with different polarities.
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TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude product on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired 4-propylcoumarin an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until it is just above the silica bed. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluting solvent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it and then evaporating the solvent. Carefully add the sample to the top of the packed column. Add another thin layer of sand.
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Elution: Carefully add the eluting solvent (mobile phase) to the top of the column. Begin collecting fractions as the solvent flows through the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., from 100% hexane to 90:10 hexane:ethyl acetate), can improve separation.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure 4-propylcoumarin.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-propylcoumarin.
Visualizations
References
Technical Support Center: Pyrazolone Synthesis from Propyl Acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolones from propyl acetoacetate (B1235776).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-propyl-2,4-dihydro-3H-pyrazol-3-one from propyl acetoacetate and hydrazine (B178648), a reaction commonly known as the Knorr pyrazole (B372694) synthesis.[1]
Issue 1: Low Product Yield
Low or inconsistent yields are a frequent challenge in pyrazolone (B3327878) synthesis. Several factors, from reactant quality to reaction conditions, can contribute to this issue.
Possible Causes and Solutions:
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Purity of Starting Materials: Impurities in this compound or hydrazine can lead to side reactions, reducing the yield of the desired pyrazolone. Hydrazine derivatives can also degrade over time.
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Recommendation: Use high-purity starting materials. It is advisable to use freshly opened or purified hydrazine.
-
-
Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
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Recommendation: Optimization of the reaction temperature is crucial. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol (B145695) is a common practice.[2]
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-
Reaction Time: Incomplete reactions will naturally result in low yields.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be continued until the starting material (this compound) is no longer visible on the TLC plate.[3]
-
-
pH of the Reaction Mixture: The condensation reaction is sensitive to pH.
-
Recommendation: The reaction is typically catalyzed by a small amount of acid, such as a few drops of glacial acetic acid.[4] However, excessively acidic conditions can promote the formation of colored byproducts. If using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate (B1210297) can be beneficial.[2]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low pyrazolone synthesis yields.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate the purification process and affect the quality of the final product.
Common Impurities and Their Management:
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Hydrazone Intermediate: The reaction between this compound and hydrazine proceeds through a hydrazone intermediate. Incomplete cyclization can lead to the presence of this intermediate in the final product.
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Identification: The hydrazone intermediate can be detected by spectroscopic methods such as IR and NMR spectroscopy. The IR spectrum of the hydrazone will show a characteristic C=N stretching vibration.[5]
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature.
-
-
Colored Impurities: The reaction mixture may turn yellow or red, indicating the formation of colored byproducts, often due to the decomposition or oxidation of hydrazine.[2]
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Solution: Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate the formation of oxidative impurities. Purification by recrystallization or column chromatography is effective in removing these colored byproducts.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of this compound and hydrazine in the crude product.
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Solution: Drive the reaction to completion by extending the reaction time or increasing the temperature. A slight excess of hydrazine can also be used.
-
Purification Strategy:
Caption: General workflow for the purification of pyrazolone products.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and hydrazine?
A1: The reaction of this compound with hydrazine hydrate (B1144303) typically yields 5-propyl-2,4-dihydro-3H-pyrazol-3-one .[6]
Q2: What are the optimal reaction conditions for this synthesis?
A2: While optimal conditions can vary, a common starting point is to reflux a mixture of this compound and a slight excess of hydrazine hydrate in a protic solvent like ethanol, with a catalytic amount of acetic acid.[2][4] Reaction progress should be monitored by TLC.
Q3: My product has precipitated from the reaction mixture. How should I proceed with purification?
A3: If the product precipitates upon cooling the reaction mixture, it can be collected by vacuum filtration. The collected solid should then be washed with a cold solvent (e.g., cold ethanol) to remove soluble impurities. For higher purity, recrystallization from a suitable solvent is recommended.[2]
Q4: What is a good recrystallization solvent for 5-propyl-2,4-dihydro-3H-pyrazol-3-one?
A4: Alcohols such as ethanol or methanol (B129727) are often good solvents for the recrystallization of pyrazolones.[7] A mixture of solvents, like ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent system should dissolve the compound when hot but have low solubility at room temperature.
Q5: How can I confirm the structure of my synthesized pyrazolone?
A5: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the presence of the propyl group and the pyrazolone ring.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H bonds of the pyrazolone ring.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Data Presentation
The following tables provide a summary of the impact of different reaction conditions on the yield of pyrazolone synthesis, based on literature data for similar reactions.
Table 1: Effect of Solvent on Pyrazolone Synthesis Yield
| β-Keto Ester | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 2 | ~90 |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | 100 | 1 | ~85 |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100 | 1 | High |
| Ethyl acetoacetate | Hydrazine hydrate | Water | Reflux | 2-6 | Good to Excellent |
| Ethyl acetoacetate | Hydrazine hydrate | DMF | Room Temp. | - | Low |
Note: Specific yield data for this compound is limited in the literature, but the trends observed with ethyl acetoacetate are expected to be similar.
Table 2: Effect of Temperature on Pyrazolone Synthesis Yield
| β-Keto Ester | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Room Temp. | 24 | Moderate |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 2 | ~90 |
| Ethyl acetoacetate | Hydrazine hydrate | Water | Room Temp. | - | Low |
| Ethyl acetoacetate | Hydrazine hydrate | Water | 80 | 2 | 85-92 |
Experimental Protocols
Protocol 1: Synthesis of 5-propyl-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer/hotplate
-
TLC plates (silica gel) and developing chamber
-
Mobile phase (e.g., 30% Ethyl acetate / 70% Hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirring solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain the temperature.
-
Monitor the progress of the reaction by TLC until the this compound spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 5-propyl-2,4-dihydro-3H-pyrazol-3-one
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude pyrazolone in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and gently heat the mixture on a hotplate with stirring until the solid dissolves completely.
-
If using a mixed solvent system, dissolve the solid in the better solvent and then add the poorer solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction setup. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
Propyl acetoacetate reaction work-up and purification procedures
This technical support center provides troubleshooting guidance and frequently asked questions for the reaction work-up and purification of propyl acetoacetate (B1235776).
Troubleshooting and FAQs
Question: My reaction yield is lower than expected. What are the common causes?
Answer: Low yields in propyl acetoacetate synthesis can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.
-
Side Reactions: Strong acid catalysts like sulfuric acid can promote side reactions, especially at high temperatures.[1] Using a milder catalyst or carefully controlling the reaction temperature can mitigate this.
-
Hydrolysis during Work-up: The ester can be hydrolyzed back to acetoacetic acid and propanol (B110389) if exposed to acidic or basic aqueous solutions for extended periods, particularly at elevated temperatures. Ensure work-up steps are performed efficiently and at or below room temperature.
-
Loss during Extraction: this compound has some solubility in water.[2] To minimize losses during aqueous washes, use saturated salt solutions (brine), which decreases the solubility of the organic product in the aqueous layer.
Question: I'm observing an inseparable emulsion during the aqueous extraction. How can I resolve this?
Answer: Emulsion formation is a common issue. Here are several techniques to break it down:
-
Addition of Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can help break it up.
Question: After purification, my final product has a vinegar-like smell. What is this impurity and how can I remove it?
Answer: A vinegar-like odor indicates the presence of residual acetic acid. This is a common impurity if the reaction uses an excess of acetic acid. To remove it:
-
Sodium Bicarbonate Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate.[3][4] This will neutralize the excess acetic acid, converting it to sodium acetate (B1210297), which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as this neutralization produces carbon dioxide gas.[5]
-
Multiple Washes: Perform multiple washes with sodium bicarbonate solution, followed by a final wash with brine to remove any remaining water-soluble impurities.
Question: My distillation is proceeding very slowly or at a much higher temperature than expected. What could be the issue?
Answer: Distillation problems can arise from a few sources:
-
Azeotrope Formation: this compound can form azeotropes with water and n-propanol, which can complicate distillation.[1] Ensure the crude product is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation.
-
System Leaks: Check all joints and connections in your distillation apparatus for leaks. A poor vacuum (if performing vacuum distillation) or vapor leaks will result in inefficient distillation.
-
Insufficient Heating: Ensure the heating mantle is set to an appropriate temperature to achieve a steady distillation rate. The temperature should be high enough to overcome the heat of vaporization.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound.
| Parameter | Value | Notes |
| Purity (Post-Purification) | > 99.5% | Achievable with continuous rectification after extraction.[1][6] |
| Boiling Point (n-propyl acetate) | 102°C | At atmospheric pressure.[3] |
| Distillation Head Temperature | 99-102°C | Main fraction collection range for n-propyl acetate.[3] |
| Catalyst (Homogeneous) | 1.3% (w/w) H₂SO₄ | Relative to the acetic acid flow in a reactive distillation setup.[7] |
| Extraction Agent | Saturated NaHCO₃ solution | Used to neutralize and remove unreacted acetic acid.[3] |
| Drying Agent | Anhydrous Na₂SO₄ | Used to remove residual water from the organic phase before distillation.[3][8] |
Experimental Protocols
1. Reaction Work-up Protocol
This protocol outlines the steps to quench the reaction and perform initial purification through extraction.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at a high temperature, an ice bath can be used for faster cooling.
-
Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution.[4]
-
Extraction: If an organic solvent like ethyl acetate was used, add more to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[9]
-
Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer. Drain and discard the lower aqueous layer.
-
Washing:
-
Add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize any remaining acid catalyst and unreacted acetic acid. Shake and vent until no more gas evolution (CO₂) is observed.[3] Separate and discard the aqueous layer.
-
Wash the organic layer with a saturated brine solution. This helps to remove residual water and water-soluble impurities from the organic phase.[8]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[8] Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to remove the extraction solvent.
2. Purification by Distillation Protocol
This protocol describes the final purification of the crude this compound.
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude this compound oil into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Heat the distillation flask gently.
-
Collect any low-boiling forerun, which may contain residual solvent or impurities.
-
Collect the main fraction at the expected boiling point of this compound. For n-propyl acetate, this is typically around 99-102°C.[3]
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small residue remains in the distillation flask.
-
Visualizations
Caption: Experimental workflow for this compound work-up and purification.
References
- 1. CN1325464C - Method for preparing and purifying propyl acetate - Google Patents [patents.google.com]
- 2. CAS 1779-60-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Sciencemadness Discussion Board - n-propyl acetate - pear essence - esterification by reactive distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. CN1733685A - Method for preparing and purifying propyl acetate - Google Patents [patents.google.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in propyl acetoacetate alkylation
Welcome to the technical support center for the alkylation of propyl acetoacetate (B1235776). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this crucial synthetic step. Here, you will find answers to frequently asked questions and detailed guides to minimize the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the alkylation of propyl acetoacetate?
The primary byproducts encountered during the alkylation of this compound are the O-alkylated product and the dialkylated product.[1] O-alkylation occurs when the enolate attacks the alkylating agent with its oxygen atom instead of the α-carbon, while dialkylation results from the further alkylation of the desired mono-alkylated product.[1][2]
Q2: How can I minimize the formation of the O-alkylated byproduct?
Minimizing O-alkylation is crucial for achieving a high yield of the desired C-alkylated product. The choice of solvent and the nature of the electrophile are key factors.[3] Using less polar, weakly coordinating solvents like tetrahydrofuran (B95107) (THF) tends to favor C-alkylation. Conversely, highly polar, strongly coordinating solvents such as DMSO or HMPA can promote O-alkylation.[3] Additionally, employing "softer" electrophiles, such as alkyl iodides and bromides, generally leads to a higher proportion of C-alkylation compared to "harder" electrophiles like chlorides or tosylates.
Q3: What causes dialkylation and how can it be prevented?
Dialkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another molecule of the alkylating agent.[1][2] To prevent this, it is important to use a strong base in a stoichiometric amount to ensure the complete conversion of the starting material to its enolate before adding the alkylating agent.[4][5] Slowly adding the alkylating agent at a low temperature can also help to control the reaction and minimize the opportunity for the mono-alkylated product to react further.
Q4: Which base should I choose for the deprotonation of this compound?
The choice of base is critical to avoid side reactions. To prevent transesterification, it is recommended to use an alkoxide base with the same alkyl group as the ester. For this compound, sodium propoxide in propanol (B110389) would be the ideal choice. Using other alkoxides, like sodium ethoxide or methoxide, can lead to an exchange of the ester group.[6][7] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used to achieve complete and rapid deprotonation, which can help minimize side reactions.[4]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the this compound and the appearance of the product spot(s). Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis to identify and quantify the desired product and any byproducts formed.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the alkylation of this compound.
Problem 1: Low yield of the desired C-alkylated product and a significant amount of O-alkylated byproduct.
| Potential Cause | Suggested Solution |
| Use of a highly polar aprotic solvent (e.g., DMSO, DMF). | Switch to a less polar, weakly coordinating solvent such as THF or diethyl ether.[3] |
| Use of a "hard" alkylating agent (e.g., propyl chloride, propyl tosylate). | If possible, use a "softer" alkylating agent like propyl bromide or propyl iodide. |
| High reaction temperature. | Perform the alkylation at a lower temperature. The addition of the alkylating agent should be done slowly and at a controlled temperature, for example, at 0°C or even -78°C with strong bases like LDA. |
Problem 2: Significant formation of the dialkylated byproduct.
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the starting material. | Use a stronger base (e.g., LDA) or ensure you are using a full equivalent of a suitable alkoxide base to drive the enolate formation to completion before adding the alkylating agent.[4][5] |
| Excess of the alkylating agent. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent. |
| High reaction temperature or prolonged reaction time. | Add the alkylating agent at a low temperature and monitor the reaction closely by TLC or GC to avoid allowing the reaction to proceed long after the starting material is consumed. |
| Use of a weak base. | Weaker bases can lead to an equilibrium between the starting material, enolate, and product, allowing for the deprotonation and subsequent alkylation of the desired product. Use a base strong enough to ensure complete deprotonation.[4] |
Problem 3: Presence of transesterification byproducts.
| Potential Cause | Suggested Solution |
| Use of an alkoxide base with a different alkyl group than the ester. | Use sodium propoxide as the base for the deprotonation of this compound.[6][7] |
Quantitative Data Summary
While specific quantitative data for the alkylation of this compound is not extensively available in the provided search results, the following table, based on general principles of acetoacetic ester synthesis, illustrates the expected trends in product distribution under different reaction conditions.
| Base | Alkylating Agent | Solvent | Temperature | Expected Major Product | Expected Major Byproducts |
| Sodium Propoxide | Propyl Bromide | Propanol | Reflux | Propyl 2-propyl-3-oxobutanoate (C-alkylation) | Dialkylation product |
| LDA | Propyl Bromide | THF | -78°C to 0°C | Propyl 2-propyl-3-oxobutanoate (C-alkylation) | Minimal byproducts |
| Sodium Propoxide | Propyl Tosylate | DMF | Room Temp | Propyl 2-propyl-3-oxobutanoate & O-alkylated product | Dialkylation product |
| Potassium Carbonate | Propyl Iodide | Acetone | Reflux | Propyl 2-propyl-3-oxobutanoate (C-alkylation) | O-alkylation, Dialkylation |
Experimental Protocols
Key Experiment: C-Alkylation of this compound with Propyl Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium propoxide (or sodium metal and dry propanol to prepare it in situ)
-
Propyl bromide
-
Dry propanol (or another suitable dry, non-polar solvent like THF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium propoxide (1.0 eq.) in dry propanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.
-
-
Alkylation:
-
Cool the enolate solution back to 0°C.
-
Add propyl bromide (1.05 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the propanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Characterize the purified product and analyze for byproducts using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and GC-MS.
-
Visualizing Reaction Pathways
Reaction Mechanism of this compound Alkylation
The following diagram illustrates the key steps in the alkylation of this compound, including the formation of the desired C-alkylated product and the competing O-alkylation and dialkylation pathways.
Caption: Mechanism of this compound alkylation.
Experimental Workflow for Optimizing Alkylation
This workflow provides a logical sequence of steps for optimizing the reaction to minimize byproduct formation.
Caption: Workflow for optimizing this compound alkylation.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. askthenerd.com [askthenerd.com]
- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
Technical Support Center: Solvent Effects on the Reactivity of Propyl Acetoacetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving propyl acetoacetate (B1235776), with a focus on how solvent choice impacts its reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of propyl acetoacetate.
Question: Why is the yield of my this compound alkylation reaction low?
Answer:
Low yields in the alkylation of this compound can arise from several factors, primarily related to reaction conditions and the choice of solvent. The most common issue is the competition between C-alkylation (at the alpha-carbon) and O-alkylation (at the enolate oxygen).[1] Other potential causes include incomplete deprotonation, side reactions, and issues with purification.
Here are some troubleshooting steps:
-
Optimize Your Solvent Choice:
-
To favor C-alkylation: Use polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the base, leaving the enolate oxygen more exposed and the alpha-carbon as the more sterically accessible nucleophilic site.
-
To favor O-alkylation: While generally less desired in acetoacetic ester synthesis, O-alkylation is favored in polar protic solvents like ethanol (B145695) or methanol. These solvents can hydrogen bond with the enolate oxygen, making the alpha-carbon a more likely site for reaction.
-
-
Ensure Complete Deprotonation: Use a sufficiently strong base to ensure complete formation of the enolate. Sodium ethoxide in ethanol is a common choice. For dialkylation, a stronger base like potassium tert-butoxide may be necessary for the second alkylation step as the monoalkylated product is less acidic.[1]
-
Control Reaction Temperature: Alkylation reactions are typically performed at or below room temperature. Running the reaction at too high a temperature can lead to side reactions, such as elimination if using a secondary or tertiary alkyl halide.
-
Check the Purity of Your Reagents: Ensure your this compound, alkylating agent, and solvent are pure and dry. Water can quench the enolate, leading to a lower yield.
Question: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Answer:
The formation of multiple products is a common issue. Besides the desired C-alkylated product and the potential O-alkylated side product, other reactions can occur:
-
Dialkylation: If you are aiming for mono-alkylation, the product can be deprotonated again and react with another equivalent of the alkylating agent to form a dialkylated product. To minimize this, use a 1:1 stoichiometry of the enolate to the alkylating agent and add the alkylating agent slowly to the enolate solution.
-
Hydrolysis: If there is water present in the reaction mixture, the ester can be hydrolyzed to the corresponding β-keto acid, which can then decarboxylate to form a ketone. This is especially a risk during workup.
-
Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene.[2] It is best to use primary or methyl halides for acetoacetic ester synthesis.[3]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the influence of solvents on the reactivity of this compound.
Question: How does the solvent affect the keto-enol tautomerism of this compound?
Answer:
This compound exists as an equilibrium mixture of two tautomers: the keto form and the enol form. The position of this equilibrium is highly dependent on the solvent.[4]
-
Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the enol form is favored. This is because the enol form can be stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring-like structure.[5]
-
Polar Aprotic Solvents: In polar aprotic solvents like acetone (B3395972) or DMSO, the keto form is generally favored over the enol form compared to nonpolar solvents. These solvents can disrupt the intramolecular hydrogen bonding of the enol.
-
Polar Protic Solvents: In polar protic solvents such as water or ethanol, the keto form is significantly favored. These solvents can form strong hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. They also disrupt the intramolecular hydrogen bond of the enol form.[6]
Question: How can I determine the keto-enol ratio of this compound in a specific solvent?
Answer:
The most common and direct method for determining the keto-enol ratio is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4] The keto and enol tautomers have distinct proton signals that can be integrated to determine their relative concentrations.[7]
-
Keto Form Signals:
-
α-CH₂ protons: ~3.4-3.6 ppm (singlet)
-
Acetyl CH₃ protons: ~2.2 ppm (singlet)
-
-
Enol Form Signals:
-
Vinylic CH proton: ~4.9-5.1 ppm (singlet)
-
Enolic OH proton: ~12.0-12.5 ppm (broad singlet)
-
Acetyl CH₃ protons: ~1.9-2.0 ppm (singlet)
-
By integrating the area of a characteristic keto peak (e.g., the α-CH₂) and a characteristic enol peak (e.g., the vinylic CH), you can calculate the percentage of each tautomer.
Percentage of Enol Form = [Integral of Enol Peak / (Integral of Enol Peak + Integral of Keto Peak/2)] * 100
Note: The integral of the keto α-CH₂ peak is divided by two because it represents two protons, while the enol vinylic CH peak represents one proton.
Data Presentation
Table 1: Keto-Enol Equilibrium of Acetoacetic Esters in Various Solvents
Disclaimer: The following data is for ethyl acetoacetate, a close structural analog of this compound. The trends and approximate values are expected to be very similar for this compound.
| Solvent | Dielectric Constant (ε) | % Enol Form | Keto-Enol Equilibrium Constant (Keq = [enol]/[keto]) |
| Hexane | 1.9 | ~46% | ~0.85 |
| Carbon Tetrachloride | 2.2 | ~33% | ~0.49 |
| Benzene | 2.3 | ~19% | ~0.23 |
| Diethyl Ether | 4.3 | ~27% | ~0.37 |
| Chloroform | 4.8 | ~13% | ~0.15 |
| Acetone | 20.7 | ~7% | ~0.08 |
| Ethanol | 24.6 | ~12% | ~0.14 |
| Methanol | 32.7 | ~7% | ~0.08 |
| Water | 80.1 | <1% | <0.01 |
Data compiled from various sources on the keto-enol tautomerism of ethyl acetoacetate.
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD) at a concentration of approximately 5-10% (v/v).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Identify the characteristic peaks for the keto and enol forms of this compound.
-
Integrate the area of the α-methylene protons of the keto form (~3.5 ppm) and the vinylic proton of the enol form (~5.0 ppm).
-
Calculate the percentage of the enol form and the equilibrium constant (Keq) using the formula provided in the FAQs section.
-
Protocol 2: Alkylation of this compound (Acetoacetic Ester Synthesis)
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution to room temperature.
-
Add this compound (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.
-
-
Alkylation:
-
To the resulting solution of the enolate, add a primary alkyl halide (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for determining keto-enol ratio by ¹H NMR.
Caption: Troubleshooting low yield in this compound alkylation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Why is enol content higher in non-polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Propyl Acetoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of propyl acetoacetate (B1235776).
Catalyst Selection and Performance
The selection of an appropriate catalyst is crucial for optimizing the synthesis of propyl acetoacetate, commonly achieved through the transesterification of ethyl acetoacetate. Below is a summary of various catalysts and their reported performance data.
| Catalyst | Starting Material | Alcohol | Reaction Time (hours) | Yield (%) | Reference |
| Boric Acid | Ethyl Acetoacetate | n-Propanol | 5 | High (not specified) | [1] |
| Ethyl Acetoacetate | Benzyl Alcohol | 5 | 97 | [1] | |
| Ethyl Acetoacetate | Allyl Alcohol | 5 | High (not specified) | [1] | |
| Borate/Zirconia (B₂O₃/ZrO₂) | Methyl Acetoacetate | Cyclohexanol | Not Specified | Moderate to Good | [2] |
| Ethyl Acetoacetate | Allyl Alcohol | Not Specified | Moderate to Good | [2] | |
| Montmorillonite K-10 Clay | Acetic Acid | n-Propanol | 10-12 | Good | |
| Expandable Graphite | Acetic Acid | n-Propanol | 0.5-1 | ~96 | [3] |
| H-[Fe]ZSM-5 / H-[Al]ZSM-5 | Acetic Acid | Propene | Not Specified | ~90 (selectivity) | [4] |
Troubleshooting Guide
Low Product Yield
Q1: My yield of this compound is significantly lower than expected. What are the common causes and how can I address them?
A1: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Conversion: The reaction may not have reached equilibrium or completion.
-
Solution: Extend the reaction time and monitor the progress using techniques like TLC or GC. Ensure the reaction temperature is optimal for the chosen catalyst. For equilibrium-limited reactions like Fischer esterification, removing byproducts (e.g., water or ethanol) using a Dean-Stark trap or molecular sieves can drive the reaction forward.[1]
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Hydrolysis of Reactants or Products: The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester (ethyl acetoacetate) or the product (this compound), especially under acidic conditions.[6]
-
Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. If using a solid catalyst, ensure it is properly activated (e.g., by heating) to remove adsorbed water.
-
-
Side Reactions: Undesired side reactions can consume reactants and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired reaction pathway. Analyze the crude reaction mixture to identify major byproducts and adjust the conditions accordingly.
-
Catalyst-Related Issues
Q2: How do I effectively remove the catalyst after the reaction is complete?
A2: The method for catalyst removal depends on whether it is a homogeneous or heterogeneous catalyst.
-
Homogeneous Catalysts (e.g., Sulfuric Acid, Boric Acid):
-
Neutralization and Washing: The most common method is to neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Perform this carefully as it will generate CO₂ gas. After neutralization, wash the organic layer with water and then brine to remove any remaining salts and water.
-
Extraction: In some cases, the product can be extracted into an organic solvent, leaving the catalyst in the aqueous phase.[3]
-
-
Heterogeneous Catalysts (e.g., Montmorillonite Clay, Zeolites, Borate/Zirconia):
-
Filtration: These solid catalysts can be easily removed by simple filtration of the reaction mixture. The recovered catalyst can often be washed, dried, and reused.[2]
-
Q3: My solid catalyst seems to have lost activity after a few runs. What could be the cause and can it be regenerated?
A3: Loss of activity in solid catalysts is often due to:
-
Coke Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[5]
-
Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites and deactivate the catalyst.
-
Leaching of Active Components: For supported catalysts, the active species may leach into the reaction medium.
Regeneration:
-
For deactivation by coking, calcination (heating at high temperatures in the presence of air or an inert gas) can often burn off the carbon deposits and restore activity.
-
Washing with appropriate solvents may remove some poisons.
-
If leaching is the issue, the catalyst may need to be re-impregnated with the active component.
Product Purity and Side Reactions
Q4: What are the common side products in this compound synthesis and how can I minimize their formation?
A4: Common side products can include:
-
Self-condensation products of ethyl acetoacetate.
-
Products from the decomposition of acetoacetic acid (if hydrolysis occurs), such as acetone (B3395972) and CO₂. [6]
-
In Fischer esterification, ether formation from the alcohol can be a side reaction at high temperatures with strong acid catalysts.
Minimization Strategies:
-
Control Temperature: Running the reaction at the optimal temperature can minimize the formation of thermally induced byproducts.
-
Anhydrous Conditions: Preventing hydrolysis by ensuring a water-free environment is crucial to avoid the formation of acetone.[6]
-
Choice of Catalyst: Some catalysts offer higher selectivity for the desired product. For instance, the transesterification of β-keto esters is often more selective than direct esterification.[1]
Q5: I am having trouble purifying my this compound by distillation. What could be the issue?
A5: Purification by distillation can be challenging due to:
-
Azeotrope Formation: this compound can form azeotropes with water or the alcohol used in the reaction, making complete separation by simple distillation difficult.
-
Solution: Use a fractional distillation column for better separation. Azeotropic distillation with an appropriate entrainer can also be employed.[7] Salting out, by adding a salt to the aqueous phase during extraction, can help break the azeotrope.
-
-
Decomposition: If distillation is carried out at too high a temperature, the product may decompose.
-
Solution: Perform the distillation under reduced pressure to lower the boiling point of the product.
-
-
Residual Catalyst: The presence of residual acid catalyst can cause decomposition or side reactions during distillation.
-
Solution: Ensure the catalyst is completely removed or neutralized before distillation.
-
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Transesterification of Ethyl Acetoacetate
This protocol is based on the efficient and environmentally benign method for the transesterification of β-keto esters.[8][9]
Materials:
-
Ethyl acetoacetate
-
n-Propanol
-
Boric acid (catalyst)
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent), n-propanol (1.2 equivalents), and boric acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux (around 140-150 °C) and stir for the required time (typically 5-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Montmorillonite K-10 Catalyzed Esterification of Acetic Acid
This protocol utilizes an environmentally friendly solid acid catalyst.
Materials:
-
Acetic acid
-
n-Propanol
-
Montmorillonite K-10 clay
-
5% Ethyl acetate (B1210297) in petroleum ether
Procedure:
-
Activate the Montmorillonite K-10 clay by heating it at 120°C for at least 12 hours.
-
In a round-bottom flask, combine p-hydroxybenzoic acid (10 mmol), Montmorillonite K-10 clay (20 wt% of the acid), and n-propanol (10 mL).
-
Heat the mixture at reflux for 10-12 hours.
-
After cooling, filter off the catalyst.
-
Evaporate the excess alcohol from the filtrate.
-
Dissolve the crude product in 5% ethyl acetate-petroleum ether.
-
Pass the solution through a small pad of silica gel to remove polar impurities.
-
Evaporate the solvent to obtain the pure this compound. The catalyst can be washed, dried, and reused.
Visual Guides
Catalyst Selection Logic
Caption: A decision tree for selecting a suitable catalyst.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Boric Acid Catalyzed Transesterification Mechanism
Caption: Proposed mechanism for boric acid catalyzed transesterification.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. DSpace [repository.upenn.edu]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Propyl Acetoacetate Reaction Monitoring: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of propyl acetoacetate (B1235776) via Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient concentration of the spotted sample.- The chosen visualization method is not suitable for the compounds.- The compound is too volatile and evaporated from the plate. | - Concentrate the reaction mixture before spotting.- Use a universal stain such as potassium permanganate (B83412) or p-anisaldehyde.- Spot the sample and develop the plate immediately. |
| Spots remain at the baseline (origin). | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture.[1] |
| Spots are streaking. | - The sample is too concentrated.- The sample contains acidic or basic impurities that are interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase. |
| Spots are too close together (poor resolution). | - The polarity of the mobile phase is too high, causing all components to move up the plate too quickly.- The chosen mobile phase is not selective enough for the compounds. | - Decrease the polarity of the mobile phase. For example, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture.- Try a different solvent system. For example, a mixture of dichloromethane (B109758) and methanol. |
| Rf values are inconsistent between runs. | - The TLC chamber was not properly saturated with the mobile phase vapor.- The composition of the mobile phase varied between runs.- The activity of the silica gel plate has changed due to moisture absorption. | - Line the TLC chamber with filter paper and allow it to saturate for at least 15-20 minutes before developing the plate.- Always use freshly prepared mobile phase.- Store TLC plates in a desiccator and consider activating them by heating before use. |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks are observed. | - No sample was injected (e.g., syringe issue).- The detector is not turned on or is not functioning correctly.- The compound is not reaching the detector (e.g., column break, leak). | - Perform a manual injection to confirm the autosampler is working.- Check the detector status and settings.- Check for leaks in the system and ensure the column is properly installed. |
| Broad or tailing peaks. | - The injector temperature is too low, leading to slow vaporization.- Active sites in the injector liner or column are interacting with the analyte.- The compound is degrading at high temperatures. | - Increase the injector temperature (but be cautious of degradation).- Use a deactivated liner and/or clip the front end of the column.- Lower the injector and/or oven temperature. Beta-keto esters can be prone to degradation at elevated temperatures.[2] |
| Split or multiple peaks for a single compound. | - This can be due to the presence of keto-enol tautomers of propyl acetoacetate, which may separate under certain GC conditions.[3] | - Modify the GC method to favor one tautomer or to speed up the interconversion so that an averaged peak is observed. This can sometimes be achieved by adjusting the injector temperature or the temperature program. |
| Ghost peaks (peaks appearing in blank runs). | - Contamination from a previous injection.- Septum bleed.- Contaminated carrier gas or gas lines. | - Bake out the column at a high temperature (within its limits).- Replace the injector septum.- Use high-purity carrier gas and ensure gas lines are clean. |
| Changes in retention time. | - Fluctuation in carrier gas flow rate.- Changes in the oven temperature program.- Column aging or contamination. | - Check the carrier gas supply and flow controller.- Verify the oven temperature program.- Condition the column or replace it if necessary. |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for TLC analysis of a this compound synthesis reaction?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5.
2. How can I visualize the spots on my TLC plate?
This compound and its common starting materials are not typically UV-active. Therefore, a chemical stain is usually required for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the alcohol starting material and the ester product. P-anisaldehyde stain can also be effective.
3. What type of GC column is suitable for analyzing this compound?
A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a good choice for the analysis of this compound.[3] These columns provide good separation for a wide range of compounds.
4. What are some of the common impurities I should look for in my reaction?
Common impurities in a Fischer esterification reaction to produce this compound include:
-
Unreacted starting materials: Propanol and acetoacetic acid.
-
Side products: Self-condensation products of acetoacetic acid.
-
Water: A byproduct of the esterification reaction.
5. Why am I seeing a broad peak for my product in the GC chromatogram?
Broad or tailing peaks for beta-keto esters like this compound can be due to interactions with active sites in the GC system or thermal degradation.[2] It can also be a result of the presence of both the keto and enol forms (tautomers) of the molecule, which may have slightly different retention times.[3]
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the origin. Also spot the starting materials (propanol and acetoacetic acid) and the this compound standard, if available, in separate lanes.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots by dipping the plate in a potassium permanganate staining solution followed by gentle heating with a heat gun.
-
Analysis: Calculate the Rf values for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
GC Monitoring Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times to those of authentic standards. Quantify the relative amounts of each component by peak area integration.
Quantitative Data Summary
Table 1: Typical TLC Rf Values (Silica Gel, 4:1 Hexane:Ethyl Acetate)
| Compound | Expected Rf Value (Approximate) |
| Propanol | 0.2 |
| Acetoacetic Acid | < 0.1 |
| This compound | 0.4 |
Note: These are estimated values and can vary depending on the exact experimental conditions.
Table 2: Typical GC Retention Times (DB-5 Column)
| Compound | Expected Retention Time (Approximate, in minutes) |
| Propanol | 3.5 |
| Acetoacetic Acid | (May not elute or may decompose) |
| This compound | 8.2 |
Note: These are estimated values and will vary based on the specific GC instrument and method parameters.
Visualizations
Caption: Workflow for TLC Monitoring of this compound Synthesis.
Caption: Workflow for GC Monitoring of this compound Synthesis.
References
Technical Support Center: Scale-Up of Reactions Involving Propyl Acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of chemical reactions utilizing propyl acetoacetate (B1235776).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up reactions with propyl acetoacetate?
A1: Scaling up reactions involving this compound, a β-keto ester, presents several key challenges that can impact yield, purity, and safety. These challenges often revolve around the inherent reactivity of the molecule and the physical constraints of large-scale equipment.
-
Side Reactions: The presence of the active methylene (B1212753) group makes this compound susceptible to self-condensation (Claisen condensation), leading to the formation of dimers and other impurities.[1][2]
-
Exothermic Reactions: The synthesis of this compound, typically via a Claisen condensation, can be exothermic.[3] Inadequate heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and potential runaway conditions.
-
Mixing In-efficiency: Achieving uniform mixing in large vessels is more challenging. Poor mixing can result in localized high concentrations of reactants or base, leading to the formation of byproducts and reduced yields.
-
Hydrolysis and Decarboxylation: this compound can undergo hydrolysis back to its starting materials or decarboxylation to form acetone (B3395972) and other byproducts, particularly in the presence of acid or base at elevated temperatures.[4][5]
-
Purification Difficulties: Separating this compound from unreacted starting materials, byproducts of self-condensation, and residual catalyst can be complex at a large scale, often requiring multi-step purification processes like fractional distillation under reduced pressure.
-
Safety Concerns with Strong Bases: The use of strong bases like sodium hydride, common in lab-scale syntheses, poses significant safety risks on an industrial scale due to the evolution of flammable hydrogen gas.[3]
Q2: How can I minimize the self-condensation of this compound during a reaction?
A2: Minimizing the self-condensation of this compound is critical for achieving high yields and purity. Several strategies can be employed:
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature to prevent localized high concentrations that can initiate self-condensation.
-
Use of a Non-nucleophilic Base: Employ a non-nucleophilic base such as lithium diisopropylamide (LDA) in mixed Claisen condensations to selectively deprotonate the desired starting material without adding to the ester carbonyl.[1]
-
Stoichiometric Amount of Base: Use a stoichiometric amount of base, as it is consumed to deprotonate the β-keto ester product, driving the reaction to completion and reducing the opportunity for side reactions.[6][7]
-
Reaction Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures generally slow down the rate of self-condensation more than the desired reaction.
-
Efficient Mixing: Ensure vigorous and efficient mixing to maintain homogeneity throughout the reaction mixture.
Q3: What are the alternatives to using hazardous bases like sodium hydride for the synthesis of this compound at scale?
A3: Due to the safety hazards associated with sodium hydride, several alternatives are employed for large-scale production:
-
Sodium Ethoxide or Methoxide: These are commonly used alkoxide bases. To avoid transesterification, the alkoxide should match the alcohol portion of the ester reactant.[1]
-
Potassium tert-Butoxide: A strong, non-nucleophilic base that can be effective in promoting Claisen-type condensations.
-
Continuous Flow Reactors: These offer better control over reaction parameters, including temperature and mixing, which can mitigate the risks associated with highly reactive species. A continuous process for the production of beta-keto esters by Claisen condensation has been developed.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure a stoichiometric amount of base is used. - Consider extending the reaction time or moderately increasing the temperature while monitoring for side reactions.[6] |
| Self-condensation of this compound. | - Implement controlled addition of the base. - Optimize reaction temperature to favor the desired reaction. - Improve mixing efficiency. | |
| Hydrolysis of the ester. | - Ensure all reactants and solvents are anhydrous. - Avoid using hydroxide (B78521) bases which can cause saponification.[6] | |
| Formation of Multiple Products/Impurities | Self-condensation of the ketone or ester. | - Use an excess of the ketone if it is less reactive than the aldehyde in a crossed Claisen-Schmidt condensation.[9] - In a standard Claisen condensation, control the addition of the base. |
| Cannizzaro reaction of an aldehyde reactant (if applicable). | - This occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[9] - Use a milder base or optimize the base concentration. | |
| Transesterification. | - Use an alkoxide base with the same alkyl group as the ester reactant.[6] | |
| Difficulty in Product Isolation | Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion.[6] |
| Product is water-soluble. | - If the product has significant water solubility, perform multiple extractions with an organic solvent to maximize recovery.[6] | |
| Thermal decomposition during distillation. | - Purify via vacuum distillation to lower the boiling point and prevent decomposition. | |
| Reaction Mixture Turns Dark/Forms Tar | Polymerization or decomposition of starting materials or products. | - This can be caused by excessively high temperatures or high concentrations of a strong base.[9] - Optimize reaction conditions with better temperature control and slower base addition. |
Experimental Protocols
Protocol 1: Monitoring a Claisen-Type Condensation via Benchtop NMR
This protocol outlines a general method for monitoring the progress of a Claisen-Schmidt condensation, which can be adapted for reactions involving this compound.[10][11]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the starting aldehyde (e.g., 4-fluorobenzaldehyde, 2.2 equivalents) and ketone/ester (e.g., acetone or propyl acetate, 1 equivalent).
-
Use a benchtop NMR spectrometer equipped with a flow-through cell for real-time monitoring.
-
-
Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the starting materials before initiating the reaction.
-
Start the reaction by adding the base (e.g., NaOH solution).
-
Continuously acquire spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.
-
-
Analysis:
-
Integrate the characteristic signals of the reactants, intermediates, and the final product in each spectrum.
-
Plot the integral values over time to visualize the kinetic profile of each species. This allows for the determination of reaction completion and the observation of any transient intermediates.[10][11]
-
Protocol 2: Work-up and Purification of a β-Keto Ester
This protocol provides a general procedure for the work-up and purification of a product from a Claisen condensation.[6]
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and with vigorous stirring, pour the cooled reaction mixture into a beaker containing a chilled, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude β-keto ester by vacuum distillation to prevent thermal decomposition.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 11. magritek.com [magritek.com]
Propyl Acetoacetate Reactions: A Technical Support Guide to Temperature Effects
MORRISVILLE, NC – For researchers, scientists, and professionals in drug development utilizing propyl acetoacetate (B1235776), precise temperature control is paramount to achieving desired reaction outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of propyl acetoacetate?
A1: The optimal temperature for synthesizing this compound largely depends on the chosen method. For Fischer esterification of acetoacetic acid with propanol, temperatures in the range of 60-80°C are typically employed to achieve a good reaction rate while minimizing side reactions.[1] In other methods, such as the acylation of propene with acetic acid (to produce the related propyl acetate), higher temperatures around 177°C (450 K) can yield high selectivity, but further increases can lead to unwanted side products.[2]
Q2: I am observing low yields in my this compound synthesis. Could temperature be the cause?
A2: Yes, improper temperature control is a common reason for low yields. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, if the temperature is too high, side reactions such as dehydration, self-condensation of the ester, or decomposition can occur, reducing the yield of the desired product. For syntheses like the Claisen condensation, careful control of temperature is necessary to favor the desired condensation product.[3][4][5]
Q3: What are the common side reactions at elevated temperatures during this compound synthesis?
A3: At temperatures above the optimal range, several side reactions can occur. In vapor-phase syntheses, dehydration to form ketones can become a dominant side reaction at temperatures exceeding 252°C (525 K).[2] At even higher temperatures (around 327°C or 600 K), secondary reactions can lead to the formation of acetone (B3395972) and various hydrocarbons.[2]
Troubleshooting Guides
Issue: Low Yield in Alkylation of this compound
Problem: When performing C-alkylation on this compound, a mixture of mono-alkylated, di-alkylated products, and O-alkylated byproducts is observed, resulting in a low yield of the desired mono-C-alkylated product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Alkylation of β-keto esters is often exothermic. Running the reaction at a lower temperature, even as low as 0°C, can significantly improve the selectivity for mono-C-alkylation.[6] This is because lower temperatures can help control the reaction rate and reduce the likelihood of the initially formed enolate reacting further (di-alkylation) or reacting at the oxygen atom (O-alkylation).
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a controlled, low temperature can help to maintain a low concentration of the electrophile, further favoring mono-alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the equilibrium between the C- and O-alkylated enolates. Protic solvents can favor C-alkylation by solvating the oxygen of the enolate.[7]
Issue: Premature Decarboxylation During Reaction or Workup
Problem: Loss of the carboxyl group is observed, leading to the formation of 2-pentanone, especially when the reaction or workup is performed at elevated temperatures.
Troubleshooting Steps:
-
Maintain Neutral or Basic Conditions During Heating: The corresponding β-keto acid of this compound is susceptible to decarboxylation upon heating.[8] If the ester is hydrolyzed to the acid under acidic conditions, subsequent heating during workup can readily cause decarboxylation. Whenever possible, avoid prolonged heating under acidic conditions.
-
Use a Milder Decarboxylation Protocol if Desired: If decarboxylation is the intended outcome, specific methods like the Krapcho decarboxylation can be employed. This reaction is typically carried out at high temperatures (often around 150°C) in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride.[9] This provides a more controlled method for decarboxylation than simple thermal decomposition.
Quantitative Data Summary
| Reaction | Temperature Range | Observation | Reference(s) |
| Propyl Acetate (B1210297) Synthesis (Esterification) | 60–80°C | Increasing temperature in this range generally increases the reaction rate and conversion. | [1] |
| Propyl Acetate Synthesis (Vapor-Phase Acylation) | 177°C (450 K) | High selectivity (~90%) to propyl acetates. | [2] |
| 252°C (525 K) | Increased formation of ketone byproducts via dehydration. | [2] | |
| >252°C (>525 K) | Secondary reactions dominate, forming acetone and hydrocarbons. | [2] | |
| Alkylation of Acetoacetate Esters | Room Temperature to 0°C | Lower temperatures can improve selectivity for mono-C-alkylation and reduce side reactions. | [6] |
| Krapcho Decarboxylation of β-Keto Esters | ~150°C | Effective for decarboxylation, particularly in aprotic polar solvents. | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of Propyl Acetate via Esterification
This protocol is for the synthesis of propyl acetate, a related compound, and illustrates the general temperature conditions for esterification.
Materials:
-
n-propanol
-
Acetic acid
-
Acid catalyst (e.g., Amberlyst 15)
Procedure:
-
Combine n-propanol and acetic acid in a suitable molar ratio (e.g., 1:1 to 3:1).[1]
-
Add the acid catalyst (e.g., 5-10 wt%).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60°C, 70°C, or 80°C) with stirring in a batch reactor.[1]
-
Monitor the conversion of acetic acid over time using a suitable analytical method (e.g., titration or GC).
-
Upon completion, cool the mixture, remove the catalyst by filtration, and purify the propyl acetate by distillation.
Protocol 2: General Procedure for Alkylation of a β-Keto Ester
This protocol outlines a general procedure for the alkylation of a β-keto ester like this compound, emphasizing temperature control.
Materials:
-
This compound
-
Base (e.g., sodium ethoxide)
-
Alkylating agent (e.g., an alkyl halide)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., room temperature or 0°C).
-
Slowly add the base to form the enolate.
-
Add the alkylating agent dropwise while maintaining the temperature.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC or GC).
-
Quench the reaction and perform an aqueous workup to isolate the alkylated product.
-
Purify the product, for example, by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Key reaction pathways of this compound and the influence of high temperature on side reactions.
Caption: A logical workflow for troubleshooting low yield or impurity issues related to reaction temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.upenn.edu]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of the Decarboxylation of Acetoacetic acid | Semantic Scholar [semanticscholar.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Base Selection for Efficient Deprotonation of Propyl Acetoacetate
Welcome to the Technical Support Center for synthetic chemistry. This guide provides detailed information, troubleshooting advice, and experimental protocols for the efficient deprotonation of propyl acetoacetate (B1235776), a critical step in many organic syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when choosing a base for the deprotonation of propyl acetoacetate?
The most critical factor is the pKa of the base's conjugate acid. For efficient and essentially complete deprotonation, the conjugate acid of the chosen base should have a pKa value that is significantly higher than the pKa of the α-proton of this compound. The α-protons of β-keto esters like this compound are relatively acidic due to the electron-withdrawing effects of the two carbonyl groups and the resonance stabilization of the resulting enolate.[1][2][3][4] The pKa of this compound is predicted to be around 10.7-11.[5] Therefore, a base whose conjugate acid has a pKa greater than 11 will effectively deprotonate it.
Q2: Can I use a common base like sodium hydroxide (B78521) (NaOH)?
While sodium hydroxide is a strong base, it is generally not recommended for the deprotonation of esters like this compound. The use of hydroxide can lead to saponification (hydrolysis) of the ester functional group, resulting in the formation of a carboxylate salt, which is an undesired side reaction.[6]
Q3: What is transesterification and how can I avoid it?
Transesterification is a side reaction that can occur when the alkoxide base used for deprotonation does not match the alcohol portion of the ester. For example, using sodium ethoxide to deprotonate this compound can lead to the formation of ethyl acetoacetate. To avoid this, it is crucial to use an alkoxide base corresponding to the ester's alcohol group.[7] For this compound, the ideal base would be sodium propoxide.
Q4: When should I consider using a non-nucleophilic base like Lithium Diisopropylamide (LDA)?
A strong, non-nucleophilic, and sterically hindered base like LDA is advantageous in specific situations:
-
Preventing side reactions: LDA is an excellent choice when you want to avoid nucleophilic attack on the carbonyl groups.
-
Kinetic control: When dealing with unsymmetrically substituted β-keto esters, LDA can be used to selectively deprotonate the less sterically hindered α-proton, leading to the formation of the kinetic enolate.[6] This is typically done at low temperatures (e.g., -78 °C).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Deprotonation | The base is not strong enough. | Select a base whose conjugate acid has a pKa at least 2-3 units higher than that of this compound (pKa ≈ 11). Refer to the data table below for suitable options. |
| Low Yield of Desired Product | Side reactions such as transesterification or hydrolysis are occurring. | To prevent transesterification, use sodium propoxide as the base. To avoid hydrolysis, ensure strictly anhydrous (dry) reaction conditions. |
| Formation of Multiple Products | If your this compound is substituted, you may be forming a mixture of kinetic and thermodynamic enolates. | For the kinetic enolate, use a strong, bulky, non-nucleophilic base like LDA at low temperature (-78 °C). For the thermodynamic enolate, a weaker base like sodium propoxide at room temperature or with gentle heating will allow for equilibration to the more stable enolate. |
| Reaction Fails to Proceed | The reagents may have degraded or the reaction conditions are not appropriate. | Ensure the base has not been deactivated by exposure to air or moisture. Verify that the solvent is anhydrous and the temperature is appropriate for the chosen base. |
Data Presentation
Table 1: Comparison of Common Bases for Deprotonation of this compound (pKa ≈ 11)
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Deprotonation | Potential Side Reactions |
| Sodium Propoxide (NaOPr) | Propanol (B110389) | ~16 | Excellent | None, if reaction is anhydrous. |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Good, but will cause transesterification. | Transesterification |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Excellent | Slow reaction rate with ketones. |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Excellent | Can act as a nucleophile in some cases. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Excellent for kinetic control. | Requires low temperatures and inert atmosphere. |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7 | Not Recommended | Saponification (hydrolysis) of the ester. |
Experimental Protocols
Protocol 1: Deprotonation of this compound using Sodium Propoxide (Thermodynamic Control)
This protocol describes the formation of the thermodynamic enolate of this compound.
Materials:
-
This compound
-
Anhydrous propanol
-
Sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Propoxide: Under an inert atmosphere, carefully add small pieces of sodium metal (1 equivalent) to anhydrous propanol (sufficient to dissolve the sodium) in the three-neck flask. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask.
-
Addition of this compound: Slowly add this compound (1 equivalent) to the sodium propoxide solution via the dropping funnel with stirring.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation. The formation of the sodium enolate may result in a precipitate.
-
Confirmation of Deprotonation (Optional): The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.
Visualizations
Logical Workflow for Base Selection
Caption: A decision-making flowchart for selecting an appropriate base for the deprotonation of this compound.
Deprotonation and Resonance Stabilization
Caption: The process of deprotonation of this compound and the resonance stabilization of the resulting enolate.
References
Removal of unreacted propyl acetoacetate from the reaction mixture
Technical Support Center: Propyl Acetoacetate (B1235776) Removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted propyl acetoacetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 193-194 °C at 760 mmHg | [3][4] |
| Density | 0.996 g/cm³ | [4] |
| Flash Point | 73.2 °C (164 °F) | [3][4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |
| Vapor Pressure | 0.475 mmHg at 25 °C | [3][4] |
Q2: How can I remove unreacted this compound using distillation?
A2: Distillation is a viable method if there is a significant difference in boiling points between this compound (193-194 °C) and your desired product.[3][4]
-
Atmospheric Distillation: If your product has a much lower or higher boiling point (a difference of at least 25 °C), simple or fractional distillation can be effective.
-
Vacuum Distillation: this compound can decompose at its atmospheric boiling point.[5] To avoid degradation of both the starting material and the product, it is advisable to perform the distillation under reduced pressure, which lowers the boiling point.[5] A kettle temperature not exceeding 120°C is recommended to minimize decomposition.[5]
Q3: What is the most effective extraction method for removing this compound?
A3: Liquid-liquid extraction can be used to remove this compound, particularly if your product has different solubility properties.
-
Aqueous Wash: Since this compound has limited solubility in water, washing the organic reaction mixture with water or a brine solution can help remove it, especially if your desired product is significantly less water-soluble.[1]
-
Acid/Base Wash: The reactivity of the β-keto ester group can be exploited. Washing with a dilute, mild aqueous base (like sodium bicarbonate) can deprotonate the α-carbon, forming a water-soluble enolate salt, which will partition into the aqueous layer. Subsequent acidification of the aqueous layer would regenerate the this compound if recovery is needed. Care must be taken as strong bases can cause hydrolysis of the ester.[6]
Q4: Can column chromatography be used to separate my product from this compound?
A4: Yes, column chromatography is a very effective method for purifying compounds with different polarities.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel, you can separate compounds based on their polarity. This compound is a moderately polar compound. By choosing an appropriate mobile phase (eluent), you can achieve good separation from compounds that are significantly more or less polar.
-
Reverse-Phase HPLC: For analytical or small-scale preparative separations, reverse-phase high-performance liquid chromatography (HPLC) can be used.[7] A nonpolar stationary phase is used with a polar mobile phase.[7]
Q5: Are there chemical methods to quench or remove unreacted this compound?
A5: Yes, you can use a chemical reaction to convert the unreacted this compound into a different compound that is easier to remove.
-
Hydrolysis: The ester can be hydrolyzed to acetoacetic acid and propanol (B110389) by heating with an acid or a base.[6] Saponification (hydrolysis with a base like NaOH) is often preferred as the reaction is not reversible.[6] The resulting carboxylate salt is water-soluble and can be easily removed by an aqueous wash. The alcohol can typically be removed by evaporation or washing. This method is only suitable if your desired product is stable under these hydrolytic conditions.
-
Reaction with a Scavenger Resin: In some cases, a solid-phase scavenger resin with a nucleophilic group could be used to react with and bind the unreacted this compound, allowing for its removal by simple filtration.
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the reaction mixture into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. Monitor the temperature at the distillation head to identify the different components of the mixture. This compound will distill at a lower temperature under vacuum compared to its atmospheric boiling point of 193 °C.[4]
-
Shutdown: Once the separation is complete, cool the apparatus to room temperature before releasing the vacuum.
Protocol 2: Removal by Aqueous Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ that may form.
-
Separation: Allow the layers to separate. The deprotonated this compound will move into the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat: Repeat the washing step 1-2 more times with fresh NaHCO₃ solution to ensure complete removal.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.[8]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[8] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Workflow for selecting a purification method.
References
- 1. CAS 1779-60-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12O3 | CID 74507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 1779-60-8 [thegoodscentscompany.com]
- 4. This compound|lookchem [lookchem.com]
- 5. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Separation of Acetic acid, cyano-, propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Propyl Acetoacetate vs. Ethyl Acetoacetate in the Biginelli Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential. The choice of the β-keto ester is a critical parameter that can influence the reaction's efficiency. This guide provides an objective comparison of propyl acetoacetate (B1235776) and the more commonly used ethyl acetoacetate in the Biginelli reaction, supported by available experimental data and established mechanistic principles.
Performance Comparison: Impact of the Ester Alkyl Group on Reaction Efficiency
While direct comparative studies focusing exclusively on propyl versus ethyl acetoacetate are not extensively documented in the literature, the influence of the ester's alkyl chain on the Biginelli reaction yield has been investigated. The general trend observed is that the steric hindrance of the alkyl group plays a significant role in the reaction's efficiency.
One study systematically investigated the effect of different alkyl acetoacetates on the yield of the Biginelli reaction under solvent- and catalyst-free conditions. The results indicated that while ethyl acetoacetate provided a high yield, more sterically hindered esters such as isopropyl and tert-butyl acetoacetate resulted in a significant drop in product yield.
| β-Keto Ester | Product Yield (%) |
| Methyl Acetoacetate | Good to Excellent |
| Ethyl Acetoacetate | 85 |
| Isopropyl Acetoacetate | 51 |
| tert-Butyl Acetoacetate | 33 |
Data sourced from a solvent- and catalyst-free Biginelli reaction study. The study did not include this compound.
Based on these findings, it can be inferred that this compound, being slightly larger than ethyl acetoacetate but less sterically hindered than isothis compound, would likely afford yields comparable to or slightly lower than ethyl acetoacetate under similar reaction conditions. The linear nature of the propyl group is expected to present less steric hindrance at the reaction center compared to the branched isopropyl group.
Mechanistic Insight: The Role of the β-Keto Ester
The Biginelli reaction mechanism involves a series of equilibria, with the key steps being the formation of an N-acyliminium ion intermediate from the aldehyde and urea, followed by the nucleophilic addition of the β-keto ester enolate. The final step is a cyclization and dehydration to form the DHPM ring.
The nature of the alkyl group on the acetoacetate can influence the rate of the enolate formation and its subsequent nucleophilic attack. While electronic effects of the alkyl group are minimal, steric bulk can hinder the approach of the enolate to the iminium ion, thereby slowing down the reaction and potentially leading to lower yields.
Experimental Protocols
Below are representative experimental protocols for the Biginelli reaction. While these specific examples do not utilize this compound, they provide a solid framework for designing a comparative study.
Protocol 1: Catalyst-Free Biginelli Reaction
This protocol is adapted from a study utilizing various alkyl acetoacetates.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Keto ester (ethyl acetoacetate or this compound)
-
Urea
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of the aldehyde (1 mmol), the β-keto ester (1 mmol), and urea (1.5 mmol) is heated in a sealed vessel at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1-2 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified product is washed with cold water and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Acid-Catalyzed Biginelli Reaction
This is a classic and widely used protocol.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-Keto ester (ethyl acetoacetate or this compound)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
A mixture of the aldehyde (10 mmol), the β-keto ester (10 mmol), and urea (15 mmol) is dissolved in ethanol (20 mL).
-
A catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) is added to the mixture.
-
The reaction mixture is refluxed for a specified time (e.g., 4-6 hours), with monitoring by TLC.
-
After completion, the reaction mixture is cooled in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pure product.
Visualizing the Biginelli Reaction Workflow
The following diagrams illustrate the general workflow of the Biginelli reaction and the logical relationship of the reactants.
A Comparative Analysis of Acetoacetate Esters in the Hantzsch Pyridine Synthesis
The Hantzsch pyridine (B92270) synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1881, remains a widely utilized method for the preparation of 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2] These structures are of significant interest to researchers and drug development professionals due to their prevalence in biologically active compounds, most notably as calcium channel blockers like nifedipine (B1678770) and amlodipine.[1][2][3] The reaction is a multi-component condensation involving an aldehyde, a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester.[1][4][5]
The choice of the β-ketoester—commonly methyl acetoacetate (B1235776), ethyl acetoacetate, or tert-butyl acetoacetate—can significantly influence reaction kinetics, yields, and the potential for subsequent chemical modifications.[6] This guide provides an objective comparison of these esters, supported by experimental data, to aid researchers in selecting the optimal starting materials for their synthetic goals.
Comparative Performance of Acetoacetate Esters
The selection of the acetoacetate ester can impact reaction outcomes, though often subtly. While methyl and ethyl acetoacetate frequently provide comparable and high yields, factors like steric hindrance, desired functionality in the final product, and economic viability can guide the decision.[6] The bulky nature of tert-butyl acetoacetate can be advantageous when subsequent decarboxylation under milder conditions is desired.[6]
The following tables summarize the performance of methyl and ethyl acetoacetate in the Hantzsch synthesis under various reaction conditions, using different aromatic aldehydes.
Table 1: Comparison of Ethyl and Methyl Acetoacetate under Solvent-Free Conditions
| Aldehyde | β-Ketoester | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 95 |
| Benzaldehyde | Methyl Acetoacetate | 92 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 98 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 96 |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | 94 |
| 4-Methylbenzaldehyde | Methyl Acetoacetate | 91 |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 96 |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 94 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 97 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 95 |
Data sourced from a comparative study under solvent-free conditions at 80°C with a catalyst.[6]
Table 2: Comparison of Ethyl and Methyl Acetoacetate in Aqueous Media
| Aldehyde | β-Ketoester | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 94 |
| Benzaldehyde | Methyl Acetoacetate | 92 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 96 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 95 |
| 4-Hydroxybenzaldehyde | Ethyl Acetoacetate | 90 |
| 4-Hydroxybenzaldehyde | Methyl Acetoacetate | 88 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 95 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 96 |
| 3-Nitrobenzaldehyde | Ethyl Acetoacetate | 93 |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | 91 |
Data sourced from a study using ammonium carbonate as the nitrogen source in water at 80-85°C.[7]
The data indicates that both ethyl and methyl acetoacetate are highly effective, with ethyl acetoacetate often providing slightly higher yields.[6] The choice between them may therefore depend on other practical factors like cost and availability.
Experimental Protocols
Below are detailed methodologies for the Hantzsch synthesis, which can be adapted based on the specific acetoacetate ester and available laboratory equipment.
General Protocol for Solvent-Free Hantzsch Synthesis
This protocol is adapted from a procedure using a catalyst under solvent-free conditions.[6]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (2 mmol)
-
Ammonium acetate (B1210297) (1.5 mmol)
-
Catalyst (e.g., melamine (B1676169) trisulfonic acid, 5 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and catalyst is prepared in a reaction vessel.
-
The mixture is stirred at 80°C under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times are typically between 1-2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is purified by recrystallization from ethanol.
Protocol for Hantzsch Synthesis in Aqueous Buffer
This method provides an environmentally friendly approach using a buffer solution as both the solvent and catalyst.[3]
Materials:
-
Aldehyde (1 mmol)
-
Alkyl acetoacetate (e.g., ethyl or methyl acetoacetate) (2 mmol)
-
Anhydrous ammonium carbonate (1 mmol)
-
Glycine-HCl buffer solution (pH=2.2, 3 mL)
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
A mixture of the aldehyde (1 mmol), alkyl acetoacetate (2 mmol), and anhydrous ammonium carbonate (1 mmol) is stirred in the buffer solution (3 mL).
-
The reaction is heated to 50–65°C.
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is diluted with cold water (5 mL).
-
The precipitated product is filtered and further purified by recrystallization from an ethanol/water mixture.
Visualizations
Reaction Mechanism and Experimental Workflow
The Hantzsch synthesis proceeds through a series of well-established reaction steps. Although multiple pathways have been proposed, a likely route involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester.[1][2] These intermediates then combine and cyclize to form the dihydropyridine (B1217469) ring.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. fiveable.me [fiveable.me]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Methyl, Ethyl, and Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl acetoacetate (B1235776), ethyl acetoacetate, and propyl acetoacetate. The information presented is curated from experimental data to assist researchers in selecting the appropriate β-keto ester for their synthetic needs. Key reactivity parameters, including keto-enol tautomerism, hydrolysis rates, and susceptibility to alkylation, are discussed.
Introduction
Methyl, ethyl, and this compound are versatile intermediates in organic synthesis, widely utilized for the preparation of ketones, substituted esters, and various heterocyclic compounds. Their reactivity is primarily governed by the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which facilitates the formation of a stable enolate ion. This enolate is a potent nucleophile, central to the synthetic utility of these compounds. The nature of the ester alkyl group (methyl, ethyl, or propyl) can influence the steric and electronic properties of the molecule, thereby affecting its reactivity in various chemical transformations.
Keto-Enol Tautomerism
β-Keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent, temperature, and the structure of the ester. The enol content is a crucial factor as the enolate, the reactive species in many reactions, is formed by the deprotonation of the enol.
While specific experimental data directly comparing the enol content of all three esters under identical conditions is scarce, gas-phase proton NMR studies have been conducted on methyl and ethyl acetoacetate.[1] Generally, the enol content of acetoacetic esters is significant and solvent-dependent. For instance, the enol content of ethyl acetoacetate is about 0.4% in water and increases to 19.8% in a non-polar solvent like toluene, highlighting the role of solvent in stabilizing the different tautomers.[2] It is expected that the enol content will not vary dramatically between the methyl, ethyl, and propyl esters, with minor differences arising from the electronic and steric effects of the alkyl group.
Table 1: Comparison of Keto-Enol Tautomerism Data
| Compound | Solvent | Temperature (°C) | % Enol Content | Reference |
| Methyl Acetoacetate | Gas Phase | - | High | [1] |
| Ethyl Acetoacetate | Gas Phase | - | High | [1] |
| Ethyl Acetoacetate | Neat Liquid | 33 | 15% | [3] |
| Ethyl Acetoacetate | Water | Room Temp. | ~0.5% | [3] |
| Ethyl Acetoacetate | Toluene | Room Temp. | 19.8% | [2] |
| This compound | - | - | Data not available | - |
Reactivity Comparison: Hydrolysis and Alkylation
The primary reactions of acetoacetate esters involve the active methylene group and the ester functionality. The rate of these reactions can be influenced by the size of the alkyl group of the ester.
Hydrolysis
Table 2: Relative Reactivity in Alkaline Hydrolysis (based on Alkyl Acetates)
| Ester | Relative Rate of Hydrolysis | Inferred Reactivity Trend for Acetoacetates |
| Methyl Acetate (B1210297) | Fastest | Methyl Acetoacetate (Fastest) |
| Ethyl Acetate | Intermediate | Ethyl Acetoacetate (Intermediate) |
| n-Propyl Acetate | Slowest | This compound (Slowest) |
This trend is inferred from data on simpler acetate esters and is expected to hold for acetoacetates due to similar steric effects.
Alkylation
Alkylation of the α-carbon is a cornerstone of acetoacetic ester synthesis. The reaction proceeds via the formation of an enolate, followed by nucleophilic attack on an alkyl halide. The rate of this reaction is influenced by the ease of enolate formation and the steric accessibility of the α-carbon. While all three esters readily form the enolate, the steric bulk of the ester group can play a minor role in the subsequent alkylation step, particularly with bulky alkylating agents. It is generally accepted that for unhindered alkyl halides, the difference in alkylation rates between methyl, ethyl, and this compound is not substantial, but a slight decrease in rate with increasing alkyl chain length can be anticipated.
Experimental Protocols
Protocol 1: Determination of Enol Content by ¹H NMR Spectroscopy
Objective: To quantify the percentage of keto and enol tautomers of an acetoacetate ester at equilibrium.
Materials:
-
Methyl, Ethyl, or this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a solution of the acetoacetate ester in CDCl₃ (approximately 5-10% v/v) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 25 °C).
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: α-CH₂ protons (singlet, ~3.4-3.6 ppm), ketone CH₃ protons (singlet, ~2.2-2.3 ppm).
-
Enol form: Vinylic CH proton (singlet, ~5.0-5.1 ppm), enolic OH proton (broad singlet, ~12-13 ppm), enol CH₃ protons (singlet, ~1.9-2.0 ppm).
-
-
Integrate the area of a non-overlapping signal unique to each tautomer. For example, integrate the α-CH₂ signal for the keto form and the vinylic CH signal for the enol form.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto α-CH₂) / 2))] * 100
(Note: The integral of the keto α-CH₂ is divided by two as it represents two protons.)
Protocol 2: Kinetic Study of Alkaline Hydrolysis by Titration
Objective: To determine the rate constant for the alkaline hydrolysis of an acetoacetate ester.
Materials:
-
Methyl, Ethyl, or this compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, standardized)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, standardized)
-
Phenolphthalein (B1677637) indicator
-
Ice
-
Stopwatch
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Place known volumes of the standardized NaOH solution and the acetoacetate ester solution in separate flasks in a constant temperature water bath to equilibrate.
-
To initiate the reaction, mix the two solutions and start the stopwatch.
-
At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution and ice. The ice slows the reaction, and the HCl neutralizes the remaining NaOH.
-
Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
To determine the initial concentration of NaOH in the reaction mixture (at t=0), titrate an aliquot of the initial NaOH solution with the standardized HCl.
-
To determine the concentration of NaOH at infinite time (when the reaction is complete), heat a separate sample of the reaction mixture to ensure complete hydrolysis, and then titrate as in step 5.
-
Calculate the concentration of the ester remaining at each time point.
-
Plot the appropriate concentration function versus time (e.g., ln([Ester]) vs. time for a pseudo-first-order reaction) to determine the rate constant.
Visualizations
Caption: General workflow for the acetoacetic ester synthesis.
Caption: Keto-enol tautomerism in acetoacetate esters.
Conclusion
The choice between methyl, ethyl, and this compound in a synthetic route will depend on the specific requirements of the reaction. For reactions where steric hindrance is a critical factor, such as hydrolysis, methyl acetoacetate is expected to be the most reactive. In many common applications, such as alkylation with unhindered electrophiles, the differences in reactivity are likely to be subtle. Ethyl acetoacetate is the most commonly used and documented of the three, making it a reliable choice for established procedures. This compound may be selected when specific physical properties, such as boiling point or solubility, are desired. For all three esters, the fundamental reactivity patterns associated with the active methylene group and the ester functionality remain the same.
References
A Comparative Guide to Analytical Methods for the Purity Determination of Propyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key analytical methods for determining the purity of propyl acetoacetate (B1235776): Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Saponification Titration, and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of propyl acetoacetate used in research and development. This document outlines the principles, experimental protocols, and comparative performance of each technique to aid in making an informed decision based on specific analytical requirements.
Introduction to Analytical Challenges
This compound, a β-keto ester, presents a unique analytical challenge due to its existence as a mixture of keto and enol tautomers in equilibrium.[1] This tautomerism can influence the response and peak shape in chromatographic and spectroscopic analyses.[1][2] Therefore, the chosen analytical method must be robust and well-characterized to provide accurate and precise purity assessments. Potential impurities in this compound can arise from its synthesis, such as unreacted starting materials (e.g., acetic acid, propanol), by-products (e.g., water, other esters), or degradation products.[3][4]
Comparative Analysis of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, Saponification Titration, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Saponification Titration | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by detection via flame ionization. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Chemical determination of the ester content by measuring the amount of alkali required for saponification.[5] | Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons contributing to that signal, relative to a certified internal standard.[6][7] |
| Specificity | High for volatile impurities. | High for non-volatile and UV-active impurities. May require special columns (e.g., mixed-mode) to handle tautomers.[2] | Low; measures total ester content and is susceptible to interference from other esters or acidic/basic impurities. | High; provides structural confirmation and can distinguish between tautomers and structurally similar impurities.[1] |
| Accuracy | High (typically 98-102% recovery). | High (typically 98-102% recovery).[8] | Moderate; can be affected by interfering substances. | Very High; considered a primary ratio method. |
| Precision (%RSD) | < 2% | < 2%[8] | < 5% | < 1% |
| Limit of Detection (LOD) | Low (ppm level). | Low (ppm level). | Not applicable for trace analysis. | Moderate (depends on acquisition time and magnetic field strength). |
| Limit of Quantitation (LOQ) | Low (ppm level). | Low (ppm level). | Not applicable for trace analysis. | Moderate. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (10-30 minutes per sample). | Slow; requires lengthy saponification step. | Fast (5-15 minutes per sample). |
| Sample Preparation | Simple dilution. | Simple dilution; mobile phase preparation can be complex. | Requires precise weighing and preparation of standardized solutions. | Simple; requires accurate weighing of sample and internal standard. |
| Cost (Instrument & Consumables) | Moderate. | High. | Low. | Very High. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for ester analysis and have been adapted for this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound, providing excellent resolution and sensitivity for volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent).[9]
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
This compound reference standard (≥99.5% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (B1210297), HPLC grade.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile or UV-active impurities. Due to the keto-enol tautomerism, peak shape can be challenging on standard reversed-phase columns.[2] The use of mixed-mode chromatography or elevated temperatures can improve peak shape.[2]
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
-
Column: Mixed-mode C18 column (e.g., Primesep), 150 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
This compound reference standard (≥99.5% purity).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Data Analysis: Purity is determined by comparing the peak area of this compound in the sample to that of a reference standard of known purity, or by area percentage calculation.
Saponification Titration
This classical chemical method determines the total ester content by measuring the amount of alkali consumed during the saponification reaction.
Instrumentation:
-
Burette (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Analytical balance
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized.
-
0.5 M Hydrochloric Acid (HCl) solution, standardized.
-
Phenolphthalein (B1677637) indicator solution.
-
Ethanol (95%), neutralized.
Procedure:
-
Accurately weigh about 2 g of this compound into a 250 mL flask.
-
Add 25.0 mL of 0.5 M ethanolic KOH solution.
-
Attach the reflux condenser and boil the mixture gently for 1 hour.
-
Allow the solution to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration using 25.0 mL of the 0.5 M ethanolic KOH solution without the sample.
Data Analysis: The saponification value (SV) and the purity of this compound can be calculated using the following formulas:
Saponification Value (mg KOH/g) = [(B - S) x M_HCl x 56.1] / W
Purity (%) = (SV_experimental / SV_theoretical) x 100
Where:
-
B = Volume of HCl used for the blank (mL)
-
S = Volume of HCl used for the sample (mL)
-
M_HCl = Molarity of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
SV_theoretical for this compound = 389.1 mg KOH/g
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for purity determination, offering high precision and direct measurement without the need for a calibration curve of the analyte.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Internal Standard (IS): A certified reference material with known purity, such as 1,3,5-trimethoxybenzene (B48636) or maleic acid. The IS should have signals that do not overlap with the analyte signals.
Procedure:
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., relaxation delay D1 ≥ 5 x T1 of the slowest relaxing proton).
Data Analysis: The purity of this compound is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
Conclusion
The choice of an analytical method for the purity determination of this compound should be guided by the specific requirements of the analysis.
-
GC-FID is a robust and reliable method for routine quality control, especially for detecting volatile impurities.
-
HPLC-UV offers high sensitivity and is suitable for analyzing non-volatile impurities, though method development may be more complex due to tautomerism.
-
Saponification Titration is a cost-effective but less specific method suitable for determining total ester content when interfering substances are not present.
-
qNMR provides the highest accuracy and precision, serving as a primary method for the certification of reference materials, but requires expensive instrumentation.
For comprehensive purity assessment, a combination of a chromatographic method (GC or HPLC) to identify and quantify individual impurities and a titration or qNMR method to determine the overall assay is often employed. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. veeprho.com [veeprho.com]
- 4. US20130018203A1 - Method for producing n-propyl acetate and method for producing allyl acetate - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing Propyl Acetoacetate
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. Propyl acetoacetate (B1235776), a key β-keto ester intermediate in various organic syntheses, presents unique analytical challenges primarily due to its existence as a mixture of keto and enol tautomers. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of reaction mixtures containing propyl acetoacetate. This comparison is supported by experimental data derived from the analysis of structurally similar compounds, offering a robust framework for method selection and development.
Challenges in the Analysis of β-Keto Esters
The primary analytical hurdle for β-keto esters like this compound is keto-enol tautomerism. In solution, these compounds exist in equilibrium between their keto and enol forms. This dynamic equilibrium can lead to poor chromatographic peak shapes, such as peak broadening or splitting, in both HPLC and GC, complicating accurate quantification.[1] Method development must therefore focus on conditions that can either favor one tautomeric form or accelerate the interconversion to a rate that is rapid on the chromatographic timescale, resulting in a single, sharp peak.
Comparative Performance Analysis: HPLC vs. GC vs. NMR
The choice of analytical technique depends on several factors including the specific goals of the analysis (e.g., quantification, impurity identification), sample matrix, and available instrumentation. Below is a summary of the key performance parameters for each technique based on the analysis of this compound and related keto-esters.
| Parameter | HPLC Analysis | GC Analysis | NMR Analysis |
| Analyte | This compound & related compounds | This compound & volatile components | All NMR-active nuclei in the sample |
| Typical Retention/Analysis Time | 4 - 10 minutes | 6 - 15 minutes | 5 - 20 minutes per sample |
| Resolution | Good to Excellent (>2.0) | Excellent (>2.0) | Not applicable (spectral dispersion) |
| Limit of Detection (LOD) | ~ 5-20 ng/mL (UV) | ~ 1-10 ng/mL (FID), <1 ng/mL (MS) | ~ 0.01-0.1% (relative concentration) |
| Primary Applications | Quantification of starting materials, products, and non-volatile impurities. | Quantification of volatile components, residual solvents, and thermally stable byproducts. | Structural elucidation, determination of tautomeric ratio, and quantification of major components. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile species. | High resolution and sensitivity, especially with MS detection. | Non-destructive, provides detailed structural information, and requires minimal sample preparation. |
| Key Limitations | Keto-enol tautomerism can affect peak shape; requires suitable chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to spectral overlap. |
Experimental Protocols
Detailed methodologies for the analysis of reaction mixtures containing this compound are outlined below. These protocols are based on established methods for similar compounds and serve as a strong starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from the analysis of a similar keto-ester and is suitable for the quantitative analysis of this compound in reaction mixtures.[1]
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Software: OpenLab CDS or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile (B52724):Water (Isocratic). To address tautomerism, consider adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) or increasing the column temperature.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (this compound has a UV absorbance in this region).
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for the analysis of propyl acetate (B1210297) and other volatile esters.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.
-
Software: MassHunter or equivalent.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the reaction mixture in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
If polar impurities are present, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape. For this compound itself, derivatization is typically not required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both qualitative and quantitative analysis of reaction mixtures containing this compound, particularly for determining the keto-enol ratio.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
Experimental Parameters:
-
Solvent: CDCl₃ (or other deuterated solvent compatible with the reaction mixture).
-
Pulse Program: Standard single pulse experiment (zg30).
-
Relaxation Delay (d1): 5 times the longest T1 of the nuclei of interest (typically 5-10 seconds for quantitative analysis).
-
Number of Scans: 16 or more for good signal-to-noise, depending on the sample concentration.
-
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a known volume of deuterated solvent.
-
For quantitative analysis, add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
Visualizing Analytical Workflows
To better understand the logical flow of each analytical process, the following diagrams have been generated.
References
Navigating the Analysis of Propyl Acetoacetate Synthesis: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise identification and quantification of products from chemical syntheses are paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of propyl acetoacetate (B1235776) synthesis, offering detailed experimental protocols and performance data to inform methods selection.
The synthesis of propyl acetoacetate, commonly achieved through the transesterification of ethyl acetoacetate with propanol (B110389), yields a reaction mixture that requires robust analytical methods to ensure product purity and reaction efficiency. While GC-MS is a powerful and widely used technique for this purpose, Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) present viable alternatives, each with distinct advantages and limitations.
Performance Comparison of Analytical Methods
The choice of analytical technique hinges on various factors, including sensitivity, selectivity, speed, and the quantitative data required. Below is a comparative summary of GC-MS, NMR, and HPLC for the analysis of this compound synthesis products.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Separation based on differential partitioning between a mobile and stationary phase. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 10 µg/L[1] | ~2 µg/mL[1] | 10 - 100 µg/L |
| Limit of Quantitation (LOQ) | 0.02 - 30 µg/L[1] | Varies, typically in the low µg/mL range | 30 - 300 µg/L |
| Precision (%RSD) | < 5% | < 3% | < 5% |
| Analysis Time | ~15-30 minutes per sample | ~5-15 minutes per sample | ~10-20 minutes per sample |
| Strengths | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds, provides structural information from mass spectra. | Non-destructive, provides detailed structural information, highly quantitative without the need for identical standards. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Limitations | Requires volatile and thermally stable analytes (or derivatization), potential for matrix interference. | Lower sensitivity compared to MS, can have complex spectra for mixtures. | Lower resolution for volatile compounds compared to GC, may require chromophores for UV detection. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the procedures for the synthesis of this compound and its subsequent analysis by GC-MS.
Synthesis of this compound via Transesterification
This protocol describes a common method for the synthesis of this compound from ethyl acetoacetate and propanol using an acid catalyst.
Materials:
-
Ethyl acetoacetate
-
n-Propanol
-
Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., boric acid)[2]
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate and an excess of n-propanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by taking small aliquots for GC-MS analysis.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the excess propanol and any remaining ethyl acetate (B1210297) under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation.
GC-MS Method for Product Identification and Quantification
This section provides a detailed protocol for the analysis of the this compound synthesis reaction mixture using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: A mid-polar column such as a DB-225-MS (30 m x 0.32 mm x 0.25 µm) or a Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.[3]
GC Parameters:
-
Injector Temperature: 250 °C[4]
-
Injection Mode: Split (e.g., 50:1 ratio) to handle the potentially high concentrations of reactants and products.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.[4]
-
Hold at 240 °C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If quantitative analysis is required, add an internal standard (e.g., a compound with similar chemical properties but a different retention time, such as undecane) of a known concentration to the diluted sample.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Expected Byproducts: The primary components to monitor in the reaction mixture are:
-
This compound (product)
-
Ethyl acetoacetate (unreacted starting material)
-
n-Propanol (unreacted starting material)
-
Ethanol (byproduct of transesterification)
Under certain conditions, side reactions such as the self-condensation of acetoacetate can occur, leading to the formation of dehydroacetic acid and other related compounds. The GC-MS method should be capable of separating and identifying these potential impurities.
Visualization of Experimental Workflow and Product Identification
To further clarify the experimental process, the following diagrams illustrate the workflow for GC-MS analysis and the logical steps involved in product identification.
References
Navigating the Tautomeric Landscape: A Comparative Guide to the Validation of Propyl Acetoacetate-Derived Compounds by NMR Spectroscopy
For researchers, scientists, and drug development professionals working with propyl acetoacetate (B1235776) and its derivatives, accurate structural validation and purity assessment are paramount. These β-keto esters are valuable building blocks in organic synthesis, but their inherent keto-enol tautomerism presents a unique analytical challenge. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive validation of these compounds. We present supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate analytical strategy.
The Power of NMR in Unraveling Tautomerism
NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of propyl acetoacetate and its derivatives.[1] Its key advantage lies in its ability to directly observe and quantify both the keto and enol tautomers in solution, as the interconversion between these forms is often slow on the NMR timescale.[1]
This compound exists as an equilibrium mixture of its keto and enol forms. This dynamic equilibrium can complicate analytical data from other techniques, potentially leading to peak broadening or the appearance of multiple signals for a single compound.[1]
1D NMR Spectroscopy: ¹H and ¹³C NMR
Proton (¹H) NMR provides distinct signals for both the keto and enol forms of this compound, allowing for their identification and the determination of their relative concentrations by integrating the respective signals.
Carbon-13 (¹³C) NMR complements the proton data by providing detailed information about the carbon skeleton of both tautomers. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Tautomers in CDCl₃
| Keto Tautomer | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Assignment |
| O-CH₂-CH₂-CH₃ | 4.08 | t | 2H | 66.5 | O-C H₂-CH₂-CH₃ |
| O-CH₂-C H₂-CH₃ | 1.67 | sextet | 2H | 22.0 | O-CH₂-C H₂-CH₃ |
| O-CH₂-CH₂-C H₃ | 0.94 | t | 3H | 10.4 | O-CH₂-CH₂-C H₃ |
| CO-CH₂-CO | 3.45 | s | 2H | 50.0 | C O-CH₂-CO |
| CH₃-CO | 2.25 | s | 3H | 30.1 | C H₃-CO |
| C O-CH₂-CO | - | - | - | 201.0 | C O-CH₂-CO |
| O=C -O | - | - | - | 167.2 | O=C -O |
| Enol Tautomer | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Assignment |
| O-CH₂-CH₂-CH₃ | 4.15 | t | 2H | 65.0 | O-C H₂-CH₂-CH₃ |
| O-CH₂-C H₂-CH₃ | 1.69 | sextet | 2H | 22.1 | O-CH₂-C H₂-CH₃ |
| O-CH₂-CH₂-C H₃ | 0.96 | t | 3H | 10.5 | O-CH₂-CH₂-C H₃ |
| =CH- | 5.05 | s | 1H | 85.0 | =C H- |
| CH₃-C= | 1.95 | s | 3H | 19.5 | C H₃-C= |
| =C-OH | 12.05 | br s | 1H | 175.0 | =C -OH |
| O=C -O | - | - | - | 172.0 | O=C -O |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The integration values reflect the relative number of protons.
2D NMR Spectroscopy: Confirming Connectivity
For more complex derivatives of this compound, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous structure elucidation.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
Quantitative Analysis by NMR (qNMR)
Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound and its derivatives without the need for a specific reference standard of the analyte itself.[2] By comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the target compound can be accurately determined.
Alternative Analytical Techniques: A Comparative Overview
While NMR provides unparalleled structural detail, other techniques like HPLC and GC-MS are widely used for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating components in a mixture and quantifying them. However, the keto-enol tautomerism of β-keto esters can lead to poor peak shapes in reverse-phase HPLC.[3] This issue can often be mitigated by adjusting the mobile phase pH or temperature to favor one tautomer or to accelerate the interconversion.
Table 2: Comparison of Analytical Techniques for the Validation of this compound-Derived Compounds
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Information | Detailed 3D structure, conformation, dynamics, and quantification of tautomers. | Separation of mixture components, quantification, and purity assessment. | Separation of volatile components, molecular weight determination, and structural information from fragmentation. |
| Sample Preparation | Minimal, non-destructive. | More complex, may require filtration and specific mobile phases. | Requires volatile and thermally stable samples; derivatization may be necessary. |
| Analysis Time | Slower (minutes to hours per sample). | Faster (minutes per sample). | Faster (minutes per sample). |
| Quantification | Inherently quantitative (qNMR is a primary ratio method). | Requires calibration with a reference standard. | Can be quantitative with a calibration curve and internal standard. |
| Handling of Tautomers | Directly observes and quantifies both forms. | Can be problematic, leading to poor peak shape; method optimization is required. | Typically analyzes the more volatile enol form, or fragmentation may be complex. |
| Structural Information | Excellent, provides detailed connectivity. | Limited to retention time and UV-Vis spectra (with DAD). | Provides molecular weight and fragmentation patterns that aid in identification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile compounds. This compound is amenable to GC-MS analysis, where it typically shows a clear molecular ion peak and a characteristic fragmentation pattern that can be used for identification.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation (Qualitative and 2D NMR): Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Sample Preparation (qNMR): Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.[4] Dissolve the mixture in a precise volume of a deuterated solvent and transfer to an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery for accurate integration.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Quantification: Prepare a calibration curve using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometry: Acquire mass spectra over a range of m/z 40-400.
Visualizing the Workflow
NMR Structural Elucidation Workflow
Analytical Technique Selection Logic
Conclusion
For the comprehensive validation of this compound and its derivatives, NMR spectroscopy is the most informative technique, providing unequivocal structural elucidation and direct quantification of tautomers. While HPLC and GC-MS are powerful tools for routine purity analysis and screening for volatile impurities, they require careful method development to address the challenges posed by tautomerism. A multi-technique approach is often the most robust strategy, leveraging the strengths of each method to ensure the quality and integrity of these important chemical entities in research and development.
References
A Comparative Guide to Alternative Reagents for Propyl Acetoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propyl acetoacetate (B1235776) is a key β-keto ester utilized in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. However, the choice of the β-keto ester can significantly influence reaction yields, kinetics, and the properties of the resulting molecule. This guide provides an objective comparison of common alternatives to propyl acetoacetate, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic goals. The focus will be on three cornerstone reactions in heterocyclic chemistry: the Biginelli Reaction, the Hantzsch Pyridine (B92270) Synthesis, and the Knorr Pyrrole (B145914) Synthesis.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are prevalent in calcium channel blockers and other therapeutic agents.[3] The ester group of the acetoacetate is a critical determinant of reaction efficiency, primarily due to steric effects.
Comparative Performance of Alkyl Acetoacetates
Experimental data from solvent- and catalyst-free Biginelli reactions demonstrate a clear trend in yield related to the steric bulk of the alkyl group in the acetoacetate reagent. While this compound is a viable option, other commercially available alternatives such as methyl, ethyl, isopropyl, and tert-butyl acetoacetate offer a range of reactivities.
Generally, less sterically hindered esters like methyl and ethyl acetoacetate provide higher yields. As the steric bulk increases (isopropyl, tert-butyl), the reactivity of the β-keto ester decreases, leading to a significant drop in product yield.[4]
Data Presentation: Biginelli Reaction Yields
The following table summarizes the yields of DHPMs synthesized from pentanal, urea, and various alkyl acetoacetates under solvent-free and catalyst-free conditions at 110°C.
| β-Keto Ester | R Group | Reaction Time (h) | Yield (%) |
| Methyl Acetoacetate | -CH₃ | 1 | 69 |
| Ethyl Acetoacetate | -CH₂CH₃ | 1 | 68 |
| Isothis compound | -CH(CH₃)₂ | 2 | 51 |
| tert-Butyl Acetoacetate | -C(CH₃)₃ | 3 | 33 |
Data sourced from a study on solvent-free Biginelli reactions.
Experimental Protocol: General Procedure for Biginelli Reaction
This protocol describes a general, solvent-free synthesis of 4-alkyl-3,4-dihydropyrimidin-2(1H)-ones.
-
Reactant Mixture : In a round-bottom flask, combine the aliphatic aldehyde (1.0 mmol), urea (2.0 mmol), and the selected alkyl acetoacetate (e.g., methyl, ethyl, or this compound) (1.0 mmol).
-
Reaction Conditions : Heat the mixture with stirring at 110°C.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times may vary from 1 to 3 hours depending on the substrates.
-
Work-up : After completion, cool the reaction mixture to room temperature.
-
Purification : Purify the resulting solid product by recrystallization from a suitable solvent, such as ethanol (B145695), to obtain the pure dihydropyrimidinone.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to prepare dihydropyridines (DHPs), which can then be oxidized to form the corresponding pyridine ring.[5][6] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[7] DHPs are core structures in drugs such as nifedipine (B1678770) and amlodipine.[5]
Comparative Performance of Methyl vs. Ethyl Acetoacetate
In the Hantzsch synthesis, both methyl and ethyl acetoacetate are highly effective alternatives to this compound and generally provide excellent yields. The choice between them often comes down to cost, availability, or specific solubility requirements. Experimental data shows that ethyl acetoacetate may offer slightly higher yields across a range of aromatic aldehydes.[8]
Data Presentation: Hantzsch Synthesis Yields
The table below compares the yields for the synthesis of various 1,4-dihydropyridine (B1200194) derivatives using either methyl or ethyl acetoacetate in a one-pot reaction with an aromatic aldehyde and ammonium acetate under solvent-free conditions at 80°C.
| Aldehyde | R¹ in β-Keto Ester | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Methyl | Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.0 | 92 |
| Benzaldehyde | Ethyl | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.0 | 95 |
| 4-Chlorobenzaldehyde | Methyl | Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.5 | 90 |
| 4-Chlorobenzaldehyde | Ethyl | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.5 | 94 |
| 4-Methylbenzaldehyde | Methyl | Dimethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1.0 | 93 |
| 4-Methylbenzaldehyde | Ethyl | Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1.0 | 96 |
| 4-Nitrobenzaldehyde | Methyl | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2.0 | 88 |
| 4-Nitrobenzaldehyde | Ethyl | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2.0 | 92 |
Data adapted from comparative studies on Hantzsch synthesis.[8]
Experimental Protocol: General Procedure for Hantzsch Pyridine Synthesis
This protocol outlines a general solvent-free synthesis of 1,4-dihydropyridines.[9]
-
Reactant Mixture : Combine the aldehyde (1 mmol), the β-keto ester (e.g., ethyl or methyl acetoacetate) (2 mmol), and ammonium acetate (1.5 mmol) in a round-bottom flask. A catalyst (e.g., 0.04 g/mmol ) may be added if required by the specific procedure.[9]
-
Reaction Conditions : Stir the mixture at 80°C.
-
Monitoring : Monitor the reaction by TLC. The mixture will typically turn from colorless to yellow or orange.[9][10]
-
Work-up : Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Purification : Add ethanol and collect the precipitated solid product by filtration. The crude product can be further purified by recrystallization from ethanol.[8]
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a widely used reaction that produces substituted pyrroles from the condensation of an α-amino-ketone and a β-dicarbonyl compound, such as a β-keto ester.[11] Pyrroles are fundamental heterocyclic structures in natural products and pharmaceuticals, including heme and certain statin drugs.
Alternative Reagents and Performance
The Knorr synthesis is versatile and accommodates a range of β-dicarbonyl compounds beyond simple alkyl acetoacetates.
-
Alkyl Acetoacetates : Ethyl acetoacetate is the classic reagent.[11] Benzyl and tert-butyl acetoacetates also perform well, with the tert-butyl ester reported to give very high yields (approaching 80%) under controlled temperatures.
-
β-Diketones : Acetylacetone (2,4-pentanedione) can be used in place of a β-keto ester, leading to the formation of acetyl-substituted pyrroles.[11]
-
β-Keto Amides : N,N-Dialkyl acetoacetamides have been shown to produce pyrroles in yields comparable to their ester counterparts (around 45%).[11]
While direct side-by-side quantitative comparisons are less common in the literature for a wide range of esters, typical yields for the Knorr synthesis are generally reported to be good to excellent, often in the 60-80% range.[12]
Experimental Protocol: General Procedure for Knorr Pyrrole Synthesis
This protocol describes the original Knorr synthesis, where the requisite α-amino-ketone is generated in situ from an oxime.[11]
-
Preparation of α-Oximinoacetoacetate : Dissolve the β-keto ester (e.g., ethyl acetoacetate, 1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath. Slowly add an aqueous solution of sodium nitrite (B80452) (1.0 equivalent) while keeping the temperature below 10°C to form the α-oximinoacetoacetate.
-
Reduction and Cyclization : To a separate flask containing a stirred solution of a second equivalent of the β-keto ester (1.0 equivalent) in glacial acetic acid, gradually add zinc dust.
-
Condensation : Slowly add the α-oximinoacetoacetate solution from step 1 to the zinc/β-keto ester mixture. The reaction is exothermic and may require cooling to maintain control.
-
Work-up : After the reaction is complete, pour the mixture into water and ice.
-
Purification : Collect the precipitated crude pyrrole product by filtration, wash thoroughly with water, and purify by recrystallization.
Visualizing Workflows and Relationships
Experimental Workflow for the Biginelli Reaction
The following diagram illustrates a typical workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.
Caption: General experimental workflow for the Biginelli reaction.
Comparison of Alkyl Acetoacetate Alternatives
This diagram illustrates the relationship between the structure of the alkyl acetoacetate and its performance in reactions like the Biginelli synthesis.
Caption: Impact of ester group on reactivity and yield.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 10. cem.de [cem.de]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Cost-benefit analysis of using propyl acetoacetate in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, the choice of building blocks is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and final product purity. Propyl acetoacetate (B1235776), a versatile β-keto ester, presents itself as a viable synthon in various chemical transformations. This guide provides a comprehensive cost-benefit analysis of utilizing propyl acetoacetate in industrial-scale synthesis, offering a direct comparison with its commonly used alternatives: ethyl acetoacetate and tert-butyl acetoacetate. The following sections delve into a quantitative comparison of their synthesis, present detailed experimental protocols for their large-scale production, and visualize the underlying chemical pathways.
Performance and Cost Comparison
The selection of an appropriate β-keto ester for large-scale synthesis hinges on a careful evaluation of several key metrics: manufacturing cost, achievable yield, and final product purity. The following table summarizes these parameters for this compound and its primary alternatives.
| Feature | This compound | Ethyl Acetoacetate | tert-Butyl Acetoacetate |
| Typical Large-Scale Yield | 85-95% | 75-85% | 90-95% |
| Achievable Purity | >98% | >99% | >99% |
| Relative Manufacturing Cost | Moderate | Low | High |
| Key Synthesis Routes | Transesterification of ethyl acetoacetate; Reaction of diketene (B1670635) with propanol | Claisen condensation of ethyl acetate (B1210297); Reaction of diketene with ethanol (B145695) | Reaction of diketene with tert-butanol (B103910) |
| Primary Applications | Synthesis of pharmaceuticals, agrochemicals, and pigments | Widely used in the synthesis of APIs, fragrances, and dyes | Employed in syntheses where thermal decomposition of the ester is desired |
Experimental Protocols for Large-Scale Synthesis
Detailed and robust experimental protocols are paramount for the successful and efficient large-scale production of these β-keto esters. Below are representative procedures for the industrial synthesis of this compound, ethyl acetoacetate, and tert-butyl acetoacetate.
This compound via Transesterification of Ethyl Acetoacetate
This process involves the exchange of the ethyl group in ethyl acetoacetate with a propyl group from propanol.
Methodology:
-
Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a distillation column, a condenser, and a receiver is charged with ethyl acetoacetate and an excess of n-propanol.
-
Catalyst Addition: A catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin, is added to the mixture.
-
Reaction: The mixture is heated to reflux. The ethanol formed during the reaction is continuously removed as an azeotrope with n-propanol, driving the equilibrium towards the formation of this compound.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of ethyl acetoacetate.
-
Work-up and Purification: Upon completion, the excess n-propanol is removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation to achieve the desired purity.
Ethyl Acetoacetate via Claisen Condensation
A classic and widely used industrial method for synthesizing ethyl acetoacetate.[1][2]
Methodology:
-
Base Preparation: Sodium ethoxide is prepared in a separate reactor by reacting sodium metal with absolute ethanol.
-
Condensation Reaction: Ethyl acetate is slowly added to the sodium ethoxide suspension in an inert solvent like toluene (B28343) at a controlled temperature. The reaction is exothermic and requires cooling to maintain the desired temperature.
-
Neutralization and Extraction: After the reaction is complete, the mixture is cooled and neutralized with an acid, typically acetic acid or sulfuric acid. The aqueous layer is separated, and the organic layer containing the crude ethyl acetoacetate is washed with water and brine.
-
Purification: The solvent and any unreacted ethyl acetate are removed by distillation. The resulting crude ethyl acetoacetate is then purified by vacuum distillation.
tert-Butyl Acetoacetate from Diketene and tert-Butanol
This method is favored for its high yield and selectivity.
Methodology:
-
Reactor Charging: A reactor is charged with tert-butanol and a catalytic amount of a base, such as triethylamine (B128534) or sodium acetate.
-
Diketene Addition: The mixture is heated, and diketene is added dropwise at a rate that maintains the reaction temperature within a specified range.
-
Reaction Completion: After the addition of diketene is complete, the reaction mixture is stirred for a period to ensure complete conversion.
-
Purification: The crude tert-butyl acetoacetate is purified by vacuum distillation to remove the catalyst and any byproducts.
Synthesis Pathways and Process Flow
To visually represent the logical flow of the synthesis processes and the relationships between reactants and products, the following diagrams are provided in the DOT language.
Caption: Transesterification route to this compound.
Caption: Claisen condensation for Ethyl Acetoacetate.
Caption: Synthesis of tert-Butyl Acetoacetate from Diketene.
Cost-Benefit Analysis and Recommendations
This compound: This β-keto ester offers a good balance between manufacturing cost and yield. Its synthesis via transesterification is a relatively straightforward process, and the starting materials are readily available. The moderate cost makes it an attractive option for applications where the slightly higher cost compared to ethyl acetoacetate is justifiable by specific performance requirements of the final product.
Ethyl Acetoacetate: As the most established and widely used of the three, ethyl acetoacetate benefits from mature and highly optimized production processes, resulting in the lowest manufacturing cost.[1][2] Its lower cost makes it the default choice for many applications where the ethyl ester functionality is suitable. However, its synthesis via Claisen condensation can be more complex to control on a large scale compared to the diketene route.
tert-Butyl Acetoacetate: This ester boasts the highest yields in its synthesis from diketene. The tert-butyl group can be advantageous in certain synthetic strategies, particularly when subsequent cleavage of the ester group is required under mild acidic conditions. However, the higher cost of tert-butanol and the specialized handling required for diketene contribute to its higher manufacturing cost, limiting its use to applications where its unique properties are essential.
The choice between this compound, ethyl acetoacetate, and tert-butyl acetoacetate for large-scale synthesis is a nuanced decision that requires careful consideration of economic and chemical factors.
-
For cost-sensitive applications where the ethyl ester is functionally acceptable, ethyl acetoacetate remains the most economical choice.
-
This compound emerges as a strong contender when a balance between cost and specific performance attributes is needed, offering a compromise between the low cost of the ethyl ester and the unique reactivity of the tert-butyl ester.
-
tert-Butyl acetoacetate is the preferred option for syntheses that specifically leverage the lability of the tert-butyl group, despite its higher cost.
Researchers and drug development professionals should carefully evaluate the specific requirements of their synthetic route, including downstream processing and desired product specifications, to make an informed decision that optimizes both the chemical and economic outcomes of their large-scale synthesis endeavors.
References
A Spectroscopic Comparison of Propyl Acetoacetate Tautomers: A Guide for Researchers
Propyl acetoacetate (B1235776), like other β-keto esters, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical consideration in drug development and chemical synthesis, as the reactivity, polarity, and hydrogen bonding capabilities of each tautomer differ significantly. This guide provides a comprehensive spectroscopic comparison of the keto and enol forms of propyl acetoacetate, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. For comparative context, data for the closely related and extensively studied ethyl acetoacetate is also presented.
Tautomeric Equilibrium of this compound
The chemical equilibrium between the keto and enol tautomers of this compound is influenced by factors such as solvent polarity, temperature, and concentration. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, while the more polar keto form can be favored in polar solvents.
Caption: The equilibrium between the keto and enol tautomers of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the keto and enol tautomers of this compound, with ethyl acetoacetate provided as a reference. The data for this compound has been assigned based on established trends for β-keto esters and comparison with ethyl acetoacetate.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for quantifying the ratio of tautomers in solution. The chemical shifts of protons in the keto and enol forms are distinct, allowing for their individual integration and the calculation of the equilibrium constant.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Keto) | This compound (Enol) | Ethyl Acetoacetate (Keto)[1] | Ethyl Acetoacetate (Enol)[1] |
| CH₃ (acetyl) | ~2.25 (s) | ~1.98 (s) | 2.21 (s) | 1.94 (s) |
| CH₂ (methylene) | ~3.45 (s) | - | 3.48 (s) | - |
| =CH (vinylic) | - | ~5.00 (s) | - | 5.03 (s) |
| O-CH₂- | ~4.05 (t) | ~4.10 (t) | 4.14 (q) | 4.14 (q) |
| -CH₂- (propyl) | ~1.65 (m) | ~1.65 (m) | - | - |
| CH₃ (propyl/ethyl) | ~0.95 (t) | ~0.95 (t) | 1.24 (t) | 1.24 (t) |
| OH (enolic) | - | ~12.1 (s, broad) | - | ~12.1 (s, broad) |
Note: Chemical shifts for this compound are estimated based on spectral data and analogy to ethyl acetoacetate.
¹³C NMR Spectroscopy
Carbon-13 NMR provides further structural confirmation, with distinct chemical shifts for the carbonyl, enolic, and aliphatic carbons in each tautomer.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Keto) | This compound (Enol) | Ethyl Acetoacetate (Keto) | Ethyl Acetoacetate (Enol) |
| C=O (keto) | ~202.0 | - | ~202.5 | - |
| C=O (ester) | ~167.5 | ~172.0 | ~167.5 | ~172.0 |
| =C-O (enolic) | - | ~177.0 | - | ~177.0 |
| =CH (enolic) | - | ~89.0 | - | ~89.0 |
| CH₂ (methylene) | ~50.0 | - | ~50.0 | - |
| CH₃ (acetyl) | ~30.0 | ~20.0 | ~30.0 | ~20.0 |
| O-CH₂- | ~66.5 | ~60.0 | ~61.0 | ~60.0 |
| -CH₂- (propyl) | ~22.0 | ~22.0 | - | - |
| CH₃ (propyl/ethyl) | ~10.5 | ~10.5 | ~14.0 | ~14.0 |
Note: Chemical shifts for this compound are estimated based on spectral data and analogy to ethyl acetoacetate.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic carbonyl and double bond stretching vibrations of each tautomer.
Table 3: Key IR Absorption Frequencies (cm⁻¹) in neat liquid or CCl₄ solution
| Vibrational Mode | Keto Tautomer | Enol Tautomer | Reference Compound (Ethyl Acetoacetate)[2][3] |
| C=O Stretch (ester) | ~1745 | ~1650 | 1744 |
| C=O Stretch (keto) | ~1720 | - | 1719 |
| C=C Stretch (enol) | - | ~1620 | ~1650 |
| O-H Stretch (intramolecular H-bond) | - | 3200-2400 (broad) | 3200-2400 (broad) |
UV-Vis Spectroscopy
UV-Vis spectroscopy can distinguish between the tautomers based on their electronic transitions. The conjugated system of the enol form results in a characteristic absorption at a longer wavelength compared to the keto form.[4]
Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm)
| Tautomer | Typical Solvent | λₘₐₓ (nm) | Reference Compound (Ethyl Acetoacetate)[2] |
| Keto | Polar (e.g., Acetonitrile) | ~245 | ~245 |
| Enol | Non-polar (e.g., Hexane) | ~280-290 | ~285 |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis of this compound tautomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration of approximately 5-10% (v/v).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K (or as required for variable temperature studies).
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio for the less abundant tautomer. Use a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration.
-
¹³C NMR: Acquire proton-decoupled spectra. A sufficient number of scans and an appropriate relaxation delay are necessary for quantitative analysis.
-
-
Data Analysis:
-
Assign peaks to the keto and enol forms based on their characteristic chemical shifts.
-
Integrate the well-resolved signals corresponding to each tautomer (e.g., the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form in ¹H NMR).
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat analysis, a drop of this compound can be placed between two NaCl or KBr plates. For solution analysis, prepare a ~5% (v/v) solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic C=O stretching bands for the keto form (~1745 and ~1720 cm⁻¹) and the C=O and C=C stretching bands for the enol form (~1650 and ~1620 cm⁻¹).
-
The relative intensities of these bands can provide a qualitative measure of the tautomeric ratio.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in the desired solvent (e.g., hexane, acetonitrile, ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
-
Instrument Parameters:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λₘₐₓ values for the keto and enol tautomers.
-
By analyzing the spectra in solvents that favor one tautomer over the other, the individual absorption profiles can be estimated.
-
Logical Workflow for Tautomer Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound tautomers.
Caption: Workflow for the spectroscopic analysis of this compound tautomers.
This guide provides a foundational understanding of the spectroscopic differences between the keto and enol tautomers of this compound. By employing the outlined experimental protocols and referencing the provided data, researchers can effectively characterize and quantify this important chemical equilibrium in their own studies.
References
Comparative Analysis of Propyl Acetoacetate Conversion Rates: A Guide for Researchers
For professionals in chemical synthesis and drug development, optimizing reaction yields is a critical objective. This guide provides a quantitative comparison of various methods for the synthesis and conversion of propyl acetoacetate (B1235776), a key intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] The data presented is compiled from multiple studies to offer a clear overview of the efficacy of different catalytic systems and reaction conditions.
Quantitative Comparison of Conversion Rates
The following table summarizes the reported yields for different synthetic routes leading to propyl acetoacetate. These methods primarily involve the transesterification of other acetoacetate esters or direct synthesis from starting materials.
| Reaction Method | Reactants | Catalyst / Key Conditions | Conversion Yield (%) |
| Direct Synthesis | Propan-1-ol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | 135 °C, 3 hours | 98.0%[1] |
| Transesterification | Propan-1-ol, Butyl acetoacetate | N-Bromosuccinimide in toluene, 90 - 100 °C, 3 hours | 94.0%[1] |
| Transesterification | Propan-1-ol, Methyl acetoacetate | Not specified in detail | 94.0%[1] |
| Transesterification | Ethyl acetoacetate, Various primary/secondary alcohols | Silica-supported Boric Acid (SiO₂–H₃BO₃), Solvent-free | 87 - 95%[3] |
| Transesterification | Ethyl acetoacetate, Benzyl alcohol | Boric Acid | 97%[4] |
| Transesterification | Ethyl acetoacetate, Various alcohols | Catalyst-free, with molecular sieves to shift equilibrium | High yields reported[5] |
Featured Experimental Protocols
Below are detailed methodologies for key reactions, providing a framework for replication and further optimization in a laboratory setting.
Protocol 1: Direct Synthesis from 2,2,6-trimethyl-4H-1,3-dioxin-4-one
This protocol outlines a high-yield direct synthesis method.
Materials:
-
Propan-1-ol
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
Reaction vessel equipped with a reflux condenser and temperature control
-
Heating mantle or oil bath
Procedure:
-
Combine propan-1-ol and 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the reaction vessel. The molar ratio should be optimized based on preliminary small-scale experiments, though a slight excess of the alcohol is common.
-
Heat the reaction mixture to 135 °C.[1]
-
Maintain the temperature and allow the reaction to proceed for 3 hours under constant stirring.[1]
-
After 3 hours, cool the mixture to room temperature.
-
Purify the product using vacuum distillation to remove unreacted starting materials and any byproducts, collecting the fraction corresponding to the boiling point of this compound (approx. 193 °C at atmospheric pressure).[1]
-
Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Transesterification of Ethyl Acetoacetate using a Heterogeneous Catalyst
This procedure describes a solvent-free approach using a recyclable catalyst, reflecting green chemistry principles.[3]
Materials:
-
Ethyl acetoacetate
-
Propan-1-ol
-
Silica-supported Boric Acid (SiO₂–H₃BO₃) catalyst
-
Round-bottom flask with a reflux condenser
-
Heating and stirring apparatus
Procedure:
-
Add ethyl acetoacetate, propan-1-ol (typically in a molar excess to drive the equilibrium), and the silica-supported boric acid catalyst to the round-bottom flask.
-
Heat the mixture under reflux with vigorous stirring. The optimal temperature will depend on the boiling point of the alcohol and ester.
-
Monitor the reaction progress by taking small aliquots and analyzing them via GC or Thin Layer Chromatography (TLC).
-
Once the reaction reaches completion (typically indicated by the consumption of ethyl acetoacetate), cool the mixture.
-
Separate the solid, heterogeneous catalyst by filtration. The catalyst can be washed, dried, and reused.[4]
-
Remove the excess propan-1-ol and the ethanol (B145695) byproduct via distillation.
-
Further purify the resulting this compound by vacuum distillation.
-
Confirm the product identity and purity using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Process Visualization
To further clarify the experimental steps, the following diagrams illustrate a typical workflow and the underlying reaction mechanism.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 1779-60-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Characterization of Impurities in Commercial Propyl Acetoacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. Propyl acetoacetate (B1235776), a key building block in the synthesis of many pharmaceutical compounds, is no exception. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. This guide provides a comparative overview of the analytical methodologies used to characterize impurities in commercial propyl acetoacetate and presents a framework for comparing the purity of the product from different sources.
The primary analytical challenge in the characterization of β-keto esters like this compound is the presence of keto-enol tautomerism.[1] This equilibrium between the keto and enol forms can lead to peak broadening and the appearance of multiple signals for a single compound in chromatographic and spectroscopic analyses.[1] Understanding and controlling this phenomenon is crucial for accurate impurity profiling.
Comparison of Analytical Methods for Impurity Profiling
Several analytical techniques are employed to identify and quantify impurities in this compound. The choice of method depends on the type of impurity being targeted, including related substances from synthesis, degradation products, and residual solvents.[2]
| Analytical Technique | Common Impurities Detected | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic compounds, residual solvents (e.g., propanol, acetic acid), and synthesis byproducts. | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for identification. | May require derivatization for polar compounds. High temperatures can cause degradation of thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, related substances (e.g., other acetoacetate esters), and degradation products. | Versatile for a wide range of compounds. Amenable to various detection methods (UV, MS). | Keto-enol tautomerism can cause poor peak shape; specialized columns or mobile phase conditions may be required.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural isomers, and quantification of both major components and impurities without the need for reference standards for every impurity. | Provides unambiguous structural elucidation. Allows for direct observation and quantification of keto and enol tautomers. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. |
Hypothetical Impurity Profile of Commercial this compound
The following table presents a hypothetical comparison of impurity profiles for this compound from three different commercial suppliers. The data is representative of the types and levels of impurities that could be expected. Actual values will vary by supplier and batch.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Method of Analysis |
| Propyl Acetate | 0.15 | 0.25 | 0.10 | GC-MS |
| Acetic Acid | 0.05 | 0.10 | 0.08 | GC-MS, HPLC |
| Propanol | 0.10 | 0.15 | 0.12 | GC-MS |
| Di-propyl Acetoacetate | Not Detected | 0.05 | Not Detected | HPLC-MS |
| Unknown Impurity 1 (High MW) | 0.02 | 0.03 | 0.01 | HPLC-MS |
| Total Impurities | 0.32 | 0.58 | 0.31 | |
| Purity (by subtraction) | 99.68 | 99.42 | 99.69 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity analysis. Below are representative protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This method is suitable for the identification and quantification of residual solvents and volatile byproducts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane.
High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities
This protocol is designed to separate and quantify non-volatile synthesis-related impurities and degradation products. To address the challenge of keto-enol tautomerism, a mixed-mode column or careful mobile phase optimization is recommended.[1]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector or coupled to a mass spectrometer.
-
Column: Mixed-mode C18/ion-exchange column (e.g., Primesep) or a standard C18 column with mobile phase additives.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR is a powerful tool for identifying and quantifying impurities, often without the need for specific reference standards.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: For identification and quantification of impurities. A longer relaxation delay (e.g., 5 seconds) is crucial for accurate integration.
-
¹³C NMR: For structural confirmation of the main component and impurities.
-
2D NMR (COSY, HSQC): To aid in the structural elucidation of unknown impurities.
-
-
Sample Preparation: Prepare a solution of approximately 50 mg of this compound in 0.7 mL of CDCl3.
Workflow for Impurity Characterization
The logical flow for a comprehensive characterization of impurities in commercial this compound is depicted below.
Caption: Experimental workflow for the characterization of impurities.
By employing a multi-technique approach as outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of the impurity profile of commercial this compound, enabling informed decisions in supplier selection and ensuring the quality and safety of their final products.
References
Propyl Acetoacetate: A Comparative Performance Analysis Against Other β-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propyl Acetoacetate's Performance with Supporting Experimental Data.
In the landscape of organic synthesis and drug development, β-dicarbonyl compounds are indispensable intermediates, valued for their versatile reactivity. This guide provides a comprehensive comparison of propyl acetoacetate (B1235776) against other common β-dicarbonyl compounds, such as ethyl acetoacetate and acetylacetone. By examining their physicochemical properties and performance in key chemical transformations, this document aims to equip researchers with the data necessary to make informed decisions in experimental design and process development.
Physicochemical Properties: A Foundation for Reactivity
The performance of a β-dicarbonyl compound is intrinsically linked to its physical and chemical properties. The acidity of the α-proton, dictated by the pKa, and the equilibrium between keto and enol tautomers are particularly crucial in determining nucleophilicity and reaction pathways.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (predicted) |
| This compound | C₇H₁₂O₃ | 144.17 | 193 - 194 | 0.996 - 1.01 | ~10.69 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.029 | ~11 |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 169 - 170 | 1.076 | - |
| Acetylacetone | C₅H₈O₂ | 100.12 | 140.4 | 0.975 | ~9 |
Note: pKa values can vary based on the solvent and experimental conditions. The pKa for this compound is a predicted value.
Performance in Key Chemical Reactions
The utility of β-dicarbonyl compounds is most evident in their chemical reactivity, particularly in alkylation and decarboxylation reactions, which are fundamental steps in the synthesis of a wide array of more complex molecules.
Alkylation
The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation, allowing for the introduction of alkyl groups at the α-position. The reactivity of the acetoacetate ester can be influenced by the nature of the ester group. While direct quantitative comparisons of reaction rates across a range of acetoacetate esters are not extensively documented in a single study, qualitative observations suggest that methyl acetoacetate reacts faster than ethyl or this compound in certain alkylation reactions.
A typical experimental setup for the alkylation of an acetoacetate ester involves the use of a base to generate the enolate, followed by reaction with an alkyl halide. For instance, in a representative procedure for the alkylation of methyl acetoacetate, a yield of 7.5-9.0 g (40-48% of theoretical) of methyl ethylacetoacetate was obtained when reacting 15.1 g of methyl acetoacetate with 20.0 g of bromoethane (B45996) in the presence of sodium methoxide (B1231860) in methanol (B129727).[1]
Experimental Workflow: Alkylation of Acetoacetate Esters
Decarboxylation
Following alkylation, the resulting β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[2] This reaction is a powerful tool for the synthesis of substituted ketones. The rate of decarboxylation can be influenced by factors such as the structure of the β-keto acid and the reaction conditions.[2][3] While specific kinetic data comparing the decarboxylation of different alkyl acetoacetates is limited, the general mechanism is well-understood.
Logical Flow: From β-Keto Ester to Ketone
Role in Biological Systems and Drug Development
β-Dicarbonyl compounds are not only versatile synthetic intermediates but also exhibit a range of biological activities. Their ability to act as enzyme inhibitors and antioxidants has garnered significant interest in the field of drug development.
Enzyme Inhibition
The reactivity of the dicarbonyl moiety allows these compounds to interact with biological macromolecules, including enzymes. One notable mechanism of action is the inhibition of enzymes through the covalent modification of amino acid residues, such as arginine, within the active site.[4] This interaction can block substrate binding and disrupt the catalytic activity of the enzyme. The inhibitory potential of a β-dicarbonyl compound is often quantified by its half-maximal inhibitory concentration (IC50).
Antioxidant Activity
The enol form of β-dicarbonyl compounds possesses antioxidant properties due to the presence of a hydroxyl group that can donate a hydrogen atom to scavenge free radicals.[5] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically.
Signaling Pathway: Antioxidant Action of β-Dicarbonyls
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments discussed are provided below.
Protocol for Alkylation of an Acetoacetate Ester
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in absolute methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetoacetate: Slowly add the acetoacetate ester (e.g., this compound) to the stirred solution at room temperature.
-
Alkylation: After a brief stirring period, add the alkyl halide (e.g., bromoethane) dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.[1]
Protocol for Decarboxylation of a β-Keto Acid
-
Hydrolysis: The alkylated β-keto ester is first hydrolyzed to the corresponding β-keto acid by refluxing with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH), followed by acidification.
-
Decarboxylation: The resulting β-keto acid is then heated, often in the same reaction vessel, to induce decarboxylation. The evolution of carbon dioxide is a sign of the reaction's progress.
-
Isolation: After the cessation of CO₂ evolution, the reaction mixture is cooled, and the ketone product is isolated by extraction with an organic solvent.
-
Purification: The extracted product is then washed, dried, and purified by distillation or chromatography.[2]
Protocol for DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent such as methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare solutions of the test compounds (e.g., this compound and other β-dicarbonyls) at various concentrations in the same solvent.
-
Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control containing the solvent and DPPH is also prepared.
-
Incubation: Allow the reactions to incubate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[6][7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
A Comparative Guide to Analytical Standards for Propyl Acetoacetate Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of propyl acetoacetate (B1235776) and its derivatives is paramount for ensuring product quality, stability, and efficacy. The selection of an appropriate analytical method is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of common analytical techniques for propyl acetoacetate, supported by experimental data for analogous compounds, to aid in the selection of the most suitable methodology.
Comparison of Analytical Methods for this compound Derivatives
The following table summarizes the key performance parameters of four common analytical methods for the quantification of this compound and related β-keto esters. The data presented is a synthesis from various studies on structurally similar compounds and serves as a general guide.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry (with Derivatization) | Titrimetry |
| Principle | Separation by volatility and mass-to-charge ratio | Separation by polarity | Colorimetric reaction and light absorbance | Neutralization reaction |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.98 | Not Applicable |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | µg/mL range | mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL - µg/mL range | µg/mL range | µg/mL range | mg/mL range |
| Specificity | High | High | Moderate to Low | Low |
| Throughput | Moderate | High | High | Low |
| Cost | High | Moderate | Low | Low |
| Primary Application | Impurity profiling, identification, and quantification | Routine quality control, purity assessment | Rapid screening, concentration estimation | Bulk material assay |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: (5%-phenyl)-methylpolysiloxane (e.g., Agilent J&W HP-5, 30 m × 0.32 mm × 0.25 µm).[1]
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area and comparing it to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound
This protocol provides a general method for the analysis of this compound using HPLC with UV detection.
1. Sample and Mobile Phase Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Filtration: Filter all sample and standard solutions through a 0.2 µm syringe filter before injection.[2]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: Inhibition of bacterial quorum sensing by this compound.
References
A Comparative Guide to Isotopic Labeling with Acetoacetate Esters for Metabolic Research
For researchers, scientists, and drug development professionals investigating cellular metabolism, particularly pathways involving ketone bodies, isotopic labeling is an indispensable tool. While a direct isotopic labeling agent based on propyl acetoacetate (B1235776) is not commonly documented in scientific literature, its close chemical relatives, acetoacetate and its more stable ethyl ester, are pivotal tracers in metabolic studies. This guide provides an objective comparison of isotopically labeled acetoacetate and ethyl acetoacetate with other common metabolic tracers, supported by experimental data and detailed protocols.
Isotopic Labeling with Acetoacetate and its Esters: An Overview
Isotopically labeled acetoacetate (AcAc) and its ethyl ester, ethyl acetoacetate, are primarily used to trace the flux through metabolic pathways such as ketogenesis and ketolysis.[1][2][3] These tracers allow for the quantification of the production and utilization of ketone bodies, which are crucial energy sources during periods of fasting, prolonged exercise, or in pathological states like diabetes.[1][2]
The choice between acetoacetate and ethyl acetoacetate often comes down to chemical stability. Acetoacetate itself is a β-ketoacid and is prone to spontaneous decarboxylation.[3] The ethyl ester of acetoacetate is more stable and can be hydrolyzed to release acetoacetate just before its use in experiments.[3]
Comparison with Alternative Metabolic Tracers
The selection of an isotopic tracer depends on the specific metabolic pathway under investigation. While acetoacetate esters are ideal for studying ketone metabolism, other tracers like isotopically labeled glucose and acetate (B1210297) are employed for different, albeit sometimes related, pathways.
| Tracer | Primary Metabolic Pathway | Advantages | Disadvantages |
| Isotopically Labeled Acetoacetate/Ethyl Acetoacetate | Ketogenesis, Ketolysis | Directly traces ketone body metabolism.[2][3] | Acetoacetate is unstable.[3] |
| Isotopically Labeled Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Traces central carbon metabolism. | Less direct for studying ketogenesis. |
| Isotopically Labeled Acetate | TCA Cycle, Fatty Acid Synthesis | Excellent for tracking the entry of two-carbon units into the TCA cycle.[4] | Does not directly measure ketone body production. |
Experimental Protocols
Protocol 1: Preparation and Administration of ¹³C-Labeled Acetoacetate Tracer
This protocol provides a general workflow for a metabolic tracing study using ¹³C-labeled ethyl acetoacetate.
1. Tracer Preparation:
-
Isotopically labeled ethyl acetoacetate (e.g., Ethyl acetoacetate-1,3-¹³C₂) is commercially available.[5]
-
To generate the acetoacetate tracer, the ethyl acetoacetate must be hydrolyzed. This is typically achieved by incubation with a base (e.g., NaOH) followed by neutralization with an acid (e.g., HCl) immediately before infusion.[3] The purity of the synthesized acetoacetate should be confirmed, for instance by ¹H NMR.[1]
2. Tracer Administration:
-
The prepared labeled acetoacetate solution is administered to the biological system (e.g., cell culture, in vivo animal model) via infusion.[2][3]
-
A common approach is to use a dual-tracer method, for example, by co-infusing [U-¹³C₄]β-hydroxybutyrate and [3,4-¹³C₂]acetoacetate to provide a more comprehensive picture of ketone body dynamics.[3]
3. Sample Collection and Analysis:
-
Biological samples (e.g., plasma, tissue extracts) are collected at various time points.
-
To stabilize the acetoacetate in the samples, it can be reduced to its more stable analog, β-hydroxybutyrate, using a reducing agent like sodium borodeuteride (NaB²H₄). This also introduces a deuterium (B1214612) label which can aid in mass spectrometry analysis.[3]
-
The enrichment of the isotopic label in metabolites is then quantified using techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Visualizing Metabolic Pathways and Workflows
Ketogenesis Pathway
The following diagram illustrates the synthesis of ketone bodies from acetyl-CoA, highlighting where an isotopically labeled acetoacetate tracer would be incorporated and subsequently metabolized.
Caption: The ketogenesis pathway showing the incorporation of a labeled acetoacetate tracer.
Experimental Workflow
This diagram outlines the key steps in an isotopic labeling study using acetoacetate esters.
Caption: A general workflow for a metabolic tracing study using labeled acetoacetate.
Conclusion
While propyl acetoacetate is not a standard reagent for isotopic labeling, its analogs, acetoacetate and ethyl acetoacetate, are valuable tools for probing ketone body metabolism. By understanding the advantages and limitations of these tracers in comparison to others, and by following robust experimental protocols, researchers can gain significant insights into the metabolic processes underlying health and disease. The use of stable isotopes combined with modern analytical techniques like mass spectrometry provides a powerful platform for quantitative metabolic flux analysis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 乙酰乙酸乙酯-1,3-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Propyl Acetoacetate: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like propyl acetoacetate (B1235776) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the disposal of propyl acetoacetate, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Vapors of similar esters can cause irritation to the eyes and respiratory tract, and high concentrations may lead to dizziness and drowsiness.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste, primarily due to its flammability.[4] Under no circumstances should it be poured down the drain or disposed of in regular trash.[5][6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound". It is also good practice to list the approximate concentration if it is in a solution.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[7]
Step 2: Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[1]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or cat litter, to absorb the spilled liquid.[1] Do not use combustible materials like paper towels for the initial absorption.[1]
-
Collect and Dispose: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step 3: Storage and Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources. The storage area should be a designated satellite accumulation area for hazardous waste.
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Contact your institution's EHS department to arrange for pickup. The primary recommended method of disposal for similar flammable organic compounds is incineration in a permitted hazardous waste incinerator.
Hazard Data Summary (Based on n-Propyl Acetate)
The following table summarizes key quantitative data for n-propyl acetate, which should be considered as a conservative estimate for the hazards of this compound in the absence of specific data.
| Property | Value | Citation |
| Flash Point | 13 °C (55 °F) | |
| Flammability Limits | Lower: 1.7% (V) / Upper: 8% (V) | |
| Auto-ignition Temperature | 450 °C (842 °F) | |
| GHS Classification | Flammable Liquid (Category 2) | |
| Eye Irritation (Category 2) | ||
| Specific target organ toxicity — single exposure (Category 3) |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The operational plan for disposal is a critical safety protocol in itself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Propyl acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Propyl acetoacetate (B1235776) (CAS 1779-60-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This information is a supplement to, not a replacement for, the detailed Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Propyl acetoacetate is a hazardous chemical that requires careful handling to prevent exposure. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect eyes from splashes, which can cause serious irritation. |
| Body Protection | A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is essential to maintain a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled.
2.3. Storage Plan
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Emergency and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
3.1. Spill Response
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
3.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
3.3. Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
